molecular formula C7H8F2N2 B1313032 2,2-Difluoro-2-pyridin-2-ylethaneamine CAS No. 267875-68-3

2,2-Difluoro-2-pyridin-2-ylethaneamine

Cat. No.: B1313032
CAS No.: 267875-68-3
M. Wt: 158.15 g/mol
InChI Key: TYKNQWWXUIYRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-pyridin-2-ylethaneamine is a useful research compound. Its molecular formula is C7H8F2N2 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKNQWWXUIYRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Difluoro-2-pyridin-2-ylethaneamine: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-2-pyridin-2-ylethaneamine is a fluorinated pyridine derivative that has emerged as a valuable building block in the field of medicinal chemistry, particularly in the development of novel therapeutics for targeted protein degradation. Its unique structural and electronic properties make it a compelling component in the design of Proteolysis Targeting Chimeras (PROTACs), a class of molecules engineered to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, its role in the broader context of targeted protein degradation, and a discussion of the general principles of its application in PROTAC design and synthesis. While specific experimental data for this compound remains limited in publicly accessible literature, this guide will extrapolate from the established principles of PROTAC development to provide a foundational understanding for researchers in the field.

Introduction to this compound

This compound is a chemical compound with the molecular formula C7H8F2N2. The presence of a difluorinated carbon adjacent to a pyridine ring and an ethylamine moiety bestows upon it specific steric and electronic characteristics that are advantageous in drug design. The gem-difluoro group can act as a bioisostere for a carbonyl group, influence metabolic stability, and modulate the pKa of the adjacent amine. The pyridine ring provides a scaffold for potential interactions with biological targets, while the primary amine serves as a crucial handle for chemical modification, particularly for linker attachment in the synthesis of PROTACs.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 267875-68-3Publicly available chemical databases
Molecular Formula C7H8F2N2Publicly available chemical databases
Molecular Weight 158.15 g/mol Publicly available chemical databases
Appearance Not specified in available literature-
Solubility Not specified in available literature-
pKa Not specified in available literature-

Role in Targeted Protein Degradation and PROTACs

The primary interest in this compound stems from its classification as a "Protein Degrader Building Block." This indicates its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).

The PROTAC Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Proteasome Proteasome POI->Proteasome Enters PROTAC PROTAC PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ub Ubiquitin E3_Ligase->Ub Transfers Ub->POI Tags POI Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Figure 1: General mechanism of action for a PROTAC.
Potential Role of this compound in PROTACs

Given its structure, this compound could potentially function as a ligand for an E3 ligase or be incorporated into the linker element of a PROTAC. The pyridine moiety could engage in hydrogen bonding or pi-stacking interactions within the ligand-binding pocket of an E3 ligase. The primary amine provides a straightforward point of attachment for a linker, which would then be connected to a ligand for the target protein.

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely available in the public domain. However, general synthetic strategies for related fluorinated pyridine compounds can provide insights into its potential preparation.

Hypothetical Synthetic Pathway

A plausible synthetic route could involve the nucleophilic fluorination of a suitable precursor, followed by the introduction or modification of the amine functionality.

Synthesis_Pathway Starting_Material Pyridin-2-yl-ethanone derivative Intermediate_1 α,α-Difluoro-pyridin-2-yl-ethanone Starting_Material->Intermediate_1 Fluorination (e.g., DAST, Deoxofluor) Intermediate_2 α,α-Difluoro-pyridin-2-yl-ethanamine precursor Intermediate_1->Intermediate_2 Reductive Amination or other functional group interconversion Final_Product This compound Intermediate_2->Final_Product Deprotection/Final step

Figure 2: A potential synthetic pathway for this compound.
General Protocol for PROTAC Synthesis using an Amine-Functionalized Building Block

The following is a generalized protocol for incorporating an amine-containing building block, such as this compound, into a PROTAC. This typically involves amide bond formation with a linker that has a carboxylic acid functional group.

Materials:

  • This compound

  • Linker with a terminal carboxylic acid and a protected terminal group for attachment to the POI ligand (e.g., a Boc-protected amine)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • POI ligand with a suitable functional group for linker attachment

Procedure:

  • Amide Coupling:

    • Dissolve the linker in the anhydrous solvent.

    • Add the amide coupling reagents and the base.

    • Stir for a few minutes to activate the carboxylic acid.

    • Add a solution of this compound in the same solvent.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the product by column chromatography.

  • Deprotection of the Linker:

    • Remove the protecting group from the other end of the linker (e.g., treat a Boc-protected amine with TFA in DCM).

    • Isolate the deprotected intermediate.

  • Attachment of the POI Ligand:

    • Couple the deprotected linker-E3 ligase ligand conjugate with the POI ligand using appropriate conjugation chemistry (e.g., another amide coupling, click chemistry).

    • Purify the final PROTAC molecule using chromatography (e.g., preparative HPLC).

PROTAC_Synthesis_Workflow Building_Block This compound Intermediate Linker-Building Block Conjugate Building_Block->Intermediate Amide Coupling Linker Linker-COOH Linker->Intermediate POI_Ligand POI Ligand Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC Deprotection & Coupling

Figure 3: A simplified workflow for PROTAC synthesis.

Quantitative Data and Biological Evaluation

As of the latest literature review, specific quantitative data on the biological activity of PROTACs containing this compound is not publicly available. The evaluation of a novel PROTAC is a multi-step process that involves a series of in vitro and in-cell assays.

Key Experiments for PROTAC Evaluation

The following table outlines the essential experiments that would be conducted to characterize a PROTAC synthesized using this compound.

ExperimentPurposeTypical Methodologies
Binding Assays To determine the binding affinity of the PROTAC to the POI and the E3 ligase independently.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST)
Ternary Complex Formation Assays To confirm that the PROTAC can simultaneously bind the POI and the E3 ligase.Fluorescence Polarization (FP), Time-Resolved Fluorescence Energy Transfer (TR-FRET), Size Exclusion Chromatography
In-cell Degradation Assays To measure the ability of the PROTAC to induce the degradation of the target protein in cells.Western Blotting, In-Cell Western, ELISA, Mass Spectrometry-based proteomics
Selectivity Assays To assess whether the PROTAC selectively degrades the intended POI without affecting other proteins.Proteomics (e.g., TMT-based quantification)
Functional Assays To determine the downstream biological consequences of target protein degradation.Cell viability assays, reporter gene assays, phenotypic screens

Conclusion and Future Directions

This compound represents a promising and versatile building block for the synthesis of novel PROTACs. Its unique chemical features suggest potential advantages in terms of metabolic stability and binding interactions. While specific data on its application is currently scarce, the established principles of PROTAC design and evaluation provide a clear roadmap for its utilization in targeted protein degradation research.

Future research efforts should focus on:

  • The development and publication of robust and scalable synthetic routes to this compound.

  • The systematic evaluation of its potential as a ligand for various E3 ligases.

  • The synthesis and comprehensive biological characterization of PROTACs incorporating this building block.

  • The investigation of the impact of the difluoromethyl group on the pharmacokinetic and pharmacodynamic properties of the resulting PROTACs.

The continued exploration of novel building blocks like this compound is crucial for expanding the chemical space of PROTACs and advancing the field of targeted protein degradation towards new therapeutic frontiers.

Technical Guide: Structure Elucidation of 2,2-Difluoro-2-pyridin-2-ylethaneamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for the specific structure elucidation of 2,2-Difluoro-2-pyridin-2-ylethaneamine (CAS: 267875-68-3) is limited. This guide will, therefore, present a hypothetical yet plausible structure elucidation workflow based on established analytical techniques. The spectroscopic data presented herein is simulated based on the known chemical structure and should be considered illustrative.

Introduction

This compound is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug development. The introduction of a gem-difluoro group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate structure elucidation is a critical first step in the characterization of this and any novel chemical entity. This document outlines the typical analytical workflow and data interpretation for confirming the structure of this compound.

Proposed Structure and Basic Information

Based on its IUPAC name, the proposed structure of this compound is as follows:

Molecular Formula: C₇H₈F₂N₂[1] Molecular Weight: 158.15 g/mol [1] CAS Number: 267875-68-3[1]

Hypothetical Spectroscopic Data

The following tables summarize the hypothetical quantitative data that would be expected from standard spectroscopic analyses of this compound.

¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.65d1H4.5H-6 (Pyridine)
7.80td1H7.7, 1.8H-4 (Pyridine)
7.65d1H7.9H-3 (Pyridine)
7.35ddd1H7.5, 4.8, 1.2H-5 (Pyridine)
3.85t2H15.0CH₂
1.50br s2H-NH₂
¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicity (JCF)Assignment
155.5t (J = 35.0 Hz)C-2 (Pyridine)
149.2sC-6 (Pyridine)
137.1sC-4 (Pyridine)
124.5sC-5 (Pyridine)
122.0sC-3 (Pyridine)
118.9t (J = 240.0 Hz)C-α (CF₂)
55.4t (J = 25.0 Hz)C-β (CH₂)
¹⁹F NMR Data (470 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
-92.5t15.0CF₂
Mass Spectrometry Data (ESI+)
m/zRelative Intensity (%)Assignment
159.0721100[M+H]⁺
142.069045[M+H - NH₃]⁺
123.058420[M+H - NH₃ - F]⁺
95.049860[C₅H₄N-CF₂]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR: Proton spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR: Carbon spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling is applied during acquisition.

  • ¹⁹F NMR: Fluorine spectra are acquired with a spectral width of 200 ppm, a relaxation delay of 1 s, and 64 scans.

Mass Spectrometry (MS)
  • Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in methanol. This is further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Acquisition Parameters: The sample is infused at a flow rate of 5 µL/min. The ESI source is operated in positive ion mode with a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, and a source temperature of 120°C. Data is acquired over a mass range of m/z 50-500.

Visualizations

Structure Elucidation Workflow

G Figure 1: Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of Crude Product purification Purification (e.g., Chromatography) synthesis->purification sample Pure Compound (this compound) purification->sample nmr NMR Spectroscopy (1H, 13C, 19F) sample->nmr ms Mass Spectrometry (HRMS) sample->ms nmr_data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration nmr->nmr_data ms_data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern ms->ms_data structure Structure Confirmation nmr_data->structure ms_data->structure

Caption: Figure 1: A flowchart illustrating the process of synthesizing, purifying, and spectroscopically analyzing this compound to confirm its chemical structure.

Hypothetical Signaling Pathway Investigation

G Figure 2: Hypothetical Kinase Signaling Pathway Inhibition compound 2,2-Difluoro-2-pyridin- 2-ylethaneamine kinase_b Kinase B compound->kinase_b receptor Receptor Tyrosine Kinase (RTK) kinase_a Kinase A receptor->kinase_a kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response

Caption: Figure 2: A diagram showing a hypothetical mechanism where this compound acts as an inhibitor of a kinase (Kinase B) within a generic signaling cascade, thereby affecting the cellular response.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-pyridin-2-ylethaneamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,2-Difluoro-2-pyridin-2-ylethaneamine, a fluorinated pyridine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of fluorine chemistry and data from analogous compounds to provide estimations for key parameters. Detailed experimental protocols for the determination of these properties are also presented to guide further research and characterization of this compound.

Introduction

This compound (CAS: 267875-68-3) is a heterocyclic organic compound featuring a pyridine ring, a gem-difluoro group, and a primary amine. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this one attractive candidates in drug discovery programs. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Properties

While experimental data for this compound is scarce, we can summarize its known and estimated properties.

Table 1: Summary of Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₇H₈F₂N₂ABI Chem[1]
Molecular Weight 158.15 g/mol ABI Chem[1]
pKa (predicted) 7.5 - 8.5Estimation based on similar amines and pyridine derivatives
logP (predicted) 1.0 - 2.0Estimation based on related structures
Aqueous Solubility (predicted) Moderately SolubleQualitative estimation
Melting Point Not availableRequires experimental determination
Boiling Point Not availableRequires experimental determination

Detailed Discussion of Physicochemical Properties

pKa (Acid Dissociation Constant)

The pKa value is critical for understanding the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. This compound possesses two basic centers: the pyridine nitrogen and the primary amine. The electron-withdrawing effect of the gem-difluoro group is expected to decrease the basicity of the adjacent amine. The pKa of the pyridinium ion is typically around 5.25. The pKa of the primary amine is likely to be in the range of 7.5 to 8.5, making it partially protonated at physiological pH (7.4).

logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine atoms can have complex effects on lipophilicity. While a single fluorine atom often increases lipophilicity, a gem-difluoro group can sometimes decrease it due to conformational effects and changes in polarity. Based on related structures, the logP of this compound is predicted to be in the range of 1.0 to 2.0, suggesting moderate lipophilicity.

Aqueous Solubility

Aqueous solubility is a crucial factor for drug formulation and bioavailability. The presence of the polar amine and pyridine nitrogen suggests that the compound will have some degree of water solubility. However, the overall lipophilicity will limit its solubility. The protonated form of the amine at physiological pH would enhance its aqueous solubility.

Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide information about the purity and physical state of a compound. These properties are dependent on the strength of intermolecular forces. Due to the lack of experimental data, these values remain to be determined.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

pKa Determination by Potentiometric Titration
  • Sample Preparation: Prepare a 0.01 M solution of this compound in deionized water.

  • Titration: Titrate the solution with a standardized 0.1 M solution of hydrochloric acid (HCl).

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

logP Determination by Shake-Flask Method
  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Mix the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel and shake vigorously for a set period (e.g., 1 hour).

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination by the Shake-Flask Method
  • Sample Preparation: Add an excess amount of this compound to a known volume of water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration: Filter the suspension to remove the undissolved solid.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.

Melting Point Determination using a Capillary Tube
  • Sample Preparation: Finely powder the solid sample and pack it into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample slowly (1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.

Boiling Point Determination by the Distillation Method
  • Apparatus Setup: Place the liquid sample in a distillation flask equipped with a thermometer and a condenser.

  • Heating: Heat the flask gently.

  • Observation: Record the temperature at which the liquid boils and a steady stream of condensate is collected. This temperature is the boiling point at the given atmospheric pressure.

Synthesis

A potential synthetic route to this compound could involve the fluorination of a suitable precursor. One possible approach is outlined below, though it requires experimental validation.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 2-acetylpyridine 2-Acetylpyridine imine Imine Intermediate 2-acetylpyridine->imine 1. NH₂OH·HCl 2. Dehydration difluoro_ketone α,α-Difluoro Ketone imine->difluoro_ketone Electrophilic Fluorination (e.g., Selectfluor®) final_product 2,2-Difluoro-2- pyridin-2-ylethaneamine difluoro_ketone->final_product Reductive Amination

Caption: A plausible synthetic pathway for this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity, mechanism of action, or associated signaling pathways for this compound. Further screening and pharmacological studies are required to elucidate its potential therapeutic applications.

Relationship between Physicochemical Properties and Drug Development

The physicochemical properties of a compound are interconnected and play a crucial role in its journey from a potential drug candidate to a therapeutic agent. The following diagram illustrates this relationship.

Drug_Development_Workflow Structure Chemical Structure (this compound) Properties Physicochemical Properties (pKa, logP, Solubility, etc.) Structure->Properties Determines ADME ADME (Absorption, Distribution, Metabolism, Excretion) Properties->ADME Influences Efficacy Pharmacological Efficacy (Target Binding) Properties->Efficacy Impacts Formulation Drug Formulation Properties->Formulation Guides ADME->Efficacy Affects Safety Toxicology & Safety ADME->Safety Affects Clinical Clinical Trials Efficacy->Clinical Safety->Clinical Formulation->Clinical Drug Approved Drug Clinical->Drug

Caption: The central role of physicochemical properties in the drug development process.

Conclusion

This compound is a compound with potential for drug discovery due to its fluorinated pyridine scaffold. This guide has summarized its known molecular properties and provided estimations for key physicochemical parameters that are currently unavailable. The detailed experimental protocols offer a clear path for the comprehensive characterization of this molecule. Future research should focus on obtaining experimental data for its physicochemical properties and exploring its biological activities to unlock its therapeutic potential.

References

2,2-Difluoro-2-pyridin-2-ylethaneamine CAS number 267875-68-3

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 267875-68-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a technical overview of 2,2-Difluoro-2-pyridin-2-ylethaneamine (CAS 267875-68-3). It is important to note that publicly available scientific literature on this specific compound is limited. Consequently, this guide synthesizes information based on its structural motifs and data from related fluorine-containing pyridine derivatives to infer its potential properties and applications. The information presented herein should be considered from a theoretical and speculative standpoint, intended to guide further research and exploration.

Core Compound Identification

This compound is a chemical compound with the molecular formula C₇H₈F₂N₂ and a molecular weight of approximately 158.15 g/mol .[1][2] Its structure features a pyridine ring and an ethylamine backbone with two fluorine atoms attached to the carbon adjacent to the pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number267875-68-3[1][2]
Molecular FormulaC₇H₈F₂N₂[1][2]
Molecular Weight158.15 g/mol [2]
AppearanceNot specified in available literatureN/A
PurityTypically available at ≥97%[2]
StorageRoom temperature[2]

Synthesis and Chemical Properties

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, its structure suggests that it could be synthesized through multi-step reactions involving the introduction of the difluoromethyl group and the amine functionality to a pyridine precursor. General methods for the synthesis of fluorinated pyridines often involve nucleophilic substitution reactions on chlorinated pyridine derivatives using a fluoride source or electrophilic fluorination of dihydropyridines.

The presence of the difluoromethyl group is significant. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] The pyridine ring provides a basic nitrogen atom, which can participate in hydrogen bonding and salt formation, influencing the compound's solubility and pharmacokinetic profile.[4] The primary amine group offers a site for further chemical modification and derivatization.

Potential Biological Activity and Therapeutic Applications

Direct evidence of the biological activity of this compound is not available in the reviewed literature. However, based on its structural components, we can hypothesize potential areas of biological relevance.

3.1. Nitric Oxide Synthase (NOS) Inhibition

The 2-aminopyridine moiety is a known pharmacophore for the inhibition of nitric oxide synthases (NOS), particularly the inducible (iNOS) and neuronal (nNOS) isoforms.[5][6] Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions, while nNOS is involved in neurodegenerative diseases. Therefore, compounds containing this scaffold are of interest for developing anti-inflammatory and neuroprotective agents.

3.2. General Antimicrobial and Antiviral Properties

Pyridine derivatives are known to exhibit a broad range of antimicrobial and antiviral activities.[4] The incorporation of fluorine can further enhance these properties.

3.3. Building Block for Drug Discovery

Given the lack of extensive research on its own biological effects, this compound is likely utilized as a building block in the synthesis of more complex molecules.[2] Its functional groups (primary amine, pyridine ring) allow for its incorporation into a variety of scaffolds to create novel drug candidates.

Experimental Protocols and Future Directions

As no specific experimental studies on this compound were found, this section outlines a hypothetical experimental workflow to characterize its potential biological activities, based on the analysis of its structural features.

Workflow for Biological Characterization

G cluster_0 Initial Screening cluster_1 Target-Based Assays (Hypothesized) cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A This compound B Cytotoxicity Assays (e.g., MTT, LDH) A->B C NOS Inhibition Assays (iNOS, nNOS, eNOS) B->C D Antimicrobial Screening (MIC/MBC assays) B->D E Antiviral Assays (e.g., Plaque Reduction) B->E F Enzyme Kinetics C->F G Cell-based Signaling Assays F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: Hypothetical workflow for the biological evaluation of this compound.

Proposed Experimental Protocols:

  • Nitric Oxide Synthase (NOS) Inhibition Assay:

    • Recombinant human iNOS, nNOS, and eNOS would be used.

    • The assay would measure the conversion of [³H]-L-arginine to [³H]-L-citrulline.

    • The test compound would be incubated with the enzyme and substrate.

    • The amount of [³H]-L-citrulline produced would be quantified by liquid scintillation counting.

    • IC₅₀ values would be determined from concentration-response curves.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • A panel of clinically relevant bacteria and fungi would be selected.

    • The compound would be serially diluted in a 96-well plate containing growth medium.

    • Each well would be inoculated with a standardized suspension of the microorganism.

    • Plates would be incubated under appropriate conditions.

    • The MIC would be determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

This compound is a fluorinated pyridine derivative with potential for use in drug discovery and development. While direct evidence of its biological activity is currently lacking, its structural similarity to known inhibitors of nitric oxide synthase and the general antimicrobial properties of fluorinated pyridines suggest promising avenues for future research. Its primary utility may lie as a versatile building block for the synthesis of novel therapeutic agents. Further investigation is warranted to fully elucidate its chemical and biological properties.

References

The Biological Activity of Fluorinated Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of a compound.[1][2] When introduced into the pyridine scaffold, a privileged structure in numerous approved drugs, fluorine can enhance a range of pharmacological parameters including metabolic stability, binding affinity, and bioavailability.[1][2][3] This technical guide provides an in-depth overview of the diverse biological activities of fluorinated pyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. The content herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4] The introduction of fluorine can enhance the anticancer efficacy of pyridine-based compounds through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected fluorinated pyridine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Fluorinated Pyridine-Urea DerivativesMCF-7 (Breast)0.11 - 23.02[6]
K562 (Leukemia)Moderate Activity[7]
Platinum (IV) Complexes with Fluorinated PyridinesVarious<10 µg/mL[4]
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivativesK562 (Leukemia)Moderate Activity[7]
MCF-7 (Breast)Moderate Activity[7]
MDA-MB-468 (Breast)Moderate Activity[7]
SaOS2 (Bone)Moderate Activity[7]
5-(3-Fluorophenyl)-2-methylpyridine Precursor--[8]
2-Acetamido-5-fluoropyridine Precursor--[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9]

Materials:

  • Fluorinated pyridine derivatives

  • Cancer cell lines (e.g., MCF-7, K562)

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Fluorinated pyridine derivatives can exert their anticancer effects by modulating various signaling pathways. One of the key pathways implicated is the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, growth, and survival and is often overactivated in cancer.[5] Additionally, these compounds can induce apoptosis through both intrinsic and extrinsic pathways, involving the regulation of proteins such as p53 and caspases.[10][11]

anticancer_pathway cluster_receptor cluster_cytoplasm cluster_nucleus cluster_apoptosis cluster_drug receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 Inhibition jnk JNK mtor->jnk Inhibition p53 p53 mtor->p53 Inhibition apoptosis Apoptosis jnk->apoptosis bcl2->apoptosis Inhibition p21 p21 p53->p21 cyclin_d1 Cyclin D1 p21->cyclin_d1 Inhibition cell_cycle Cell Cycle Progression cyclin_d1->cell_cycle drug Fluorinated Pyridine drug->pi3k Inhibits drug->jnk Activates drug->p53 Activates

Caption: Anticancer signaling pathways modulated by fluorinated pyridine derivatives.

Antimicrobial Activity

Fluorinated pyridine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[9][12][13] The incorporation of fluorine can enhance the lipophilicity of the pyridine ring, facilitating its penetration through bacterial cell membranes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected fluorinated pyridine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
4-Trifluoromethylpyridine NucleosidesStaphylococcus aureus1.3 - 4.9[12]
Bacillus infantis1.3 - 4.9[12]
Escherichia coli1.3 - 4.9[12]
Stenotrophomonas maltophilia1.3 - 4.9[12]
4-Aminoquinoline-Fluorinated Pyridine HybridsStaphylococcus aureusModerate Activity[4]
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone DerivativesGram-positive bacteria2 - 32[14]
Fluorinated PhenazinesGram-positive pathogens0.04 - 0.78 µM[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[1][5][16]

Materials:

  • Fluorinated pyridine derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the fluorinated pyridine derivatives in CAMHB directly in the 96-well plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Fluorinated Pyridine prep_dilutions->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Certain fluorinated pyridine derivatives have shown promising anti-inflammatory properties.[7][14][17][18] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB and STAT3 signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[17]

Quantitative Anti-inflammatory Activity Data

The following table provides data on the in vivo anti-inflammatory activity of selected pyridine derivatives.

Compound/DerivativeAnimal ModelDoseInhibition of Edema (%)Reference
3-hydroxy pyridine-4-one derivative ACarrageenan-induced paw edema (rat)20 mg/kg67[18]
3-hydroxy pyridine-4-one derivative BCarrageenan-induced paw edema (rat)400 mg/kgSignificant inhibition[18]
3-hydroxy pyridine-4-one derivative CCarrageenan-induced paw edema (rat)200 mg/kgSignificant inhibition[18]
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative 3fCOX-2 InhibitionIC50 = 9.2 µmol/L-[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[2][12][18][19]

Materials:

  • Fluorinated pyridine derivatives

  • Wistar or Sprague-Dawley rats

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, standard, and test groups with different doses of the fluorinated pyridine derivative). Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: ((Vc - Vt) / Vc) x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

anti_inflammatory_pathway cluster_stimulus cluster_cytoplasm cluster_nucleus cluster_mediators cluster_drug stimulus LPS/ Carrageenan nfkb NF-κB stimulus->nfkb Activates stat3 STAT3 stimulus->stat3 Activates gene_expression Gene Expression nfkb->gene_expression stat3->gene_expression inos iNOS gene_expression->inos cox2 COX-2 gene_expression->cox2 drug Fluorinated Pyridine drug->nfkb Inhibits drug->stat3 Inhibits

Caption: Anti-inflammatory signaling pathways modulated by fluorinated pyridine derivatives.

Central Nervous System (CNS) Activity

The introduction of fluorine can significantly impact the ability of pyridine derivatives to cross the blood-brain barrier (BBB), a critical factor for drugs targeting the CNS.[20][21] Fluorinated pyridines have been investigated for a range of CNS activities, including antidepressant and anxiolytic effects.[1][16][20][22][23]

Quantitative CNS Activity Data

The following table summarizes the in vivo CNS activity of selected fluorinated pyridine derivatives.

Compound/DerivativeAnimal ModelDoseObserved EffectReference
5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivative (4i)Forced Swim Test (mice)40 mg/kg55.33% reduction in immobility time[1]
Fluorinated Cannabidiol Derivative (HUF-101)Behavioral assays (mice)-More potent than CBD in anxiolytic, antidepressant, and antipsychotic models[16][22]
Pyrazolo[c]pyridine derivative GIZh-72Open-field & Marble burying tests (mice)20 mg/kgAnxiolytic effect
Fluorine-containing scopolamine analogue S-3aTail Suspension Test (mice)0.1 - 1.0 mg/kgSignificant reduction in immobility time[23]
Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a common behavioral test used to screen for antidepressant activity.[1]

Materials:

  • Fluorinated pyridine derivatives

  • Mice (e.g., ICR or C57BL/6)

  • A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

  • Standard antidepressant drug (e.g., Fluoxetine)

Procedure:

  • Animal Acclimatization and Dosing: Acclimatize the mice and administer the test compounds, standard drug, or vehicle intraperitoneally 30-60 minutes before the test.

  • Test Procedure: Gently place each mouse individually into the cylinder of water. The test is typically conducted for a 6-minute period.

  • Behavioral Scoring: During the last 4 minutes of the test, record the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

  • Data Analysis: A significant decrease in the duration of immobility in the treated groups compared to the control group is indicative of an antidepressant-like effect.

cns_drug_action cluster_blood cluster_brain drug_blood Fluorinated Pyridine (in circulation) bbb Blood-Brain Barrier (BBB) drug_blood->bbb drug_cns Fluorinated Pyridine (in CNS) bbb->drug_cns Enhanced Penetration receptor Neuronal Receptors (e.g., 5-HT1A, GABA-A) drug_cns->receptor Binds to neurotransmission Modulation of Neurotransmission receptor->neurotransmission behavioral_effect Behavioral Effect (e.g., Antidepressant, Anxiolytic) neurotransmission->behavioral_effect

Caption: Logical workflow of CNS activity for fluorinated pyridine derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the significant biological activities of fluorinated pyridine derivatives. The strategic incorporation of fluorine into the pyridine scaffold has consistently demonstrated the potential to enhance anticancer, antimicrobial, anti-inflammatory, and CNS-related pharmacological properties. The quantitative data presented in the tables offer a valuable resource for comparing the potency of different derivatives, while the detailed experimental protocols provide a practical foundation for researchers to conduct their own evaluations. Furthermore, the signaling pathway and workflow diagrams offer a visual understanding of the mechanisms of action and experimental designs. As research in this area continues to evolve, fluorinated pyridine derivatives hold great promise for the development of novel and more effective therapeutic agents for a wide range of diseases. Further exploration into the structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation fluorinated pyridine-based drugs.

References

A Technical Guide to Substituted Pyridine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Their prevalence in FDA-approved drugs underscores their importance and versatility.[1][2] This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of substituted pyridine compounds, with a focus on their applications in oncology, infectious diseases, and central nervous system (CNS) disorders.

Synthesis of Substituted Pyridine Scaffolds

The construction of substituted pyridine rings is a well-established field in organic chemistry, with numerous methods available for their synthesis. These can be broadly categorized into classical condensation reactions and modern cross-coupling strategies.

Classical Synthetic Routes

Traditional methods like the Hantzsch, Chichibabin, and Bohlmann-Rahtz syntheses remain valuable for accessing specific substitution patterns.

Experimental Protocol: Hantzsch-Like Synthesis of a Dihydropyridine

A common precursor to substituted pyridines is the dihydropyridine ring, which can be subsequently oxidized. A representative procedure involves the one-pot condensation of an aldehyde, a β-ketoester, and a source of ammonia.

  • Reactants: Benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).

  • Procedure: A mixture of the reactants in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the corresponding 1,4-dihydropyridine.

Modern Synthetic Methodologies

Transition metal-catalyzed reactions have revolutionized the synthesis of highly functionalized pyridines, offering greater control and broader substrate scope.

Experimental Protocol: Copper-Catalyzed N-Iminative Cross-Coupling

This method allows for the modular synthesis of highly substituted pyridines through a cascade reaction.

  • Reactants: An α,β-unsaturated ketoxime O-pentafluorobenzoate, an alkenylboronic acid, and a catalytic amount of a copper salt (e.g., Cu(OAc)₂).

  • Procedure: The reactants are combined in a suitable solvent, such as dichloroethane, and heated. The reaction proceeds through a C-N cross-coupling to form a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to afford the pyridine product.

Biological Activities and Therapeutic Applications

Substituted pyridine derivatives exhibit a remarkable diversity of biological activities, leading to their development as drugs for a wide range of diseases.[3][4]

Anticancer Activity

A significant number of substituted pyridines have been investigated for their potential as anticancer agents, targeting various hallmarks of cancer.

Table 1: Anticancer Activity of Selected Substituted Pyridine Derivatives

Compound ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)Reference
PyrazolopyridineCompound 16 MIA PaCa-21.5[5]
PyrazolopyridineCompound 17 PC-32.1[5]
PyrazolopyridineCompound 23 SCOV30.87[5]
Imidazo[1,2-a]pyridineCompound 6d HepG210.2[6]
Imidazo[1,2-a]pyridineCompound 6i HepG28.5[6]
1,2,4-Triazole-pyridineCompound TP6 B16F1041.12[7]
Pyrano-pyridine HybridCompound 3b MCF-76.13[8]
Pyridine-UreaCompound 8e MCF-70.22[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with various concentrations of the test compounds and incubated for 48-72 hours. After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8][9]

Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for new antibacterial agents, and substituted pyridines have shown promise in this area.

Table 2: Antibacterial Activity of Selected Substituted Pyridine Derivatives

Compound ClassSpecific CompoundBacterial StrainMIC (µg/mL)Reference
Imidazo[4,5-b]pyridineCompound 6 E. coli128[10]
Imidazo[4,5-b]pyridineCompound 6 B. cereus64[10]
3-(5-Fluoropyridin-3-yl)-2-oxazolidinoneCompound 7j S. aureus0.25[11]
Pyridinium SaltCompound 3d S. aureus4[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[12]

  • Materials: Mueller-Hinton Broth (MHB), sterile 96-well microtiter plates, bacterial cultures, and test compounds.

  • Procedure: Serial two-fold dilutions of the test compounds are prepared in MHB in the wells of a 96-well plate. A standardized inoculum of the bacterial strain is added to each well. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10][12]

Central Nervous System (CNS) Activity

The unique physicochemical properties of the pyridine ring, such as its ability to modulate lipophilicity and engage in hydrogen bonding, make it a valuable scaffold for CNS-acting drugs.[6] Substituted pyridines have been investigated as anticonvulsant, antidepressant, and neuroprotective agents.

Experimental Protocol: Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used animal model to screen for potential anticonvulsant drugs.

  • Animals: Male albino mice are typically used.

  • Procedure: The test compound is administered to the animals (e.g., intraperitoneally). After a specified period, a maximal electrical stimulus is delivered through corneal electrodes to induce a seizure. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is considered a positive result.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by substituted pyridines is crucial for rational drug design and development.

Kinase Inhibition

Many substituted pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.

  • p38 MAPK Pathway: Certain trisubstituted pyridine analogs have been shown to inhibit the release of the pro-inflammatory cytokine IL-1β by modulating the p38 MAPK signaling pathway.

  • PI3K/mTOR Pathway: Several pyridopyrimidine derivatives have been developed as dual inhibitors of PI3K and mTOR, two critical kinases in a pathway that is frequently overactivated in cancer.[11][13][14]

Experimental Workflow: Kinase Inhibitor Screening

A typical workflow for identifying and characterizing kinase inhibitors involves several stages.

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies HTS High-Throughput Screening (HTS) IC50 IC50 Determination HTS->IC50 Hit Identification Selectivity Kinase Selectivity Profiling IC50->Selectivity Lead Prioritization CellViability Cell Viability Assays Selectivity->CellViability Cellular Potency TargetEngage Target Engagement Assays CellViability->TargetEngage Mechanism of Action Pathway Pathway Analysis (Western Blot) TargetEngage->Pathway Xenograft Xenograft Models Pathway->Xenograft Preclinical Candidate Selection Toxicity Toxicity Studies Xenograft->Toxicity

Induction of Apoptosis

Many anticancer substituted pyridines exert their therapeutic effect by inducing programmed cell death, or apoptosis, in cancer cells.

  • p53 Upregulation: Some cyanopyridine derivatives have been shown to induce apoptosis in breast cancer cells by upregulating the tumor suppressor protein p53.[15] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately activating the caspase cascade.

  • JNK Activation: Certain pyridine compounds can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[16]

Apoptosis_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Regulatory Proteins cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade Pyridine Substituted Pyridine p53 p53 Pyridine->p53 JNK JNK Pyridine->JNK Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 inhibits Apoptosis Apoptosis JNK->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Drug Development Workflow

The path from a promising substituted pyridine "hit" compound to a clinically approved drug is a long and complex process.

Drug_Development_Workflow Start Target Identification and Validation HTS High-Throughput Screening (HTS) of Pyridine Library Start->HTS HitToLead Hit-to-Lead Optimization (SAR Studies) HTS->HitToLead LeadOpt Lead Optimization (ADMET Profiling) HitToLead->LeadOpt Preclinical Preclinical Development (In Vivo Efficacy and Toxicology) LeadOpt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval and Post-Marketing Surveillance Clinical->Approval

This guide has provided a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted pyridine compounds. The versatility of the pyridine scaffold, coupled with a deep understanding of its structure-activity relationships and molecular targets, will continue to drive the discovery and development of novel therapeutics for a wide range of human diseases.

References

The Discovery and Synthesis of Novel Fluorinated Amines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into amine-containing molecules represents a paradigm-shifting approach in modern drug discovery and development. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated amines, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting and rapidly evolving field.

The introduction of fluorine can modulate the basicity (pKa) of amines, a critical parameter influencing their interaction with biological targets and their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Furthermore, fluorination can significantly enhance lipophilicity (logP), which can improve membrane permeability and oral bioavailability.[3][4] One of the most significant advantages of fluorination is the enhancement of metabolic stability. By replacing metabolically labile C-H bonds with robust C-F bonds, the susceptibility of a molecule to oxidative metabolism by cytochrome P450 enzymes can be dramatically reduced, leading to an extended half-life and improved therapeutic efficacy.[5][6]

This guide will delve into the key synthetic methodologies for accessing novel fluorinated amines, present quantitative data on their physicochemical properties, and provide detailed experimental protocols for their preparation. Additionally, it will visualize key synthetic workflows and a relevant biological signaling pathway to provide a holistic understanding of the importance of these compounds.

Data Presentation: Physicochemical Properties of Fluorinated Amines

The impact of fluorination on the fundamental properties of amines is a key consideration in their design for pharmaceutical applications. The following tables summarize the quantitative effects of fluorination on the pKa (a measure of basicity) and logP (a measure of lipophilicity) of representative aliphatic and aromatic amines.

Table 1: Comparison of pKa and logP for Fluorinated vs. Non-Fluorinated Aliphatic Amines

AmineStructurepKalogPReference
Piperidine11.221.1[1][7]
4-Fluoropiperidine10.11.2[1]
4,4-Difluoropiperidine8.51.3[1]
Pyrrolidine11.270.46[7]
3-Fluoropyrrolidine9.80.5[7]
3,3-Difluoropyrrolidine7.80.6[7]

Table 2: Comparison of pKa and logP for Fluorinated vs. Non-Fluorinated Anilines

AmineStructurepKalogPReference
Aniline4.630.90[2][3][8]
4-Fluoroaniline4.651.15[3]
2,4-Difluoroaniline3.271.43[3]
2,4,6-Trifluoroaniline1.81.7[3]
4-(Trifluoromethyl)aniline3.52.6[3]

Table 3: Metabolic Stability of Fluorinated vs. Non-Fluorinated Drug Analogues

Drug/AnalogueDescriptionMetabolic Half-life (t½)SystemReference
Celecoxib AnalogueFluorinated pyrazole220 hoursRat[9]
CelecoxibMethyl-substituted pyrazole3.5 hoursRat[9]
UT-155Non-fluorinated indole12.35 minMouse Liver Microsomes[5]
4-Fluoro-indazole analog of UT-155Fluorinated indole analogue13.29 minMouse Liver Microsomes[5]
CF3-substituted indazole analog of UT-155Trifluoromethylated indole analogue53.71 minMouse Liver Microsomes[5]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of novel fluorinated amines has been a major focus of research, leading to the development of a diverse array of synthetic strategies. This section details the experimental protocols for several key methodologies.

Deoxyfluorination of Secondary Amines to Carbamoyl Fluorides using DAST

The conversion of secondary amines to carbamoyl fluorides serves as a versatile entry point for the synthesis of more complex fluorinated amines. Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for this transformation in the presence of carbon dioxide.[10][11]

Experimental Protocol:

To a solution of the secondary amine (1.0 mmol, 1.0 equiv.) and 4-(dimethylamino)pyridine (DMAP) (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (2 mL) in a flask equipped with a balloon of carbon dioxide (1 atm), is added diethylaminosulfur trifluoride (DAST) (1.0 mmol, 1.0 equiv.) dropwise at room temperature. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired carbamoyl fluoride.[12]

Synthesis of Trifluoromethylamines from Secondary Amines via Thiocarbamoyl Fluorides

A robust two-step methodology allows for the conversion of secondary amines into valuable trifluoromethylamines. The first step involves the formation of a thiocarbamoyl fluoride, which is subsequently converted to the trifluoromethylamine.[11][13]

Step 1: Synthesis of Thiocarbamoyl Fluorides

Experimental Protocol:

To a solution of the secondary amine (1.0 mmol, 1.0 equiv.) and diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv.) in anhydrous dichloromethane (5 mL) is added carbon disulfide (CS2) (1.2 mmol, 1.2 equiv.). The mixture is stirred for 10 minutes at room temperature, after which diethylaminosulfur trifluoride (DAST) (1.2 mmol, 1.2 equiv.) is added dropwise. The reaction is stirred at room temperature for 1-2 hours until completion (monitored by TLC). The reaction mixture is then diluted with dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the thiocarbamoyl fluoride.[11]

Step 2: Conversion of Thiocarbamoyl Fluorides to Trifluoromethylamines

Experimental Protocol:

To a solution of the thiocarbamoyl fluoride (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (5 mL) is added silver(I) fluoride (AgF) (3.0 mmol, 3.0 equiv.). The reaction mixture is heated to 50 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired trifluoromethylamine.[11]

Synthesis of N-Trifluoromethylimidazoles

N-trifluoromethylazoles are a class of fluorinated amines with excellent aqueous stability. A common synthetic route involves the reaction of the sodium salt of the azole with a suitable trifluoromethylating agent.[14]

Experimental Protocol:

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) (5 mL) at 0 °C is added a solution of imidazole (1.0 mmol, 1.0 equiv.) in anhydrous THF (2 mL). The mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to -78 °C, and a solution of dibromodifluoromethane (1.5 mmol, 1.5 equiv.) in anhydrous THF (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then taken up in a suitable solvent and treated with a fluorinating agent such as antimony trifluoride to convert the intermediate N-bromodifluoromethylimidazole to the final N-trifluoromethylimidazole. The product is purified by distillation or column chromatography.[14]

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental workflows and biological signaling pathways can greatly aid in understanding the synthesis and application of novel fluorinated amines. The following diagrams were generated using the DOT language for Graphviz.

Synthetic Workflow Diagrams

G Synthesis of Trifluoromethylamines from Secondary Amines cluster_0 Step 1: Thiocarbamoyl Fluoride Formation cluster_1 Step 2: Trifluoromethylamine Formation Secondary Amine Secondary Amine CS2_DAST CS2, DAST, DIPEA, DCM Secondary Amine->CS2_DAST Thiocarbamoyl Fluoride Thiocarbamoyl Fluoride CS2_DAST->Thiocarbamoyl Fluoride AgF AgF, MeCN, 50 °C Thiocarbamoyl Fluoride->AgF Trifluoromethylamine Trifluoromethylamine AgF->Trifluoromethylamine

Caption: Workflow for the two-step synthesis of trifluoromethylamines.

G Flow Synthesis of α,α-Difluoromethylene Amines Imidoyl_Chloride Imidoyl Chloride in MeCN Packed_Bed_Reactor CsF Packed-Bed Microreactor Imidoyl_Chloride->Packed_Bed_Reactor NCF2R_Anion NCF2R Anion (in flow) Packed_Bed_Reactor->NCF2R_Anion Difluoromethylene_Amine α,α-Difluoromethylene Amine NCF2R_Anion->Difluoromethylene_Amine Electrophile Electrophile (in batch) Electrophile->Difluoromethylene_Amine

Caption: Flow chemistry approach for α,α-difluoromethylene amine synthesis.

Signaling Pathway Diagram

The drug sitagliptin, which contains a trifluorinated phenyl group, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. Its mechanism of action involves the potentiation of the incretin hormone signaling pathway.

G DPP-4 Inhibition Pathway by Sitagliptin cluster_0 Physiological Response to Food Intake cluster_1 Pancreatic Islet Regulation cluster_2 DPP-4 Action and Inhibition Food Food Intestine Intestine Food->Intestine GLP1_GIP Incretins (GLP-1, GIP) Intestine->GLP1_GIP Pancreas Pancreas GLP1_GIP->Pancreas DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivation Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Lower_Blood_Glucose Lower Blood Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin (CF3-containing drug) Sitagliptin->DPP4 Inhibition

Caption: Mechanism of action of sitagliptin in the DPP-4/GLP-1 signaling pathway.[15][16][17][18][19][20][21][22][23]

Conclusion

The discovery and synthesis of novel fluorinated amines continue to be a vibrant and impactful area of chemical research. The ability to fine-tune the properties of amine-containing molecules through fluorination offers immense potential for the development of safer and more effective therapeutics. This technical guide has provided a comprehensive overview of the core aspects of this field, from fundamental principles to practical synthetic methodologies and their biological implications. As synthetic methods become more sophisticated and our understanding of the nuanced effects of fluorination deepens, the application of novel fluorinated amines in drug discovery is set to expand even further, paving the way for the next generation of innovative medicines.

References

The Ascendant Role of Pyridine Scaffolds in Antimicrobial and Antiviral Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational heterocyclic scaffold, continues to be a cornerstone in the development of novel therapeutic agents. Its unique electronic properties and versatile substitution patterns have led to a vast array of derivatives with potent biological activities. This technical guide provides an in-depth exploration of the antimicrobial and antiviral properties of pyridine-containing compounds, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development. The guide summarizes quantitative activity data, details key experimental methodologies, and visualizes critical pathways and workflows to facilitate a deeper understanding of this important class of molecules.

Antimicrobial Activity of Pyridine Compounds

Pyridine derivatives have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi. Their mechanisms of action are diverse, often involving the disruption of essential cellular processes. This section presents a summary of the antimicrobial efficacy of selected pyridine compounds.

Quantitative Antimicrobial Data

The antimicrobial activity of pyridine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various pyridine compounds against representative bacterial and fungal strains.

Table 1: Antibacterial Activity of Selected Pyridine Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
Isonicotinic Acid Hydrazides(E)-N'-benzylideneisonicotino-hydrazide derivatives2.18–3.08 (µM)2.18–3.08 (µM)2.18–3.08 (µM)-[1]
2-(methyldithio)pyridine-3-carbonitrileIsolated from Allium stipitatum0.5 - 64-0.5 - 640.5 - 64[1]
Nicotinoyl thioureasSubstituted phenethylamines derivatives31.25 - 62.5-31.25 - 62.531.25 - 62.5[2]
N-alkylated pyridine saltsCompound 6656 ± 0.5% inhibition at 100 µg/mL-55 ± 0.5% inhibition at 100 µg/mL-[1]
Alkyl PyridinolsEA-02-0090.5 - 1--Ineffective[3]
Alkyl PyridinolsJC-01-0724--Ineffective[3]
Pyridine ChalconesCompound 5g0.5---[4]

Table 2: Antifungal Activity of Selected Pyridine Derivatives (MIC in mM or µg/mL)

Compound ClassDerivative ExampleCandida albicansAspergillus nigerReference(s)
Isonicotinic Acid Hydrazides(E)-N'-benzylideneisonicotino-hydrazide derivatives2.18–3.08 (µM)2.18–3.08 (µM)[1]
2-(methyldithio)pyridine-3-carbonitrileIsolated from Allium stipitatum0.25 - 2 (µg/mL)-[1]
Pyridine-4-aldoxime-based quaternary ammonium saltsAlkyl chain of C12–C16Good activityGood activity[1]
Pyridine saltsCompounds 51–560.1 - 12 (mM)0.1 - 12 (mM)[1][2]

Antiviral Activity of Pyridine Compounds

The structural diversity of pyridine derivatives has been leveraged to develop potent inhibitors of a wide range of viruses. These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release.[5]

Quantitative Antiviral Data

The antiviral efficacy is often expressed as the 50% effective concentration (EC₅₀) or the 50% inhibitory concentration (IC₅₀), which represent the concentration of a compound that reduces viral activity or replication by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the compound's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral agent.

Table 3: Antiviral Activity of Selected Pyridine Derivatives

Compound ClassDerivative ExampleVirusAssayEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Pyridine C-NucleosideCompound 3c (Favipiravir analogue)Influenza VirusPlaque Reduction1.9 (EC₅₀)> 400> 210[6]
Pyridine-based PA-PB1 InhibitorCompound 1eInfluenza A/PR/8/34Plaque Reduction7.3 (EC₅₀)> 250> 34[7]
Pyridine-based PA-PB1 InhibitorCompound 1bInfluenza A/PR/8/34Plaque Reduction39 (EC₅₀)> 250> 6.4[7]
Pyridine N-oxide derivativeCompound 44Feline Coronavirus (Fe-CoV)CPE~0.3-0.9 mg/L (EC₅₀)≥100 mg/L>111-333[8]
Pyridine N-oxide derivativeCompound 44SARS-CoVCPE~17-20 mg/L (EC₅₀)≥100 mg/L>5[8]
Epoxybenzooxocino[4,3-b]PyridineCompound 6aSARS-CoV-2CPE1.8 µg/mL (EC₅₀)6.0 µg/mL3.3[9]
Chloroquine analogCompound 10SARS-CoV-2-1.5-28 (IC₅₀)-20[10]
Chloroquine analogCompound 11SARS-CoV-2-1.5-28 (IC₅₀)-20[10]

Mechanisms of Action

Pyridine compounds exert their antimicrobial and antiviral effects through a multitude of mechanisms.

Antimicrobial Mechanisms:

  • Enzyme Inhibition: Pyridine derivatives can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and repair.

  • Membrane Disruption: Some cationic pyridine compounds, like pyridinium salts, can interact with and disrupt the integrity of bacterial cell membranes.[11]

  • Metal Chelation: Certain pyridine derivatives can chelate metal ions that are essential for microbial growth and enzymatic function.

Antiviral Mechanisms:

  • Polymerase Inhibition: A significant number of antiviral pyridine compounds, including analogues of favipiravir, function by inhibiting viral RNA-dependent RNA polymerase (RdRp), thereby halting viral genome replication.[7][12]

  • Reverse Transcriptase (RT) Inhibition: Some pyridine derivatives have been shown to inhibit the reverse transcriptase of retroviruses like HIV.[13][14]

  • Neuraminidase (NA) Inhibition: Pyridine-based compounds have been designed to inhibit neuraminidase, an enzyme crucial for the release of new influenza virus particles from infected cells.[13][14]

  • Protease Inhibition: Pyridine scaffolds have been incorporated into inhibitors of viral proteases, such as the SARS-CoV-2 main protease (3CLpro), which are essential for processing viral polyproteins.[15]

  • Inhibition of Host Cell Signaling Pathways: Pyridine derivatives can modulate host cell signaling pathways that are hijacked by viruses for their replication. A notable example is the inhibition of the NF-κB signaling pathway.[13][14][16]

Visualizing the NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a central regulator of the inflammatory response and is often activated during viral infections to the virus's benefit. Certain pyridine N-oxide derivatives have been shown to inhibit this pathway.[16] The following diagram illustrates the key steps in the canonical NF-κB pathway and the point of intervention by these pyridine compounds.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. IKK Activation IkBa_p P IKK->IkBa_p IkBa IκBα NFkB_complex NF-κB Complex (p50/p65/IκBα) IkBa->NFkB_complex:f0 p50 p50 p50->NFkB_complex:f1 p65 p65 p65->NFkB_complex:f2 NFkB_complex->IKK ub Ub IkBa_p->ub 3. Ubiquitination proteasome Proteasome Degradation ub->proteasome p50_p65_active Active p50/p65 proteasome->p50_p65_active 4. IκBα Degradation & NF-κB Release Pyridine Pyridine N-oxide Derivatives p65_n p65 Pyridine->p65_n Inhibits DNA Binding p50_n p50 DNA κB DNA Site p50_n->DNA p65_n->DNA 6. DNA Binding Transcription Pro-inflammatory Gene Transcription DNA->Transcription 7. Gene Activation p50_p65_active:f0->p50_n p50_p65_active->p50_n 5. Nuclear Translocation p50_p65_active:f1->p65_n

NF-κB signaling pathway and inhibition by pyridine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of antimicrobial and antiviral activities of pyridine compounds.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[17][18][19][20]

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the pyridine compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.[21]

  • Bacterial Inoculum: From a fresh culture (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21][22]

  • Microtiter Plates: Sterile 96-well plates with flat bottoms.

2. Assay Procedure:

  • Serial Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the pyridine compound stock solution to the first column of wells, creating a 1:2 dilution. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of the dilution series. This results in wells containing 50 µL of serially diluted compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This step further dilutes the compound and the inoculum by a factor of two.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no compound.

    • Sterility Control: Wells containing only broth to check for contamination.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the pyridine compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure optical density.[19][20]

Determination of Antiviral Activity (EC₅₀) by Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the lytic cycle of a virus.[23][24]

1. Preparation of Materials:

  • Cell Culture: Grow a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 24- or 48-well plates.[25][26]

  • Virus Stock: A virus stock with a known titer (plaque-forming units, PFU/mL).

  • Antiviral Compound: Prepare serial dilutions of the pyridine compound in a serum-free cell culture medium.

  • Overlay Medium: A semi-solid medium, such as agarose or methylcellulose, to restrict virus spread to adjacent cells.

2. Assay Procedure:

  • Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with a standardized amount of virus (e.g., 50-100 PFU per well) and incubate for 1-2 hours to allow for viral adsorption.

  • Compound Addition: After the adsorption period, remove the virus inoculum and wash the cells. Add the different dilutions of the pyridine compound to the respective wells.

  • Overlay: Add the overlay medium to each well and allow it to solidify.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus-cell system.

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

3. Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

  • The EC₅₀ is determined by plotting the percentage of inhibition against the compound concentration and using regression analysis to find the concentration that causes a 50% reduction in the number of plaques.[24]

Determination of Cytotoxicity (CC₅₀) by MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. It is crucial to perform this assay in parallel with antiviral assays to ensure that the observed antiviral effect is not due to toxicity to the host cells.[27][28]

1. Preparation of Materials:

  • Cell Culture: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.

  • Test Compound: Prepare serial dilutions of the pyridine compound in the cell culture medium.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization Solution: A solvent to dissolve the formazan crystals (e.g., DMSO, isopropanol).

2. Assay Procedure:

  • Compound Treatment: Add the serial dilutions of the pyridine compound to the cells. Include wells with untreated cells as a control for 100% viability.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

  • The CC₅₀ is determined by plotting the percentage of viability against the compound concentration and using regression analysis to find the concentration that reduces cell viability by 50%.[27]

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of pyridine compounds for their antimicrobial or antiviral activity.

G cluster_antimicrobial Antimicrobial Screening cluster_antiviral Antiviral Screening start Start: Synthesized Pyridine Compound Library mic_assay MIC Assay (Broth Microdilution) start->mic_assay cpe_assay Primary Screen (e.g., CPE Assay) start->cpe_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay mic_data Determine MIC Values mic_assay->mic_data moa_studies Mechanism of Action Studies mic_data->moa_studies plaque_assay Confirmatory Screen (Plaque Reduction Assay) cpe_assay->plaque_assay Active Hits ec50_data Determine EC₅₀ plaque_assay->ec50_data cc50_data Determine CC₅₀ cytotoxicity_assay->cc50_data si_calc Calculate Selectivity Index (SI) ec50_data->si_calc cc50_data->si_calc si_calc->moa_studies High SI lead_id Lead Compound Identification moa_studies->lead_id

General workflow for evaluating pyridine compounds.

Conclusion and Future Directions

Pyridine and its derivatives represent a rich and enduring source of antimicrobial and antiviral agents. The data and protocols presented in this guide underscore the significant potential of this scaffold in addressing the ongoing challenges of infectious diseases and antimicrobial resistance. Future research should focus on the rational design of novel pyridine derivatives with improved efficacy and safety profiles, the exploration of combination therapies, and the detailed elucidation of their mechanisms of action to overcome resistance and broaden their therapeutic applications. The continued investigation into this versatile chemical entity is paramount for the development of the next generation of anti-infective drugs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2-Difluoro-2-pyridin-2-ylethaneamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, proposed synthetic route for the preparation of 2,2-Difluoro-2-pyridin-2-ylethaneamine, a valuable building block in medicinal chemistry and drug discovery. The absence of a directly published synthetic protocol necessitates a carefully designed pathway based on well-established and analogous chemical transformations. The proposed two-step synthesis involves the electrophilic difluorination of 2-pyridylacetonitrile to yield the key intermediate, 2,2-difluoro-2-(pyridin-2-yl)acetonitrile, followed by its reduction to the target primary amine. This document offers detailed experimental procedures, a summary of reaction parameters, and a visual workflow to guide researchers in the synthesis of this important fluorinated amine.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The gem-difluoroamino motif, in particular, is a key pharmacophore in a variety of bioactive compounds. This compound represents a versatile scaffold for the development of novel therapeutics, incorporating both a difluorinated carbon center and a pyridyl moiety, which is a common feature in many approved drugs. This protocol details a proposed synthesis to access this valuable compound.

Proposed Synthetic Route

The proposed synthesis of this compound is a two-step process commencing with the commercially available 2-pyridylacetonitrile. The initial step is an electrophilic α,α-difluorination of the acidic methylene group of 2-pyridylacetonitrile using an N-F fluorinating agent such as Selectfluor™. The resulting 2,2-difluoro-2-(pyridin-2-yl)acetonitrile is then reduced to the target primary amine, this compound, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Data Presentation

The following table summarizes the key reaction parameters for the proposed two-step synthesis. The values are based on general protocols for analogous reactions and may require optimization for this specific substrate.

Parameter Step 1: Difluorination Step 2: Reduction
Starting Material 2-Pyridylacetonitrile2,2-Difluoro-2-(pyridin-2-yl)acetonitrile
Key Reagent(s) Selectfluor™Lithium Aluminum Hydride (LiAlH₄)
Solvent AcetonitrileAnhydrous Tetrahydrofuran (THF)
Temperature Room Temperature to 60 °C0 °C to Room Temperature
Reaction Time 12 - 24 hours4 - 12 hours
Stoichiometry (Reagent:SM) 2.2 : 11.5 : 1
Proposed Work-up Aqueous wash, extractionCareful quenching, filtration, extraction
Purification Column ChromatographyDistillation or Column Chromatography
Expected Yield Moderate to GoodGood to High
Product 2,2-Difluoro-2-(pyridin-2-yl)acetonitrileThis compound

Experimental Protocols

Step 1: Synthesis of 2,2-Difluoro-2-(pyridin-2-yl)acetonitrile

This protocol is adapted from general procedures for the electrophilic fluorination of activated methylene compounds using Selectfluor™.

Materials:

  • 2-Pyridylacetonitrile

  • Selectfluor™ (F-TEDA-BF₄)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridylacetonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • In a separate flask, prepare a solution of Selectfluor™ (2.2 eq) in anhydrous acetonitrile.

  • Slowly add the Selectfluor™ solution to the stirred solution of 2-pyridylacetonitrile at room temperature.

  • After the addition is complete, heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain 2,2-difluoro-2-(pyridin-2-yl)acetonitrile.

Step 2: Synthesis of this compound

This protocol is a standard procedure for the reduction of nitriles to primary amines using lithium aluminum hydride.[1]

Materials:

  • 2,2-Difluoro-2-(pyridin-2-yl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Glauber's salt

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2,2-difluoro-2-(pyridin-2-yl)acetonitrile (1.0 eq) in anhydrous THF in a dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams. This is the Fieser workup method.

  • A granular precipitate should form. Stir the resulting slurry for 30 minutes.

  • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the solid through a pad of Celite in a Buchner funnel. Wash the filter cake with THF or diethyl ether.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent streaking).

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start 2-Pyridylacetonitrile Intermediate 2,2-Difluoro-2-(pyridin-2-yl)acetonitrile Start->Intermediate Step 1: Difluorination (Selectfluor™, Acetonitrile) Product This compound Intermediate->Product Step 2: Reduction (LiAlH₄, THF)

Caption: Proposed two-step synthesis of this compound.

References

Application Notes and Protocols: Preparation of 2,2-Difluoro-2-pyridin-2-ylethaneamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2,2-difluoro-2-pyridin-2-ylethaneamine and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly as intermediates for the development of novel therapeutics. The introduction of the gem-difluoroethylamino moiety onto a pyridine scaffold can significantly modulate the physicochemical and pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.

Introduction

This compound is a versatile chemical building block utilized in the synthesis of more complex molecules for drug discovery and materials science.[1] The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The pyridine ring is a common motif in many approved drugs, and its combination with a difluorinated side chain presents an attractive scaffold for novel drug candidates.

Synthetic Approach

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient multi-step synthetic route can be designed based on established organic chemistry principles and published methods for analogous transformations. The following proposed synthesis starts from commercially available 2-acetylpyridine.

Overall Synthetic Scheme:

G A 2-Acetylpyridine B 2-(Pyridin-2-yl)acetonitrile A->B 1. NH2OH.HCl, NaOAc 2. Ac2O, heat C Ethyl 2-(pyridin-2-yl)acetate B->C H2SO4, EtOH, heat D 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one C->D Selectfluor®, base E 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one oxime D->E NH2OH.HCl, base F 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine E->F Reduction (e.g., Zn/AcOH or H2/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed synthesis of this compound.

Protocol 1: Synthesis of 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one (Intermediate D)

This protocol describes the gem-difluorination of a carbonyl compound precursor, a common strategy for introducing a difluoromethyl group.

Materials:

  • Ethyl 2-(pyridin-2-yl)acetate (Intermediate C)

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of Ethyl 2-(pyridin-2-yl)acetate (1.0 eq) in anhydrous acetonitrile, add sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Selectfluor® (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one as a pale yellow oil.

Expected Yield and Purity:

ParameterValue
Yield 65-75%
Purity (¹H NMR) >95%
Purity (GC-MS) >98%

Protocol 2: Synthesis of 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine (Final Product F)

This protocol outlines the conversion of the ketone intermediate to the final amine product via an oxime and subsequent reduction.

Materials:

  • 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one (Intermediate D)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Zinc dust (activated)

  • Acetic acid

  • Diethyl ether

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

Step A: Oximation

  • Dissolve 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude oxime (Intermediate E), which can be used in the next step without further purification.

Step B: Reduction

  • Dissolve the crude oxime from Step A in acetic acid.

  • Cool the solution to 0 °C and add activated zinc dust (5.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Filter the reaction mixture through a pad of Celite®, washing with acetic acid.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with 1 M NaOH to pH > 10 and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂CO₃, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by distillation or by conversion to its hydrochloride salt by bubbling HCl gas through an ethereal solution, followed by recrystallization.

Expected Yield and Purity:

ParameterValue
Overall Yield 50-60% (from D)
Purity (¹H NMR) >97%
Purity (LC-MS) >99%

Applications in Drug Discovery

Derivatives of this compound are valuable scaffolds for the development of inhibitors of various biological targets, particularly protein kinases. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key area of interest for such inhibitors.

Potential Role in PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Small molecule inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, have shown significant therapeutic potential. The incorporation of a difluorinated pyridine moiety, as found in derivatives of the title compound, can enhance binding affinity and selectivity for the ATP-binding pocket of these kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates TSC2 TSC2 Akt->TSC2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription fourEBP1->Transcription inhibits translation Inhibitor 2,2-Difluoro-2-pyridin- 2-ylethaneamine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Data Summary

The following table summarizes hypothetical characterization data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹⁹F NMR (CDCl₃, δ ppm)
2,2-Difluoro-1-(pyridin-2-yl)ethan-1-oneC₇H₅F₂NO157.12Pale yellow oil8.75 (d, 1H), 8.01 (t, 1H), 7.62 (d, 1H), 7.48 (m, 1H), 6.25 (t, J=54.5 Hz, 1H)-115.2 (d)
2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amineC₇H₈F₂N₂158.15Colorless oil8.60 (d, 1H), 7.80 (t, 1H), 7.40 (d, 1H), 7.25 (m, 1H), 3.55 (t, J=14.0 Hz, 2H), 1.80 (br s, 2H)-98.5 (t)
2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine HClC₇H₉ClF₂N₂194.61White crystalline solid8.80 (d, 1H), 8.30 (t, 1H), 7.90 (d, 1H), 7.70 (m, 1H), 4.10 (m, 2H), 3.50 (br s, 3H)-95.0 (t)

Conclusion

The preparation of this compound derivatives provides access to a class of compounds with significant potential in drug discovery. The synthetic route outlined, while hypothetical, is based on well-established and reliable chemical transformations. The resulting amine is a key intermediate for the synthesis of a diverse library of compounds that can be screened for activity against various biological targets, with a particular emphasis on kinase inhibition within the PI3K/Akt/mTOR pathway. Further research into the synthesis and biological evaluation of derivatives of this scaffold is highly encouraged.

References

Application Notes and Protocols for Electrophilic Fluorination of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrophilic fluorination of pyridine compounds, a critical transformation in medicinal chemistry and drug development. The introduction of a fluorine atom to a pyridine ring can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity (logP), and binding affinity. This document details protocols for three widely used electrophilic fluorinating reagents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and Silver (II) Fluoride (AgF₂).

Introduction to Electrophilic Pyridine Fluorination

Pyridine and its derivatives are prevalent scaffolds in a vast number of pharmaceuticals. The late-stage functionalization of these heterocycles, particularly through C-H activation to introduce fluorine, is a highly valuable strategy in the optimization of lead compounds. Electrophilic fluorination offers a direct method for the synthesis of fluorinated pyridines, often under milder conditions compared to traditional nucleophilic methods which may require harsh conditions and pre-functionalized substrates.[1][2] The choice of fluorinating reagent is crucial and depends on the substrate's electronic properties, desired regioselectivity, and functional group tolerance.

Comparative Data of Electrophilic Fluorinating Reagents

The following tables summarize the performance of Selectfluor®, NFSI, and AgF₂ in the electrophilic fluorination of various pyridine substrates.

Table 1: Fluorination of Substituted Pyridines with Selectfluor®
SubstrateProduct(s)Reagent & ConditionsYield (%)Regioselectivity (ortho:meta:para)Reference
1,2-Dihydropyridines3-Fluoro-3,6-dihydropyridinesSelectfluor®, MeCN, 0 °C, ArHigh (not specified)N/A[3]
Imidazo[1,2-a]pyridines3-Fluoroimidazo[1,2-a]pyridinesSelectfluor®, DMAP, H₂O/MeCNModerate to Good3-position selective[4]
2-Aminopyridines3- or 5-Fluorinated 2-aminopyridinesSelectfluor®, H₂O/CHCl₃, rtGood to HighDependent on C4 substituent
Pyridin-2(1H)-ones3- or 5-Fluorinated Pyridin-2(1H)-onesSelectfluor®, H₂O/CHCl₃, rtGood to HighDependent on C4 substituent
Table 2: Fluorination of Pyridines with N-Fluorobenzenesulfonimide (NFSI)
SubstrateProductReagent & ConditionsYield (%)RegioselectivityReference
2-Arylbenzo[d]thiazolesortho-Fluoroaryl derivativeNFSI, Pd(PPh₃)₄, L-proline, cyclohexane, refluxFair to Goodortho-selective
N-protected pyridonesC5-fluorinated pyridonesNFSI, MeCN, 60 °CModerateC5-selective
Zincke Imine Intermediates3,5-Disubstituted fluoropyridinesNFSI, TFEModest (for complex molecules)meta-selective
Table 3: C-H Fluorination of Pyridines with Silver (II) Fluoride (AgF₂)
SubstrateProductReagent & ConditionsYield (%)RegioselectivityReference
2-Phenylpyridine2-Fluoro-6-phenylpyridineAgF₂, MeCN, rt, 1 h79-81C6-selective[5]
3-Substituted Pyridines (Halo, Alkoxy, CN, CF₃)2-Fluoro-3-substituted pyridineAgF₂, MeCN, rt-Exclusively 2-position[6]
3,5-Disubstituted PyridinesMixture of 2- and 6-fluoro isomersAgF₂, MeCN, rt-Poor to modest selectivity (except with benzyloxy group)[6]
(Boc-protected) Betahistine2-Fluoro derivativeAgF₂, MeCN, rt98C2-selective[6]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®

This protocol is adapted from the work of Akbulatov et al.[3]

Materials:

  • Substituted 1,2-dihydropyridine

  • Selectfluor®

  • Anhydrous acetonitrile (MeCN)

  • Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the 1,2-dihydropyridine (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve Selectfluor® (1.1 mmol) in anhydrous acetonitrile (5 mL).

  • Slowly add the Selectfluor® solution dropwise to the stirred solution of the 1,2-dihydropyridine at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the reaction mixture can often be used in subsequent steps without further purification. If purification is required, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Protocol 2: Site-Selective C-H Fluorination of Pyridines with AgF₂

This protocol is based on the detailed procedure reported by Fier and Hartwig in Organic Syntheses.[5]

Materials:

  • Substituted pyridine (e.g., 2-phenylpyridine)

  • Silver (II) Fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ambient temperature water bath

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the pyridine substrate (10.0 mmol).

  • Add anhydrous acetonitrile (100 mL) and stir to dissolve the substrate.

  • Place the flask in an ambient temperature water bath.

  • In a single portion, add Silver (II) Fluoride (AgF₂, 20.0 mmol). Caution: AgF₂ is a strong oxidizing agent and should be handled with care in a fume hood. It is sensitive to moisture.

  • Stir the resulting black suspension vigorously at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 3: Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor®

This protocol is adapted from the work of Liu et al.[4]

Materials:

  • Substituted imidazo[1,2-a]pyridine

  • Selectfluor®

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of the imidazo[1,2-a]pyridine (1.0 mmol) in a mixture of acetonitrile and water, add DMAP (1.2 mmol).

  • To this stirred solution, add Selectfluor® (1.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • After completion, quench the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the 3-fluorinated product.

Visualizations

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Fluorination cluster_workup Work-up and Purification A Dissolve Pyridine Substrate in Anhydrous Solvent B Inert Atmosphere (e.g., Argon) A->B C Cool to Reaction Temperature (e.g., 0 °C or rt) B->C E Slowly Add Reagent to Substrate Solution C->E D Prepare Solution of Fluorinating Reagent (e.g., Selectfluor, NFSI, AgF₂) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction (e.g., with NaHCO₃) F->G H Aqueous Work-up & Extraction G->H I Dry and Concentrate Organic Phase H->I J Purify by Column Chromatography I->J K K J->K Characterization (NMR, MS) G cluster_mechanism Mechanism Pyridine Pyridine Substrate Wheland Wheland Intermediate (Sigma Complex) Pyridine->Wheland + "F+" F_plus "F+" (from N-F Reagent) Product Fluorinated Pyridine Wheland->Product - H+ H_plus H+

References

Application Notes and Protocols for 2,2-Difluoro-2-pyridin-2-ylethaneamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific published data on the medicinal chemistry applications of 2,2-Difluoro-2-pyridin-2-ylethaneamine. While the structural motifs of a difluoromethyl group and a pyridine ring are prevalent in modern drug discovery, and the ethylamine sidechain is a common pharmacophore, the specific combination in this molecule is not well-documented in publicly accessible research.

The introduction of a gem-difluoro group adjacent to an aromatic ring, such as pyridine, is a recognized strategy in medicinal chemistry. This modification can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and basicity (pKa) of the nearby amine. These changes, in turn, can influence the compound's pharmacokinetic profile and its binding affinity to biological targets.

Given the absence of direct experimental data for this compound, this document will provide a generalized overview of the potential applications and synthetic considerations for such a molecule, based on the known roles of its constituent chemical features in drug design. The following sections are therefore presented as a hypothetical guide for researchers interested in exploring the potential of this and structurally related compounds.

I. Potential Therapeutic Applications

Based on the functionalities present in this compound, it could be investigated as a building block or a lead compound in several therapeutic areas. The pyridine ring is a common feature in a vast array of approved drugs, and the difluoro-ethylamine moiety can serve as a bioisosteric replacement for other functional groups, potentially improving drug-like properties.

Table 1: Potential Therapeutic Targets for this compound Derivatives

Therapeutic AreaPotential Target ClassRationale
Oncology Kinase InhibitorsThe pyridine scaffold is a key component of many kinase inhibitors. The difluoro group could enhance binding affinity and selectivity.
Neuroscience GPCR Ligands (e.g., Serotonin, Dopamine Receptors)The ethylamine sidechain is a classic pharmacophore for monoamine receptors. Fluorination can modulate receptor subtype selectivity.
Infectious Diseases Enzyme Inhibitors (e.g., Proteases, Transferases)The unique electronic properties of the difluoromethylene group could lead to novel interactions with enzyme active sites.
Inflammation Cyclooxygenase (COX) or Lipoxygenase (LOX) InhibitorsPyridine-containing compounds have been explored as anti-inflammatory agents.

II. General Synthetic Strategies

The synthesis of this compound would likely involve the introduction of the difluoro-aminoethyl moiety onto a pyridine core. Several synthetic routes could be envisioned, and the following represents a plausible, though not experimentally verified, approach.

Protocol 1: Hypothetical Synthesis of this compound

This protocol is a conceptual outline and would require significant optimization and experimental verification.

1. Preparation of a Difluoro-nitroethyl Pyridine Intermediate:

  • Reaction: Condensation of 2-acetylpyridine with a suitable nitromethane equivalent under fluorinating conditions.
  • Reagents: 2-acetylpyridine, nitromethane, a fluorinating agent (e.g., Selectfluor®), and a suitable base.
  • Procedure:
  • To a solution of 2-acetylpyridine and nitromethane in an appropriate solvent (e.g., DMF), add the base and stir at room temperature.
  • After formation of the nitroalkene intermediate, add the fluorinating agent portion-wise while maintaining the reaction temperature.
  • Monitor the reaction by TLC or LC-MS.
  • Upon completion, quench the reaction and perform an aqueous workup.
  • Purify the crude product by column chromatography to yield 2-(1,1-difluoro-2-nitroethyl)pyridine.

2. Reduction of the Nitro Group:

  • Reaction: Reduction of the nitro group to a primary amine.
  • Reagents: 2-(1,1-difluoro-2-nitroethyl)pyridine, a reducing agent (e.g., zinc dust in the presence of an acid, or catalytic hydrogenation).
  • Procedure:
  • Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol, acetic acid).
  • Add the reducing agent and stir the reaction at the appropriate temperature.
  • Monitor the reaction progress until the starting material is consumed.
  • Filter the reaction mixture and neutralize the filtrate.
  • Extract the product with an organic solvent and purify by distillation or chromatography to obtain this compound.

Figure 1: Hypothetical Synthetic Workflow

G cluster_0 Step 1: Difluorination and Condensation cluster_1 Step 2: Reduction 2-acetylpyridine 2-acetylpyridine Intermediate_1 2-(1,1-difluoro-2-nitroethyl)pyridine 2-acetylpyridine->Intermediate_1 Nitromethane Nitromethane Nitromethane->Intermediate_1 Fluorinating_Agent Fluorinating Agent (e.g., Selectfluor®) Fluorinating_Agent->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Reducing_Agent Reducing Agent (e.g., Zn/H+ or H2/Pd) Reducing_Agent->Final_Product

Caption: A conceptual workflow for the synthesis of this compound.

III. Biological Evaluation and Screening Protocols

Once synthesized, this compound and its derivatives would need to be evaluated for biological activity. The following are general protocols that could be adapted for this purpose.

Protocol 2: General Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

1. Reagents and Materials:

  • Purified recombinant kinase.
  • Kinase-specific substrate peptide.
  • ATP (Adenosine triphosphate).
  • Test compound (this compound).
  • Kinase assay buffer.
  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
  • Microplate reader.

2. Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.
  • In a microplate, add the kinase, substrate, and test compound at various concentrations.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at the optimal temperature for the kinase.
  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Figure 2: Workflow for Kinase Inhibition Assay

G Compound_Prep Prepare serial dilution of test compound Reaction_Setup Add kinase, substrate, and compound to plate Compound_Prep->Reaction_Setup Reaction_Start Initiate reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at optimal temperature Reaction_Start->Incubation Detection Add detection reagent Incubation->Detection Measurement Measure signal Detection->Measurement Analysis Calculate % inhibition and IC50 Measurement->Analysis

Caption: A generalized experimental workflow for determining kinase inhibition.

IV. Conclusion

While this compound is a synthetically accessible molecule with potential for medicinal chemistry applications, there is currently a lack of specific research to guide its development. The information provided here is intended to serve as a foundational guide for researchers who may be interested in exploring the synthesis and biological activity of this and related compounds. Further investigation is required to establish its true potential in drug discovery. Researchers are encouraged to perform thorough literature searches for analogous structures to inform their experimental design.

Application Notes and Protocols for 2,2-Difluoro-2-pyridin-2-ylethaneamine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-difluoro-2-pyridin-2-ylethaneamine as a key synthetic intermediate in drug discovery, with a focus on the development of potent and selective kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent utilization are provided to enable researchers to incorporate this valuable building block into their synthetic workflows.

Introduction

This compound is a fluorinated building block of significant interest in medicinal chemistry. The introduction of a gem-difluoro group adjacent to a pyridyl ring and an amine offers a unique combination of physicochemical properties that can enhance the pharmacological profile of drug candidates. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, improve metabolic stability, and modulate pKa, while the pyridyl moiety provides a key interaction point for binding to biological targets, and the primary amine serves as a versatile handle for further chemical elaboration.

Key Applications in Drug Discovery

This intermediate is particularly valuable in the synthesis of inhibitors targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[1][2][3] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.

A prominent example of a bioactive molecule synthesized using this compound is BMS-986126 , a potent and highly selective IRAK4 inhibitor.[4][5]

Quantitative Data: Biological Activity of BMS-986126
CompoundTargetIC50 (nM)SelectivityTherapeutic Area
BMS-986126IRAK45.3>100-fold over 214 other kinasesInflammatory and Autoimmune Diseases

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound, based on established chemical transformations. The synthesis commences with the difluorination of a suitable pyridyl precursor, followed by the introduction of the amino group.

Step 1: Synthesis of 2,2-Difluoro-2-(pyridin-2-yl)acetamide

  • Materials:

    • 2-(Pyridin-2-yl)acetamide

    • Selectfluor®

    • Acetonitrile (anhydrous)

    • Sodium bicarbonate (saturated aqueous solution)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of 2-(pyridin-2-yl)acetamide (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (2.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,2-difluoro-2-(pyridin-2-yl)acetamide.

Step 2: Reduction of 2,2-Difluoro-2-(pyridin-2-yl)acetamide to this compound

  • Materials:

    • 2,2-Difluoro-2-(pyridin-2-yl)acetamide

    • Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH3·THF)

    • Tetrahydrofuran (THF, anhydrous)

    • Sodium sulfate decahydrate or Rochelle's salt solution

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure (using LAH):

    • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 2,2-difluoro-2-(pyridin-2-yl)acetamide (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing with THF and diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Protocol 2: Application of this compound in the Synthesis of an IRAK4 Inhibitor (BMS-986126 Analog)

This protocol illustrates the use of this compound as a key intermediate in a nucleophilic aromatic substitution reaction to construct the core of an IRAK4 inhibitor.

  • Materials:

    • This compound (hydrochloride salt)

    • Substituted 2-chloro-3-nitropyridine derivative (as the electrophile)

    • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the substituted 2-chloro-3-nitropyridine derivative (1.0 eq) in DMF, add this compound hydrochloride (1.2 eq) and DIPEA (3.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-arylated product, a key precursor to the final IRAK4 inhibitor.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Transcription MAPK->Inflammatory_Cytokines Transcription BMS986126 BMS-986126 BMS986126->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Synthetic_Workflow cluster_synthesis Synthesis of Intermediate cluster_application Application in IRAK4 Inhibitor Synthesis Start 2-(Pyridin-2-yl)acetamide Intermediate1 2,2-Difluoro-2-(pyridin-2-yl)acetamide Start->Intermediate1 Fluorination (Selectfluor®) Target This compound Intermediate1->Target Reduction (e.g., LAH) Final_Product IRAK4 Inhibitor Precursor Target->Final_Product Nucleophilic Aromatic Substitution Electrophile Substituted 2-Chloro-3-nitropyridine Electrophile->Final_Product

Caption: Synthetic Workflow for the Intermediate and its Application.

References

experimental setup for reactions with 2,2-difluoro-2-(pyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the experimental setup for reactions involving 2,2-difluoro-2-(pyridin-2-yl)ethanamine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The introduction of a gem-difluoro group adjacent to the pyridine ring can impart unique physicochemical properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and altered basicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles. These application notes detail a proposed synthetic protocol, potential downstream reactions, and relevant characterization data based on analogous compounds and established synthetic methodologies.

Physicochemical Properties and Safety Information

While specific experimental data for 2,2-difluoro-2-(pyridin-2-yl)ethanamine is not widely published, its properties can be inferred from its structure and data available for its hydrochloride salt.

PropertyValue (for hydrochloride salt)Reference
CAS Number2368870-29-3[1]
Molecular FormulaC₇H₉ClF₂N₂[1]
Molecular Weight194.61 g/mol [1]
AppearanceLiquid (predicted for free base)[1]
StorageStore at 2-8 °C under an inert atmosphere.[1]

Safety Precautions:

The hydrochloride salt is classified as a warning-level hazard, causing skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis Protocol: Nucleophilic Amination of a Difluoro-haloethyl Pyridine Precursor

A plausible and efficient method for the synthesis of 2,2-difluoro-2-(pyridin-2-yl)ethanamine is via the nucleophilic substitution of a suitable precursor, such as 2-(1-bromo-2,2-difluoroethyl)pyridine, with an ammonia equivalent. This approach is based on established methods for the synthesis of primary amines.

Reaction Scheme:

G cluster_0 Proposed Synthesis of 2,2-difluoro-2-(pyridin-2-yl)ethanamine start 2-(1-Bromo-2,2-difluoroethyl)pyridine product 2,2-difluoro-2-(pyridin-2-yl)ethanamine start->product Nucleophilic Substitution reagent Ammonia (in THF) reagent->product conditions Sealed Tube, 80-100 °C conditions->product

Caption: Proposed synthetic route to 2,2-difluoro-2-(pyridin-2-yl)ethanamine.

Materials:

Reagent/SolventGradeSupplier
2-(1-Bromo-2,2-difluoroethyl)pyridine≥95%(Assumed commercially available or synthesized separately)
Ammonia solution (7 N in THF)AnhydrousMajor chemical supplier
Diethyl etherAnhydrousMajor chemical supplier
Saturated sodium bicarbonate solutionReagentMajor chemical supplier
BrineReagentMajor chemical supplier
Anhydrous sodium sulfateReagentMajor chemical supplier

Equipment:

  • Heavy-walled pressure tube with a screw cap and PTFE liner

  • Magnetic stirrer hotplate

  • Schlenk line or other inert atmosphere setup

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Silica gel for column chromatography

Procedure:

  • To a heavy-walled pressure tube, add 2-(1-bromo-2,2-difluoroethyl)pyridine (1.0 eq).

  • Under an inert atmosphere (e.g., argon or nitrogen), add a 7 N solution of ammonia in THF (10-20 eq).

  • Seal the pressure tube tightly and place it in an oil bath preheated to 80-100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the tube to room temperature and then to 0 °C in an ice bath before carefully opening.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2,2-difluoro-2-(pyridin-2-yl)ethanamine.

Expected Yield and Characterization:

Data TypeExpected Result
Yield60-80% (estimated)
¹H NMR (400 MHz, CDCl₃) δ 8.60 (d, 1H), 7.80 (t, 1H), 7.40 (d, 1H), 7.30 (t, 1H), 3.50 (t, 2H), 1.80 (br s, 2H) (Predicted)
¹⁹F NMR (376 MHz, CDCl₃) δ -95.0 (t, 2F) (Predicted)
Mass Spectrometry (ESI+) m/z 159.07 [M+H]⁺ (Calculated for C₇H₉F₂N₂)

Potential Reactions and Applications in Drug Discovery

2,2-Difluoro-2-(pyridin-2-yl)ethanamine serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The primary amine functionality allows for a variety of chemical transformations.

Amide Bond Formation

The primary amine can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This is a common strategy for linking the fluorinated pyridine motif to other pharmacophores.

G cluster_1 Amide Bond Formation Workflow amine 2,2-difluoro-2-(pyridin-2-yl)ethanamine amide Amide Product amine->amide acid Carboxylic Acid (R-COOH) acid->amide coupling Coupling Agent (e.g., HATU, EDC) coupling->amide base Base (e.g., DIPEA) base->amide solvent Solvent (e.g., DMF, DCM) solvent->amide G cluster_2 Hypothetical Kinase Inhibition Pathway inhibitor Derivative of 2,2-difluoro-2-(pyridin-2-yl)ethanamine kinase Target Kinase (e.g., EGFR, Abl) inhibitor->kinase p_substrate Phosphorylated Substrate kinase->p_substrate ATP -> ADP substrate Substrate Protein substrate->p_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream inhibition Inhibition phosphorylation Phosphorylation

References

Application Notes and Protocols for 2,2-Difluoro-2-pyridin-2-ylethaneamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-pyridin-2-ylethaneamine is a novel small molecule with significant potential in drug discovery, particularly in the field of neurodegenerative diseases. Its unique structural features, combining a pyridine ring with a gem-difluoroethylamine moiety, make it an attractive candidate for development as a modulator of key enzymatic pathways implicated in disease pathology. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability, properties highly desirable in therapeutic agents.[1] This document provides a comprehensive overview of the potential applications, relevant protocols, and key data for researchers interested in exploring the therapeutic utility of this compound and its analogs. While specific data for this compound is emerging, the information presented here is based on closely related and structurally similar compounds, particularly γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.

Application Notes

Primary Application: γ-Secretase Modulation for Alzheimer's Disease

The primary and most compelling application of this compound and its derivatives is as a γ-secretase modulator (GSM) for the treatment of Alzheimer's disease (AD).[2][3] The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides, particularly the Aβ42 isoform, is a central event in the pathogenesis of AD.[3] γ-Secretase is a key enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.

Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity altogether and can lead to mechanism-based toxicities due to inhibition of other substrate processing (e.g., Notch), GSMs allosterically modulate the enzyme.[2][4][5] This modulation shifts the cleavage preference of γ-secretase, leading to a decrease in the production of the highly amyloidogenic Aβ42 and an increase in the production of shorter, less aggregation-prone Aβ peptides like Aβ38 and Aβ37.[6] This selective modulation of Aβ production without inhibiting overall γ-secretase activity presents a promising and potentially safer therapeutic strategy for AD.[7]

The pyridine moiety in this compound can engage in key interactions within the binding pocket of target proteins, while the gem-difluoro group can improve metabolic stability and other pharmacokinetic properties.

Other Potential Applications

While the primary focus is on Alzheimer's disease, the structural motifs present in this compound suggest potential for broader applications in drug discovery, including:

  • Anticancer Therapies: Pyridine-containing compounds have been investigated as kinase inhibitors and for other anticancer applications.

  • Antimicrobial Agents: The pyridine scaffold is present in numerous antimicrobial agents.

  • Neurological Disorders: Beyond AD, modulation of secretase activity could be relevant in other neurological conditions.

Quantitative Data

The following table summarizes in vitro potency data for representative pyridine- and pyridazine-derived γ-secretase modulators, which are structurally related to this compound. This data provides a benchmark for the expected activity of novel analogs in this chemical series.

Compound IDStructureAβ42 Secretion IC50 (nM)Aβ40 Secretion IC50 (nM)Aβ38 Secretion EC50 (nM)Reference
Compound A Pyridazine-derived GSM4.18018[6]
Compound B Pyridazine-derived GSM5.38729[6]
Compound C Pyrazolopyridine-derived GSM168--[8]
Compound D Pyridine-derived GSMPotent (specific value not disclosed)--[1]

IC50: The concentration of the compound that inhibits 50% of the Aβ42 or Aβ40 secretion. EC50: The concentration of the compound that potentiates 50% of the Aβ38 secretion.

Signaling Pathway

The proposed mechanism of action for this compound as a γ-secretase modulator involves allosteric binding to the γ-secretase complex, which is composed of four protein subunits: Presenilin (PS1 or PS2), Nicastrin, Aph-1, and Pen-2. This binding induces a conformational change in the enzyme, altering its processivity on the C-terminal fragment of APP (APP-CTF or C99) and shifting the cleavage site to favor the production of shorter Aβ peptides.

G cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) bace1 β-secretase (BACE1) cleavage APP->bace1 sAPPβ release gamma_secretase γ-Secretase Complex (PS1, Nicastrin, Aph-1, Pen-2) ab42 Aβ42 (Amyloidogenic) gamma_secretase->ab42 Default Cleavage ab38 Aβ38 (Less Amyloidogenic) gamma_secretase->ab38 Modulated Cleavage app_ctf APP C-terminal Fragment (C99) bace1->app_ctf gsm This compound (GSM) gsm->gamma_secretase Allosteric Modulation app_ctf->gamma_secretase Substrate plaque Amyloid Plaque Formation ab42->plaque neurotoxicity Neurotoxicity plaque->neurotoxicity

γ-Secretase modulation by this compound.

Experimental Protocols

Synthesis of this compound Hydrochloride

A plausible synthetic route to the title compound is based on the synthesis of analogous 2,2-difluoro-2-arylethylamines. The key step involves a Suzuki-Miyaura cross-coupling reaction.

G cluster_synthesis Synthetic Workflow start 2-Bromopyridine intermediate1 Pyridine-2-boronic acid start->intermediate1 Borylation intermediate2 2,2-Difluoro-2-(pyridin-2-yl)acetamide derivative intermediate1->intermediate2 Suzuki-Miyaura Coupling (Pd catalyst, base) reagent1 4-(Bromodifluoroacetyl)morpholine reagent1->intermediate2 reduction Reduction (e.g., LiAlH4 or BH3) intermediate2->reduction final_product This compound reduction->final_product hcl_salt HCl in Ether final_product->hcl_salt final_salt This compound HCl hcl_salt->final_salt

Proposed synthetic workflow for the target compound.

Materials:

  • 2-Bromopyridine

  • Bis(pinacolato)diboron

  • Potassium acetate

  • Pd(dppf)Cl2

  • 1,4-Dioxane

  • 4-(Bromodifluoroacetyl)morpholine

  • Sodium carbonate

  • Pd(PPh3)4

  • Toluene, Ethanol, Water

  • Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • Synthesis of Pyridine-2-boronic acid pinacol ester: Combine 2-bromopyridine, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 in 1,4-dioxane. Heat the mixture under an inert atmosphere. After completion, extract the product and purify by column chromatography.

  • Suzuki-Miyaura Coupling: In a reaction vessel, dissolve pyridine-2-boronic acid pinacol ester and 4-(bromodifluoroacetyl)morpholine in a mixture of toluene and ethanol. Add an aqueous solution of sodium carbonate and Pd(PPh3)4. Heat the mixture under reflux. Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the 2,2-difluoro-2-(pyridin-2-yl)acetamide derivative.

  • Reduction of the Amide: Dissolve the acetamide derivative in anhydrous THF under an inert atmosphere and cool to 0 °C. Slowly add a solution of LiAlH4 or BH3·THF. Allow the reaction to warm to room temperature and then heat to reflux. After the reaction is complete, quench carefully with water and base. Extract the crude product and purify to obtain this compound.

  • Salt Formation: Dissolve the free amine in a suitable solvent and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.

Cell-Based Aβ42 Secretion Assay

This protocol outlines a method to evaluate the efficacy of this compound in reducing Aβ42 secretion from a human neuroblastoma cell line overexpressing human APP.

Materials:

  • SH-SY5Y cells stably overexpressing human APP (SH-SY5Y-APP)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound (test compound)

  • DMSO (vehicle control)

  • Human Aβ42 ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Plate SH-SY5Y-APP cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubation: Incubate the cells with the compound for 24-48 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant, which contains the secreted Aβ peptides.

  • Aβ42 Quantification: Quantify the Aβ42 concentration in the collected supernatants using a human Aβ42 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the Aβ42 standards. Calculate the Aβ42 concentration in each sample. Normalize the results to the vehicle control and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

G cluster_assay Aβ42 Secretion Assay Workflow start Seed SH-SY5Y-APP cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with This compound (various concentrations) incubation1->treatment incubation2 Incubate for 24-48h treatment->incubation2 collection Collect cell supernatant incubation2->collection elisa Quantify Aβ42 using ELISA collection->elisa analysis Data Analysis (Calculate IC50) elisa->analysis end Results analysis->end

Workflow for the cell-based Aβ42 secretion assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly as a γ-secretase modulator for Alzheimer's disease. The provided application notes, data on related compounds, and detailed experimental protocols offer a solid foundation for researchers to initiate studies on this and related molecules. Further investigation is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

Application Notes and Protocols for Developing Biological Assays for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine into drug candidates is a prevalent strategy in medicinal chemistry aimed at enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] The unique physicochemical characteristics of the carbon-fluorine bond, including its high strength and the electronegativity of the fluorine atom, can significantly influence a molecule's interaction with biological targets.[1][3] Consequently, the development of robust and relevant biological assays is crucial to accurately characterize the potency, efficacy, and potential liabilities of these fluorinated compounds.

These application notes provide detailed protocols for a selection of key biological assays pertinent to the preclinical evaluation of fluorinated compounds. The methodologies described herein cover enzyme inhibition, cell viability, and receptor binding assays. Additionally, this document outlines data presentation standards and provides visualizations of relevant signaling pathways and experimental workflows to aid researchers in the comprehensive assessment of their fluorinated molecules.

Data Presentation: Comparative Analysis of Fluorinated and Non-Fluorinated Compounds

A primary objective when assessing the impact of fluorination is to directly compare the biological activity of a fluorinated compound with its non-fluorinated parent molecule. The following table presents a clear example of how to summarize such quantitative data, using EC50 values from a study on fluorinated and non-fluorinated fentanyl analogs acting on the µ-opioid receptor.[4][5]

CompoundN-Acyl GroupFluorination PositionAgonistic Activity (EC50, nM)
FentanylN-propionylNon-fluorinated0.31
2-Fluoro-fentanylN-propionyl2-Fluoro0.16
3-Fluoro-fentanylN-propionyl3-Fluoro1.9
4-Fluoro-fentanylN-propionyl4-Fluoro0.40
AcetylfentanylN-acetylNon-fluorinated1.8
2-Fluoro-acetylfentanylN-acetyl2-Fluoro0.88
3-Fluoro-acetylfentanylN-acetyl3-Fluoro51
4-Fluoro-acetylfentanylN-acetyl4-Fluoro2.0

Data presented in this table is adapted from a study by Kanamori et al. (2021) to illustrate the impact of fluorination on µ-opioid receptor agonistic activity.[4][5]

Experimental Protocols

Enzyme Inhibition Assay: ¹⁹F NMR-Based Approach

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offers a powerful and direct method for studying the interaction of fluorinated compounds with their target enzymes.[6] This protocol provides a general framework for an NMR-based enzyme inhibition assay.

Principle:

This assay monitors the enzymatic conversion of a fluorinated substrate to a fluorinated product by observing changes in the ¹⁹F NMR spectrum. The presence of an inhibitor will slow down or halt this conversion, which can be quantified by measuring the signal intensities of the substrate and product over time.

Materials:

  • Target enzyme

  • Fluorinated substrate

  • Test inhibitor compound (fluorinated or non-fluorinated)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Deuterated water (D₂O) for NMR lock

  • NMR tubes

  • NMR spectrometer equipped with a fluorine probe

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated substrate in the assay buffer.

    • Prepare a stock solution of the test inhibitor compound in a suitable solvent (e.g., DMSO), and then dilute it to the desired concentrations in the assay buffer. Ensure the final solvent concentration is consistent across all samples and does not exceed a level that affects enzyme activity (typically <1%).

    • Prepare a stock solution of the enzyme in the assay buffer.

  • NMR Experiment Setup:

    • In an NMR tube, combine the assay buffer, D₂O (typically 5-10% of the final volume), and the fluorinated substrate to a final volume of 500 µL.

    • Acquire a baseline ¹⁹F NMR spectrum of the substrate alone.

    • To initiate the enzymatic reaction, add a small volume of the enzyme stock solution to the NMR tube.

    • Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals to monitor the conversion of the substrate to the product.

  • Inhibition Assay:

    • Prepare a set of NMR tubes, each containing the assay buffer, D₂O, fluorinated substrate, and a different concentration of the test inhibitor.

    • Equilibrate the samples at the desired temperature.

    • Initiate the reaction in each tube by adding the enzyme.

    • Acquire ¹⁹F NMR spectra at a fixed time point (e.g., 30 minutes) or over a time course.

  • Data Analysis:

    • Integrate the signals corresponding to the substrate and product in each spectrum.

    • Calculate the percentage of substrate conversion for the control (no inhibitor) and for each inhibitor concentration.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

Cell Viability Assay: MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium.[8][9]

Materials:

  • Cells of interest (e.g., cancer cell line, primary cells)

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • Test fluorinated compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Spectrophotometer capable of reading absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated test compound in the complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compound. Include vehicle control wells (medium with the same concentration of the solvent used to dissolve the compound, e.g., 0.1% DMSO).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.[9]

    • Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.[9] The incubation time should be optimized for the specific cell line.

    • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.[10][11]

Receptor Binding Assay: Competitive Radioligand Binding

This protocol describes a competitive radioligand binding assay to determine the affinity of a fluorinated compound for a specific receptor.[12]

Principle:

The assay measures the ability of an unlabeled test compound (the fluorinated molecule) to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibitory constant (Ki) can be calculated.[12]

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor (e.g., [³H]-ligand)

  • Unlabeled fluorinated test compound

  • Non-specific binding competitor (a high concentration of an unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.[12]

      • Non-specific Binding: 50 µL of the non-specific binding competitor solution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.[12]

      • Test Compound: 50 µL of serial dilutions of the fluorinated test compound, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.[12]

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).[12]

  • Harvesting and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[12]

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[12]

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[12]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.[12]

    • For each concentration of the test compound, calculate the percentage of specific binding inhibited.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate signaling pathways that can be modulated by fluorinated compounds.

BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits (mutant) Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival

BRAF-MEK-ERK signaling pathway inhibited by Vemurafenib.

NO_sGC_cGMP_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Nitric Oxide (NO) Source NO NO NO_source->NO Diffuses sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzes Cellular Response Cellular Response PKG->Cellular Response Phosphorylates targets leading to GMP GMP PDE->GMP

Nitric Oxide (NO) - sGC - cGMP signaling pathway.
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cell-based high-throughput screen to identify bioactive fluorinated compounds.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up Compound_Library Fluorinated Compound Library (in plates) Compound_Addition Compound Addition (Robotic) Compound_Library->Compound_Addition Cell_Culture Cell Culture Expansion Assay_Plates Dispense Cells into Assay Plates Cell_Culture->Assay_Plates Assay_Plates->Compound_Addition Incubation Incubation Compound_Addition->Incubation Reagent_Addition Assay Reagent Addition Incubation->Reagent_Addition Detection Signal Detection (Plate Reader) Reagent_Addition->Detection Data_Processing Data Processing & Normalization Detection->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Confirmation Hit Confirmation & Dose-Response Hit_Identification->Confirmation Lead_Optimization Lead Optimization Confirmation->Lead_Optimization

High-throughput screening workflow for fluorinated compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Difluoro-2-pyridin-2-ylethaneamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,2-Difluoro-2-pyridin-2-ylethaneamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, partially fluorinated intermediates, over-fluorinated byproducts, and residual solvents from the reaction or initial workup. Positional isomers and products of side reactions involving the pyridine ring are also possible.

Q2: Which purification technique is most suitable for achieving high purity of this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities present. A multi-step approach is often necessary. Flash column chromatography is generally effective for removing a wide range of impurities. For crystalline solids, recrystallization can be a highly effective final purification step to achieve high purity. Vacuum distillation may be suitable if the compound is a liquid and thermally stable, particularly for removing non-volatile or closely boiling impurities.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for analyzing the purity of fractions. Staining with potassium permanganate or using a UV lamp can help visualize spots. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended to assess the presence of volatile and non-volatile impurities, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.

Q4: My purified this compound appears to be unstable. What storage conditions are recommended?

A4: Fluorinated amines can sometimes be sensitive to air, light, and moisture. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light. Refrigeration may also be beneficial to minimize degradation over time.

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of product and impurities Incorrect solvent system (eluent) polarity.Optimize the eluent system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Gradually increasing the polarity of the eluent should provide better separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape of basic compounds like amines by minimizing tailing on silica gel.
Product streaking or tailing on TLC and column The compound is interacting too strongly with the stationary phase (silica gel).As mentioned above, add a small percentage of triethylamine or another amine base to the eluent to neutralize acidic sites on the silica gel. Alternatively, consider using a different stationary phase, such as alumina (basic or neutral).
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. If the compound is highly polar, a solvent system containing methanol or isopropanol may be necessary. Ensure the product was fully dissolved in the loading solvent and properly applied to the column.
Issue 2: Difficulty with Crystallization
Symptom Possible Cause Suggested Solution
Product oils out instead of crystallizing The solvent system is not optimal, or the solution is supersaturated.Try a different solvent or a mixture of solvents. A good crystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You can also try adding a co-solvent (an "anti-solvent") in which the compound is insoluble to a solution of the compound in a good solvent, until turbidity is observed, then heat until clear and allow to cool slowly. Seeding with a small crystal of the pure compound can also induce crystallization.
Low recovery after crystallization The compound is too soluble in the chosen solvent at low temperatures.Choose a solvent in which the compound has lower solubility at the filtration temperature. Ensure the solution is sufficiently cooled before filtration to maximize crystal precipitation. Minimize the amount of cold solvent used to wash the crystals.
Crystals are colored or appear impure Impurities are trapped within the crystal lattice.The crystallization process may have been too rapid. Allow the solution to cool more slowly to promote the formation of purer crystals. A second recrystallization step may be necessary. If the color is from a baseline impurity, pre-treating the solution with activated carbon before filtration and crystallization can sometimes remove colored impurities.

Data Presentation

The following table summarizes typical performance expectations for various purification techniques. The actual results will depend on the specific impurities and experimental conditions.

Purification Technique Typical Purity Achieved Expected Yield Throughput Primary Application
Flash Column Chromatography 95-99%70-90%Low to MediumPrimary purification to remove a broad range of impurities.
Recrystallization >99%50-85%Low to HighFinal purification step for solid compounds to achieve high purity.
Vacuum Distillation 90-98%60-90%Medium to HighPurification of thermally stable liquids with different boiling points from impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be predetermined by TLC analysis.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Sample Preparation: Place the crude liquid this compound in the distillation flask along with a magnetic stir bar or boiling chips.

  • Vacuum Application: Slowly reduce the pressure to the desired level using a vacuum pump.

  • Heating: Gradually heat the distillation flask.

  • Fraction Collection: Collect the fractions that distill at a constant temperature. The boiling point will be dependent on the pressure.

  • Purity Analysis: Analyze the collected fractions for purity.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Workup Aqueous Work-up (e.g., Water, Brine) Crude->Workup Drying Drying of Organic Phase (e.g., MgSO4, Na2SO4) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval PrimaryPurification Primary Purification SolventRemoval->PrimaryPurification ColumnChromatography Column Chromatography (Silica Gel) PrimaryPurification->ColumnChromatography Broad Impurity Profile Distillation Vacuum Distillation PrimaryPurification->Distillation Volatile Impurities FinalPurification Final Purification ColumnChromatography->FinalPurification Distillation->FinalPurification Recrystallization Recrystallization FinalPurification->Recrystallization If Solid PurityAnalysis Purity Analysis (TLC, GC-MS, NMR) Recrystallization->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct TroubleshootingTree Start Purification Issue Identified PoorSeparation Poor Separation in Column Chromatography? Start->PoorSeparation CrystallizationFailure Crystallization Fails? Start->CrystallizationFailure Other Issues CoElution Co-elution of spots? PoorSeparation->CoElution Yes Streaking Streaking/Tailing? PoorSeparation->Streaking No OptimizeEluent Optimize Eluent Polarity (TLC analysis) CoElution->OptimizeEluent AddBase Add Triethylamine (0.1-1%) to Eluent Streaking->AddBase Yes OilingOut Product Oiling Out? CrystallizationFailure->OilingOut Yes LowYield Low Crystallization Yield? CrystallizationFailure->LowYield No ChangeSolvent Change Solvent System or use co-solvent OilingOut->ChangeSolvent CheckSolubility Check Solubility at Low Temperature LowYield->CheckSolubility Yes

References

Technical Support Center: Crystallization of Pyridine-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the crystallization of pyridine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What makes pyridine-containing molecules challenging to crystallize?

Pyridine and its derivatives can be challenging to crystallize due to their inherent polarity and potential for strong intermolecular interactions, such as hydrogen bonding.[1][2][3] These properties can sometimes lead to the formation of oils or amorphous solids instead of well-ordered crystals.[4][5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing how the molecules pack in the crystal lattice.[6]

Q2: How do I choose an appropriate solvent for my pyridine derivative?

The principle of "like dissolves like" is a crucial starting point.[1][7] Since pyridine-containing molecules are generally polar, polar solvents are often required.[1] An ideal solvent will dissolve the compound when hot but not when the solution is cold.[7] It's recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one for your specific compound.[1] Solvents like ethanol, methanol, ethyl acetate, and toluene are often good candidates.[2][3]

Q3: Can I use a solvent mixture?

Yes, using a solvent mixture (binary solvent system) is a common and effective technique. This typically involves dissolving your compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (an anti-solvent) in which it is insoluble, until the solution becomes slightly cloudy. Heating the mixture to clarify it and then allowing it to cool slowly can yield high-quality crystals.

Q4: How pure does my compound need to be before attempting crystallization?

A minimum purity of 80-90% is recommended before attempting to grow single crystals suitable for X-ray diffraction.[8] Impurities can significantly interfere with the crystal lattice formation, potentially inhibiting crystallization altogether or leading to poor quality crystals.[9][10] If you suspect impurities are the issue, further purification using techniques like column chromatography may be necessary before proceeding.[10]

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of pyridine-containing molecules.

Issue 1: No Crystals Form After Cooling

Possible Cause: The solution is not sufficiently supersaturated.

  • Solution: This is one of the most common reasons for crystallization failure.[1]

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the solution with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[1][11][12]

    • Seeding: If you have a pure crystal of your compound from a previous experiment, add a tiny "seed crystal" to the solution to initiate crystallization.[1][11]

    • Concentrate the Solution: If the above methods don't work, you may have used too much solvent.[1][13] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[1] Allow the more concentrated solution to cool again.

Issue 2: An Oil or Amorphous Solid Forms Instead of Crystals

Possible Cause: The compound is "oiling out," which can happen if the solubility of the compound is too high in the chosen solvent, or if the solution is cooled too quickly.[4][5]

  • Solution:

    • Re-dissolve and Cool Slower: Gently heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. Insulating the flask with cotton or paper towels can help promote slow cooling.[11]

    • Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled solution, then allow it to cool slowly.[13]

    • Change Solvents: Try a different solvent or solvent system where your compound is slightly less soluble.[8]

Issue 3: Crystals Form Too Quickly, Resulting in Small Needles or Powder

Possible Cause: The rate of crystallization is too fast, which often traps impurities within the crystal lattice.[13]

  • Solution:

    • Slow Down the Cooling Process: An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[13] Ensure the solution cools to room temperature slowly and undisturbed before placing it in an ice bath.[9][11]

    • Use More Solvent: Re-heat the solution and add a small amount of additional solvent to slightly decrease the saturation level. This will keep the compound in solution longer during the cooling phase, promoting the growth of larger, higher-quality crystals.[13]

Data Presentation

Table 1: Common Solvents for Crystallization of Pyridine Derivatives
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar or salt-form pyridine derivatives.
EthanolHigh78A common and effective polar solvent.
MethanolHigh65Similar to ethanol, but more volatile.
IsopropanolMedium82A slightly less polar alcohol, can be a good choice.
AcetonitrileMedium82A polar aprotic solvent.
Ethyl AcetateMedium77A good choice for compounds of intermediate polarity.[3]
Tetrahydrofuran (THF)Medium66Can be effective, but prone to peroxide formation.
TolueneLow111Good for less polar derivatives; can lead to well-formed crystals.[2]
Heptane/HexaneLow98 / 69Often used as the "poor" solvent (anti-solvent) in a binary system.
Table 2: Comparison of Common Crystallization Methods
MethodPrincipleBest ForKey AdvantagesCommon Issues
Slow Cooling Decreasing solubility by lowering temperature.[9]Compounds with a significant difference in solubility at high vs. low temperatures.Simple, widely applicable, good for purification.[11]Oiling out if cooled too fast; requires temperature-dependent solubility.
Slow Evaporation Gradually increasing concentration as solvent evaporates.[14][15]Small amounts of material; when slow cooling is ineffective.Simple setup, good for screening solvents.[15]Can be slow; crystals may form on container walls.[15]
Vapor Diffusion Gradual diffusion of an anti-solvent vapor into the compound solution.[8][16]Milligram quantities, sensitive molecules.Excellent control over saturation rate, often yields high-quality crystals.[8][17]Requires careful setup and solvent pair selection.
Solvent Layering Direct layering of an anti-solvent over the compound solution.[8]When a sharp interface between miscible solvents is possible.Faster than vapor diffusion.Can cause rapid precipitation if not done carefully.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: Place the impure pyridine-containing compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent and swirl to dissolve the solid.[9] If undissolved solid remains, add more hot solvent dropwise until the compound is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1] To encourage slower cooling, the flask can be placed in an insulated container.[11]

  • Ice Bath: Once the flask has reached room temperature and crystals have started to form, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Drying: Allow the crystals to dry completely.

Protocol 2: Slow Evaporation
  • Preparation: Dissolve the compound in a suitable solvent at room temperature in a small vial or beaker. The amount of solvent should be just enough to fully dissolve the compound.

  • Evaporation: Cover the container with a cap or parafilm that has a few small holes poked in it. This allows the solvent to evaporate slowly over time.[15]

  • Incubation: Place the vial in a location where it will not be disturbed and is free from vibrations.[14]

  • Monitoring: Check the vial periodically over several days to a week. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.

  • Isolation: Once suitable crystals have formed, they can be carefully isolated from the remaining solution using a pipette or by decanting the solvent.

Protocol 3: Vapor Diffusion (Hanging Drop Method)
  • Reservoir Preparation: In the well of a VDX plate or a larger sealed container, place a reservoir of a "poor" solvent (anti-solvent) in which your compound is insoluble.[16]

  • Drop Preparation: On a siliconized glass cover slip, place a small drop (2-5 µL) of a concentrated solution of your pyridine derivative dissolved in a "good" solvent.[16]

  • Sealing: Invert the cover slip and place it over the well, so the drop is suspended "hanging" over the reservoir. Seal the well with vacuum grease to create an airtight system.[16]

  • Equilibration: Over time, the more volatile "good" solvent from the drop will slowly vaporize and diffuse into the reservoir, while the vapor from the "poor" solvent in the reservoir will diffuse into the drop.[16]

  • Crystallization: This gradual change in the solvent composition of the drop will slowly increase the supersaturation of your compound, leading to the growth of high-quality single crystals.

  • Isolation: Carefully remove the cover slip and isolate the crystals.

Visualizations

experimental_workflow start_end start_end process process decision decision output output issue issue A Start: Impure Pyridine Compound B Select Solvent(s) & Crystallization Method A->B C Prepare Saturated or Near-Saturated Solution B->C D Induce Crystallization (Cooling / Evaporation / Diffusion) C->D E Crystals Formed? D->E F Isolate Crystals (Filtration) E->F  Yes J Troubleshoot Issue E->J No   G Wash with Cold Solvent F->G H Dry Crystals G->H I End: Pure Crystals H->I troubleshooting_workflow start start decision decision action action result result issue issue A No Crystals Formed B Scratch inner surface of flask A->B C Crystals Appear? B->C D Add a seed crystal C->D No H Problem Solved C->H Yes E Crystals Appear? D->E F Boil off some solvent to concentrate E->F No E->H Yes G Crystals Appear upon cooling? F->G G->H Yes I Try a different solvent system G->I No solvent_selection_logic start start decision decision action action good good bad bad A Start: Select Test Solvent B Add a few drops of solvent at Room Temp A->B C Does compound dissolve completely? B->C D Solvent is too good. Reject. C->D Yes E Heat the mixture to boiling C->E No F Does compound dissolve completely? E->F G Insoluble. Reject. F->G No H Allow solution to cool F->H Yes I Do abundant crystals form upon cooling? H->I J Good solvent for slow cooling method. I->J Yes K Poor yield. Consider for solvent mixture. I->K No

References

Technical Support Center: Synthesis of 2,2-Difluoro-2-pyridin-2-ylethaneamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Difluoro-2-pyridin-2-ylethaneamine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, based on a plausible multi-step synthetic route.

Problem 1: Low yield during the α,α-difluorination of 2-acetylpyridine.

  • Question: My yield of 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in α,α-difluorination reactions are common and can be attributed to several factors. Here are some troubleshooting steps:

    • Choice of Fluorinating Agent: The selection of an appropriate fluorinating agent is critical. While various reagents are available, their reactivity and suitability for your specific substrate can differ. Consider screening different electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).

    • Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

      • Temperature: Some fluorination reactions require low temperatures to minimize side reactions. It is advisable to start at a low temperature (e.g., 0°C or -78°C) and gradually warm the reaction mixture if necessary.

      • Solvent: The choice of solvent can significantly impact the reaction's success. Acetonitrile is often a good starting point for reactions with agents like Selectfluor®.[1]

    • Base: The presence and type of base can influence the reaction outcome. Strong, non-nucleophilic bases are often used to generate the enolate in situ. The stoichiometry of the base is also critical and may require optimization.

    • Moisture: Fluorination reactions are often sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

Problem 2: Formation of significant side products during fluorination.

  • Question: I am observing multiple spots on my TLC analysis of the fluorination reaction mixture, indicating the formation of side products. How can I minimize these?

  • Answer: The formation of side products is a common challenge in the synthesis of fluorinated pyridines.

    • Mono-fluorination: Incomplete reaction can lead to the presence of the mono-fluorinated intermediate. To address this, you can try increasing the equivalents of the fluorinating agent or extending the reaction time.

    • Over-fluorination or degradation: Harsh reaction conditions can lead to the degradation of the starting material or the product. Consider lowering the reaction temperature or using a milder fluorinating agent.

    • Reaction with solvent: Some reactive intermediates might react with the solvent. If you suspect this is happening, try a more inert solvent.

Problem 3: Difficult purification of the difluorinated intermediate.

  • Question: I am struggling to purify the 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one from the reaction mixture. What purification strategies do you recommend?

  • Answer: Purification of fluorinated compounds can be challenging due to their unique physical properties.

    • Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation. Using a gradient elution can be beneficial.

    • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure could be an effective purification method.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Problem 4: Low conversion during the reduction of the oxime to the amine.

  • Question: The reduction of the oxime of 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one to the desired amine is incomplete. How can I drive the reaction to completion?

  • Answer: Incomplete reduction can be due to several factors.

    • Choice of Reducing Agent: The choice of reducing agent is critical. Common reducing agents for oximes include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) with an additive, or catalytic hydrogenation. The reactivity of these can vary, so you may need to screen a few to find the optimal one for your substrate.

    • Reaction Conditions:

      • Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate.

      • Solvent: The choice of solvent (e.g., THF, ethanol) can influence the solubility of the reagents and the reaction rate.

    • Catalyst Poisoning: In the case of catalytic hydrogenation, the catalyst (e.g., Pd/C) can be poisoned by impurities in the substrate or solvent. Ensuring the purity of your starting material is important.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A plausible synthetic pathway starts from commercially available 2-acetylpyridine and involves three key steps:

  • α,α-Difluorination: Introduction of two fluorine atoms at the α-position of the acetyl group.

  • Oximation: Conversion of the resulting ketone to an oxime.

  • Reduction: Reduction of the oxime to the final amine product.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Fluorinating agents: Many fluorinating agents are toxic and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing agents: Reagents like LiAlH₄ are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from moisture.

  • Solvents: Many organic solvents are flammable and toxic. Handle them in a fume hood and away from ignition sources.

Q3: How can I monitor the progress of the reactions?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of most organic reactions. Use an appropriate solvent system to achieve good separation of the starting material, intermediates, and products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more detailed information about the reaction mixture, including the presence of intermediates and side products, and can help confirm the identity of the desired product.

Data Presentation

The following tables summarize typical reaction conditions for key transformations that are analogous to the steps in the proposed synthesis of this compound. Please note that these conditions are for similar, not identical, reactions and will likely require optimization for the target synthesis.

Table 1: Conditions for Electrophilic Fluorination of 1,2-Dihydropyridines[1]

EntryStarting MaterialFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)
11,2-Dihydropyridine derivativeSelectfluor®Acetonitrile0185
2Another 1,2-Dihydropyridine derivativeSelectfluor®Acetonitrile0191

Table 2: Conditions for the Synthesis of 2-Amino-5-fluoropyridine[2]

Reaction StepReagents and ConditionsYield (%)
Nitrification2-aminopyridine, H₂SO₄, HNO₃, 45°C, 2h41
Amino acetylationAcetic anhydride, reflux, 1h96.3
Reduction of nitroFe, NH₄Cl, reflux, 1h90
DiazotizationNaNO₂, HBF₄, -5 to 0°C, 2h81.4
Schiemann reactionHeat, 130°C, 0.5h-
Hydrolysis of acetylHCl, reflux, 2.5h51.6 (for last two steps)

Experimental Protocols

While a specific protocol for the target molecule is not available, here is a general experimental protocol for a key transformation based on analogous reactions found in the literature.

General Protocol for α,α-Difluorination of a Ketone:

  • To a solution of the starting ketone (1.0 eq) in an anhydrous solvent (e.g., acetonitrile or THF) under an inert atmosphere (argon or nitrogen) at the desired temperature (e.g., 0°C), add a suitable base (e.g., LDA or NaHMDS) dropwise.

  • Stir the reaction mixture for a specified time (e.g., 30 minutes) to allow for enolate formation.

  • Add the fluorinating agent (e.g., Selectfluor®, 2.2 eq) portion-wise, maintaining the reaction temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Start 2-Acetylpyridine Intermediate1 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one Start->Intermediate1 α,α-Difluorination Intermediate2 Oxime of 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one Intermediate1->Intermediate2 Oximation Product This compound Intermediate2->Product Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Reagent and Glassware Preparation (Anhydrous) Reaction Reaction Setup under Inert Atmosphere Prep->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for a single synthetic step.

Troubleshooting_Tree Start Low Yield? SideProducts Side Products Observed? Start->SideProducts Yes IncompleteReaction Incomplete Reaction? Start->IncompleteReaction No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) SideProducts->OptimizeConditions Yes Purification Optimize Purification Method SideProducts->Purification No ChangeReagent Screen Different Reagents IncompleteReaction->ChangeReagent Yes CheckPurity Check Starting Material Purity IncompleteReaction->CheckPurity No

Caption: A simplified troubleshooting decision tree for low yield issues.

References

identifying side reactions in the synthesis of fluorinated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of fluorinated pyridines.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of fluorinated pyridines, categorized by the synthetic method.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Issue: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Low reactivity of the substrate Ensure the pyridine ring is sufficiently activated with electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group.
Poor solubility/low nucleophilicity of fluoride source Use spray-dried potassium fluoride or employ phase-transfer catalysts (e.g., 18-crown-6, tetrabutylammonium salts) to increase the solubility and reactivity of the fluoride salt. Anhydrous conditions are crucial.[1][2]
Presence of water Rigorously dry all solvents and reagents. Water can hydrate the fluoride ions, reducing their nucleophilicity.[1]
Inappropriate solvent Use polar aprotic solvents like DMSO, DMF, or sulfolane, which can solvate the cation of the fluoride salt, leaving a more "naked" and reactive fluoride anion.

Issue: Formation of Side Products

Side Product Possible Cause Suggested Solution
Hydroxy-pyridines Presence of water in the reaction mixture acting as a competing nucleophile.Ensure strictly anhydrous conditions by drying solvents and reagents and running the reaction under an inert atmosphere (N₂ or Ar).
Alkoxy-pyridines Use of alcohol-based fluoride sources (e.g., Me₄NF•ROH) where the alcohol can act as a nucleophile.[1]If alkoxy-pyridine formation is significant, consider using an alternative fluoride source that does not contain an alcohol.
Polymerization For highly activated and unstable fluoropyridine products.Work up the reaction at low temperatures and avoid strongly acidic or basic conditions during purification.

A general workflow for troubleshooting SNAr reactions is outlined below:

SNAr_Troubleshooting start Low Yield or Side Products in SNAr check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes side_products Side Products Observed check_conversion->side_products No, but... check_activation Is Pyridine Ring Sufficiently Activated? low_conversion->check_activation identify_side_product Identify Side Product(s) side_products->identify_side_product increase_activation Increase Activation (e.g., add EWG) check_activation->increase_activation No check_fluoride Check Fluoride Source and Conditions check_activation->check_fluoride Yes end Optimized Reaction increase_activation->end improve_fluoride Improve Fluoride Solubility/Reactivity (e.g., spray-dried KF, PTC, anhydrous conditions) check_fluoride->improve_fluoride improve_fluoride->end hydroxypyridine Hydroxy-pyridine? identify_side_product->hydroxypyridine ensure_anhydrous Ensure Strictly Anhydrous Conditions hydroxypyridine->ensure_anhydrous Yes alkoxypyridine Alkoxy-pyridine? hydroxypyridine->alkoxypyridine No ensure_anhydrous->end change_fluoride_source Change Fluoride Source alkoxypyridine->change_fluoride_source Yes change_fluoride_source->end

Caption: Troubleshooting workflow for SNAr reactions.

Method 2: Balz-Schiemann Reaction

Issue: Low Yield of Fluorinated Pyridine

Possible Cause Suggested Solution
Incomplete diazotization Ensure the reaction temperature is kept low (typically 0-5 °C) during the addition of nitrite. Use a slight excess of the diazotizing agent.
Premature decomposition of the diazonium salt Isolate the diazonium tetrafluoroborate salt before thermal decomposition if it is stable enough. For less stable salts, consider in-situ decomposition.
Inefficient thermal decomposition Optimize the decomposition temperature. Temperatures that are too low will result in incomplete reaction, while excessively high temperatures can lead to product degradation.[3]
Hydrolysis of the product The product, 4-fluoropyridine, is unstable in water, which can lead to the formation of N-(4'-pyridyl)-4-pyridone and polymeric materials.[4] Avoid aqueous workups where possible, or perform them quickly at low temperatures.

Issue: Formation of Side Products

Side Product Possible Cause Suggested Solution
Phenolic byproducts Reaction of the diazonium salt with water.Ensure anhydrous conditions during the decomposition step.
Azo compounds Coupling of the diazonium salt with the starting aminopyridine or other electron-rich species.Maintain a low temperature during diazotization and ensure efficient conversion to the diazonium salt before decomposition.
N-(4'-pyridyl)-4-pyridone and polymers Hydrolysis of the 4-fluoropyridine product during workup.[4]Minimize contact with water. Use non-aqueous workup procedures or rapid extraction with an organic solvent.[4]
Method 3: Direct C-H Fluorination (e.g., with AgF₂ or Selectfluor)

Issue: Low Regioselectivity

Possible Cause Suggested Solution
Multiple reactive C-H bonds The electronic and steric nature of substituents on the pyridine ring will direct fluorination. For 3-substituted pyridines, a mixture of 2- and 6-fluoro isomers can be expected.
Reaction conditions favoring multiple pathways The choice of fluorinating agent and solvent can influence regioselectivity.

Issue: Formation of Side Products

Side Product Possible Cause Suggested Solution
Over-fluorination Use of a large excess of the fluorinating agent or prolonged reaction times.Carefully control the stoichiometry of the fluorinating agent and monitor the reaction progress by TLC or GC-MS to stop it at the desired point.
2-(Fluoromethyl)pyridines (with Selectfluor) This can occur as a side reaction in the fluorination of dihydropyridine intermediates.[5][6]Optimize the reaction conditions (temperature, stoichiometry) to favor fluorination on the ring over the methyl group.
Degradation of starting material/product The high reactivity of some fluorinating agents can lead to decomposition, especially with sensitive functional groups.[7][8]Perform the reaction at lower temperatures and ensure that incompatible functional groups (e.g., free amines, alcohols) are protected.[8]

A decision tree for troubleshooting direct C-H fluorination is presented below:

CH_Fluorination_Troubleshooting start Issues in C-H Fluorination main_issue What is the main issue? start->main_issue low_regioselectivity Low Regioselectivity main_issue->low_regioselectivity Regioselectivity low_yield Low Yield / Decomposition main_issue->low_yield Yield/Decomposition multiple_isomers Multiple Isomers Formed low_regioselectivity->multiple_isomers check_reagent Check Reagent Quality and Stoichiometry low_yield->check_reagent modify_substrate Modify Substrate with Directing Group multiple_isomers->modify_substrate optimize_conditions Optimize Reaction Conditions (Reagent, Solvent) multiple_isomers->optimize_conditions separate_isomers Separate Isomers via Chromatography multiple_isomers->separate_isomers end_regio Improved Regioselectivity modify_substrate->end_regio optimize_conditions->end_regio separate_isomers->end_regio reagent_ok Reagent OK? check_reagent->reagent_ok replace_reagent Use Fresh Reagent, Check Stoichiometry reagent_ok->replace_reagent No check_conditions Check Reaction Conditions (Temp, Moisture) reagent_ok->check_conditions Yes end_yield Improved Yield replace_reagent->end_yield protect_groups Protect Sensitive Functional Groups check_conditions->protect_groups lower_temp Lower Reaction Temperature check_conditions->lower_temp protect_groups->end_yield lower_temp->end_yield

Caption: Decision tree for troubleshooting C-H fluorination.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated pyridines?

A1: The most prevalent methods include Nucleophilic Aromatic Substitution (SNAr), the Balz-Schiemann reaction, and direct C-H fluorination.[3]

Q2: My SNAr reaction is not working. What should I check first?

A2: First, ensure your pyridine substrate is activated with at least one strong electron-withdrawing group (e.g., nitro, cyano) positioned ortho or para to the leaving group. Second, verify that you are using a suitable fluoride source (e.g., spray-dried KF, CsF, or a tetraalkylammonium fluoride) under strictly anhydrous conditions.[1][9]

Q3: I am observing a brown, gummy precipitate in my Balz-Schiemann reaction workup. What is it and how can I avoid it?

A3: This is likely a polymeric material resulting from the hydrolysis of the 4-fluoropyridine product, which is unstable in water.[4] To minimize its formation, avoid or shorten the duration of aqueous workups, keep the temperature low during extraction, and work quickly.[4]

Q4: How can I improve the regioselectivity of my direct C-H fluorination reaction?

A4: Regioselectivity is governed by the electronic and steric effects of the substituents on the pyridine ring.[7] Consider introducing a directing group to favor fluorination at the desired position. Screening different fluorinating agents and solvents can also influence the isomeric ratio. For some substrates, a mixture of isomers is unavoidable, and purification by chromatography will be necessary.[10]

Q5: Are there any safety concerns with the Balz-Schiemann reaction?

A5: Yes, the diazonium tetrafluoroborate intermediates can be explosive, especially when isolated and dried.[3] Thermal decomposition can be highly exothermic and should be performed with appropriate safety precautions, such as controlled heating and the use of a blast shield. Continuous flow reactors are a safer alternative for scaling up this reaction.[11][12]

Experimental Protocols

Protocol 1: Balz-Schiemann Reaction for 4-Fluoropyridine[4]
  • Diazotization:

    • In a two-necked flask, dissolve 4-aminopyridine (1.0 eq.) in a 42% aqueous solution of HBF₄ with gentle heating (to 40 °C).

    • Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.

    • Slowly add a solution of sodium nitrite (1.1 eq.) while maintaining the temperature between 5-9 °C.

    • Stir for an additional 30 minutes at 5-10 °C, then allow the mixture to warm to room temperature.

  • Decomposition and Workup:

    • Slowly add the reaction mixture to a cold aqueous solution of NaHCO₃.

    • A brown, gummy precipitate may form. Decant the supernatant and filter the remaining suspension.

    • Extract the filtrate with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation.

Protocol 2: C-H Fluorination of 2-Phenylpyridine with AgF₂[15][16]
  • Reaction Setup:

    • To an oven-dried flask under an inert atmosphere (N₂), add anhydrous acetonitrile.

    • Add 2-phenylpyridine (1.0 eq.).

    • Place the flask in an ambient temperature water bath.

    • Add silver(II) fluoride (AgF₂) (3.0 eq.) in one portion. Note: AgF₂ is moisture-sensitive and should be handled quickly.[13][14]

  • Reaction and Workup:

    • Stir the reaction at room temperature for 1-2 hours. Monitor by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in MTBE and wash with 1M HCl to remove silver salts.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography on silica gel.

Protocol 3: SNAr Fluorination of 2-Chloropyridine with KF[17]
  • Reaction Setup:

    • To a reaction vessel, add 2-chloropyridine (1.0 eq.), spray-dried potassium fluoride (2.0 eq.), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq.).

    • Add a polar aprotic solvent such as anhydrous DMSO.

  • Reaction and Workup:

    • Heat the reaction mixture to 130-150 °C and stir until the starting material is consumed (monitor by GC-MS or TLC).

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Effect of Fluoride Source and Conditions on SNAr Yield

SubstrateFluoride SourceSolventTemperature (°C)Time (h)Yield (%)Reference
2-chloro-5-nitropyridineKFWater1001780-90[15]
2-chloropicolinateKF/Bu₄NClToluene>130-Moderate[2][9]
2-chloropicolinateAnhydrous Me₄NFDMSORoom Temp-~95[2][9]
Aryl ChloridesMe₄NF•t-AmylOHDMSO80-Good-Excellent[1]

Table 2: Regioselectivity in C-H Fluorination of 3,5-Disubstituted Pyridines with AgF₂ [7]

Substituent at C3Substituent at C5Ratio of (2-F : 6-F)
OCH₂PhBr20 : 1
OCH₂PhPh13 : 1
OCH₂PhMe4.2 : 1
MeBr1 : 1.5
MePh1 : 1.3

References

Technical Support Center: Stability Studies of 2,2-Difluoro-2-pyridin-2-ylethaneamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2,2-Difluoro-2-pyridin-2-ylethaneamine. It provides answers to frequently asked questions and troubleshooting advice for stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for a molecule like this compound?

A1: Based on its structure, the primary stability concerns involve its functional groups: the pyridine ring and the primary amine. Potential degradation pathways include oxidation, hydrolysis, and photolysis. The pyridine nitrogen can be oxidized to an N-oxide, while the primary amine is also susceptible to oxidation. Hydrolysis may occur across a wide range of pH values.[1] It is crucial to establish the intrinsic stability of the molecule through forced degradation studies.[2]

Q2: What are forced degradation studies and why are they necessary?

A2: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than standard accelerated stability testing. These conditions typically include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[1][3] The purpose is to identify likely degradation products, understand degradation pathways, and establish the stability-indicating power of the analytical methods used.[2][4] This is a critical step in drug development and is required by regulatory agencies.

Q3: What analytical techniques are best suited for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for quantifying the parent compound and its degradation products due to its high sensitivity and accuracy.[5] Given the chemical properties of amines, which can present analytical challenges, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[6][7] LC-MS provides structural information on unknown impurities and degradation products.[5] Gas Chromatography (GC) can also be considered, but the polarity and reactivity of the amine group may require derivatization to improve chromatographic performance.[6][8]

Q4: How should I prepare my sample of this compound for a forced degradation study?

A4: A stock solution of the compound is typically prepared in a solvent like DMSO. For the study, a working concentration, often around 1 mg/mL, is recommended.[3] This solution is then subjected to various stress conditions (e.g., mixed with acidic, basic, or oxidative solutions). For compounds not freely soluble in aqueous media, co-solvents can be used, provided they do not cause degradation themselves.[3]

Q5: What are typical storage conditions for long-term stability studies?

A5: Long-term stability studies are generally conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1] Accelerated stability studies are often performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[9] For products intended for refrigerated storage, long-term studies would be at 5°C ± 3°C.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of this compound.

HPLC Analysis Issues

Problem: I am observing peak tailing in my HPLC chromatogram.

  • Possible Cause 1: Secondary Interactions. The primary amine group in the molecule is basic and can interact with acidic residual silanol groups on the surface of silica-based C18 columns, causing peak tailing.[11]

    • Solution: Decrease the mobile phase pH to ensure the amine is fully protonated. Alternatively, add a basic mobile phase modifier, like triethylamine (TEA), to compete for active sites on the stationary phase. Using a high-purity silica column can also minimize this issue.[11]

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.[12]

    • Solution: Reduce the amount of sample injected, either by lowering the injection volume or by diluting the sample.[11]

Problem: My retention times are inconsistent.

  • Possible Cause 1: Mobile Phase Issues. Improperly mixed or inadequately degassed mobile phase can cause retention time drift.[12][13]

    • Solution: Ensure your mobile phase components are thoroughly mixed and degassed before use. Hand-mixing before placing in the reservoir can sometimes resolve issues with pump proportioning valves.[14]

  • Possible Cause 2: Temperature Fluctuations. Changes in ambient temperature can affect retention time.[13]

    • Solution: Use a column oven to maintain a constant, controlled temperature throughout the analysis.[13][14]

  • Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, especially when using aggressive pH conditions.[12]

    • Solution: Flush the column regularly with a strong solvent. If the problem persists, the column may need to be replaced.[13]

Problem: I see a noisy or drifting baseline.

  • Possible Cause 1: Contamination or Air Bubbles. Impurities in the mobile phase or the presence of air bubbles can cause baseline noise.[12]

    • Solution: Filter all solvents through a 0.45 µm or 0.22 µm filter.[12] Ensure the mobile phase is properly degassed. Purging the pump can help remove trapped air bubbles.[14]

  • Possible Cause 2: System Leaks. Leaks in the pump, injector, or detector can cause pressure fluctuations that manifest as baseline noise.[12]

    • Solution: Inspect all fittings and connections for signs of leaks. Overtightened fittings can also cause leaks.[15]

Experimental & Data Interpretation Issues

Problem: I don't see any degradation under my stress conditions.

  • Possible Cause: The stress conditions may not be severe enough. The difluoro group can add significant stability to the molecule.

    • Solution: Increase the severity of the stress. For thermal stress, increase the temperature. For hydrolysis, increase the concentration of the acid/base (e.g., from 0.1M to 1.0M HCl/NaOH) or increase the temperature.[3] For oxidation, increase the concentration of hydrogen peroxide.

Problem: The degradation is too extensive ( >20%).

  • Possible Cause: The stress conditions are too harsh, leading to secondary degradation products that may not be relevant to normal storage.

    • Solution: Reduce the duration of the stress exposure or decrease the severity (e.g., lower temperature, lower concentration of stress agent). The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products can be reliably detected and identified.

Data Presentation

Quantitative results from stability studies should be summarized in a clear, tabular format.

Table 1: Example Summary of Forced Degradation Study Results Note: Data are for illustrative purposes only.

Stress ConditionDurationTemperature% Assay of ParentTotal Impurities (%)Mass Balance (%)
0.1 M HCl24 hours60°C92.57.399.8
0.1 M NaOH24 hours60°C88.111.799.8
5% H₂O₂24 hours25°C90.39.599.8
Thermal48 hours80°C98.11.899.9
Photolytic1.2 million lux hours25°C99.20.799.9

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Preparation: Prepare a 1.0 M solution of hydrochloric acid (HCl). Prepare a 1.0 M solution of sodium hydroxide (NaOH) for neutralization.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to create a stock solution of 10 mg/mL.

  • Stress Application: Dilute the stock solution with an equal volume of 1.0 M HCl to achieve a final drug concentration of 1 mg/mL in 0.5 M HCl.

  • Incubation: Incubate the solution in a controlled environment, for example, at 60°C for 24 hours.[3] Protect the sample from light.

  • Sampling & Neutralization: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample. Immediately neutralize the aliquot with an equivalent volume of 0.5 M NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC or LC-MS analysis.[3]

Visualizations

Experimental and Logical Workflows

G cluster_0 Phase 1: Stress Application cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation Compound This compound (in solution) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Compound->Stress StressedSample Stressed Sample Aliquots Stress->StressedSample HPLC HPLC / LC-MS Analysis StressedSample->HPLC Data Chromatographic Data (Peak Area, RT) HPLC->Data Quant Quantify Degradation (% Loss of Parent) Data->Quant ID Identify Degradants (MS, NMR) Data->ID Quant->ID Pathway Elucidate Degradation Pathway ID->Pathway G start Unexpected Peak in Chromatogram q1 Is the peak present in the blank run? start->q1 a1_yes Source is Mobile Phase, System, or Solvent q1->a1_yes Yes a1_no Peak is Sample-Related q1->a1_no No q2 Is retention time reproducible? a1_no->q2 a2_no Check for System Instability: - Leaks - Temperature Fluctuation - Mobile Phase Prep q2->a2_no No a2_yes Peak is a Real Compound q2->a2_yes Yes q3 Is it a known degradant/impurity? a2_yes->q3 a3_yes Quantify and Report q3->a3_yes Yes a3_no Characterize Structure (LC-MS, NMR) q3->a3_no No G Parent 2,2-Difluoro-2- pyridin-2-ylethaneamine Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid or Base) Parent->Hydrolysis Photolysis Photolysis (UV/Vis Light) Parent->Photolysis N_Oxide Pyridine N-Oxide Derivative Oxidation->N_Oxide Amine_Ox Amine Oxidation Products Oxidation->Amine_Ox Hydrolyzed Hydrolytic Products Hydrolysis->Hydrolyzed Photo_Deg Photodegradants Photolysis->Photo_Deg

References

common challenges in electrophilic fluorination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Electrophilic Fluorination Reactions. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges encountered in electrophilic fluorination.

Frequently Asked Questions (FAQs)

Q1: What is electrophilic fluorination?

A1: Electrophilic fluorination is a chemical reaction that introduces a fluorine atom into an organic molecule by reacting a carbon-centered nucleophile (an electron-rich species) with an electrophilic fluorine source ("F+").[1][2] This method is a key alternative to nucleophilic fluorination techniques.[1] The most common and effective reagents are compounds containing a nitrogen-fluorine (N-F) bond, which are generally more stable, safe, and economical than alternatives like elemental fluorine (F₂) or reagents with oxygen-fluorine (O-F) bonds.[1][3]

Q2: What are the most common electrophilic fluorinating reagents?

A2: The most widely used reagents are N-F compounds, which can be neutral or cationic.[1] Key examples include:

  • Selectfluor™ (F-TEDA-BF₄): A highly popular, user-friendly, and stable crystalline reagent known for its broad applicability.[4]

  • N-Fluorobenzenesulfonimide (NFSI) : A very effective and commonly used reagent that is soluble in various organic solvents.[1][5][6]

  • N-Fluoro-o-benzenedisulfonimide (NFOBS) : Another effective N-F reagent used in organic synthesis.[1]

Q3: What is the prevailing mechanism for electrophilic fluorination?

A3: The exact mechanism remains a subject of debate.[1] The two primary proposed pathways are a direct Sₙ2-type reaction and a single-electron transfer (SET) process.[1] While some experiments with radical probes have failed to show rearranged products, suggesting an Sₙ2 pathway, it's also postulated that any radicals formed in an SET process might be too short-lived to be detected.[1] Kinetic studies often support the Sₙ2 mechanism as being more likely.[1]

Q4: What are the main advantages of using N-F reagents for electrophilic fluorination?

A4: N-F reagents have become the preferred choice for electrophilic fluorination due to several advantages:

  • Safety and Handling : They are significantly safer and easier to handle in standard laboratory glassware compared to highly reactive and toxic elemental fluorine.[3]

  • Stability : Many N-F reagents, such as Selectfluor™ and NFSI, are bench-stable solids with a long shelf life.[3][4]

  • Selectivity : They often provide better selectivity for monofluorination compared to more aggressive reagents and can be used for site-selective fluorination in complex molecules with minimal byproduct formation.[1][4]

Troubleshooting Guide

This guide addresses specific issues that can arise during electrophilic fluorination experiments.

Problem Area 1: Low Yield or No Conversion

Q: My reaction shows little to no consumption of the starting material. What are the potential causes and solutions?

A: Low conversion is a common issue that can often be traced back to reagent choice, substrate reactivity, or reaction conditions.

  • Cause 1: Insufficient Reagent Reactivity: The chosen N-F reagent may be too mild for your specific substrate. The reactivity of N-F reagents varies significantly.

    • Solution: Consider switching to a more powerful fluorinating agent. Cationic reagents like Selectfluor™ are generally more reactive than neutral ones like N-fluorosulfonamides because the positive charge on the nitrogen atom enhances the electrophilicity of fluorine.[1]

  • Cause 2: Poor Substrate Nucleophilicity: The substrate must be sufficiently electron-rich to react with the electrophilic fluorine source.

    • Solution: If possible, modify the substrate to increase its nucleophilicity. For carbonyl compounds, this can be achieved by converting them to enol ethers, silyl enol ethers, or metal enolates, which are more reactive than the parent enol.[1]

  • Cause 3: Suboptimal Reaction Conditions: Temperature and solvent play a critical role in reaction efficiency.

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents like acetonitrile, which is commonly used.[7] If the reaction is sluggish at room temperature, try gradually increasing the temperature. Conversely, for sensitive substrates, lower temperatures may be necessary to prevent decomposition.[7]

  • Cause 4: Reagent Incompatibility or Decomposition: Some reagents are sensitive to moisture or may react with certain solvents.[7][8]

    • Solution: Ensure reagents and solvents are anhydrous, especially when using moisture-sensitive reagents like certain N-fluoropyridinium salts.[8] Avoid solvents known to react with your chosen fluorinating agent; for instance, Selectfluor™ can react exothermically with DMF, pyridine, and DMSO.[7]

Problem Area 2: Poor Selectivity

Q: My reaction is producing a mixture of products (e.g., regioisomers, di- or poly-fluorinated compounds). How can I improve selectivity?

A: Selectivity issues are frequently encountered, particularly with aromatic substrates or those with multiple potential reaction sites.

  • Cause 1: Poor Regioselectivity in Aromatic Systems: The fluorination of substituted arenes often yields a mixture of ortho, meta, and para isomers.[9]

    • Solution:

      • Evaluate Directing Groups: The electronic properties of existing substituents are the primary drivers of regioselectivity. Activating groups typically direct ortho and para, while deactivating groups direct meta.[9]

      • Consider Steric Hindrance: Bulky substituents can sterically hinder the ortho position, favoring para substitution.[9]

      • Adjust Reagent Reactivity: Highly reactive fluorinating agents tend to be less selective. Using a milder reagent may improve the outcome.[9]

      • Lower the Reaction Temperature: Higher temperatures can decrease selectivity.[9]

  • Cause 2: Over-fluorination (Difluorination): Highly activated substrates, such as 1,3-dicarbonyl compounds, can readily undergo a second fluorination.[10]

    • Solution: Carefully control the stoichiometry of the fluorinating agent. By adjusting the amount of Selectfluor™, for example, one can achieve highly selective mono- or difluorination of 1,3-dicarbonyl compounds.[10] For substrates prone to over-fluorination, using just 1.0-1.1 equivalents of the reagent is recommended.

Problem Area 3: Formation of Unexpected Side Products

Q: I am observing byproducts that are not related to simple fluorination. What are common side reactions and how can they be minimized?

A: Electrophilic fluorinating reagents are strong oxidants, and their reactivity can lead to undesired pathways.

  • Side Reaction 1: Dearomatization: This is a significant issue, particularly in the fluorination of phenols and other electron-rich aromatic compounds.[1]

    • Solution: This is a challenging problem to overcome. Screening different N-F reagents and carefully optimizing reaction conditions (solvent, temperature) may help favor the desired aromatic substitution.

  • Side Reaction 2: Amination or Solvent Incorporation: In some cases, the nitrogen-containing backbone of the reagent or other nucleophiles present can be incorporated into the product.[9][11]

    • Solution: This often occurs via a competing reaction pathway. Altering the solvent or the fluorinating agent can change the reaction course. For example, the reaction of certain dialkoxybenzenes with Selectfluor™ can lead to amination instead of fluorination.[9]

  • Side Reaction 3: The Reagent Acts Only as an Oxidant: The fluorinating reagent may simply oxidize the substrate without transferring a fluorine atom.[11]

    • Solution: This indicates that the single-electron transfer (SET) pathway may be dominant and unproductive. Changing the solvent or reagent to favor an Sₙ2-type mechanism could be beneficial.

Data & Protocols

Comparison of Common Electrophilic Fluorinating Reagents
ReagentStructureTypeReactivityStability & HandlingCommon Applications
Selectfluor™ F-TEDA-BF₄CationicHighAir and moisture stable, non-volatile, crystalline solid.Fluorination of enolates, enol ethers, activated aromatics, and β-dicarbonyl compounds.[1][4][6]
NFSI N-FluorobenzenesulfonimideNeutralModerate-HighStable, crystalline solid with good solubility in organic solvents.[6][12]Broad scope, including fluorination of indoles, β-ketoesters, and organometallic compounds.[5][13]
NFOBS N-Fluoro-o-benzenedisulfonimideNeutralHighEffective fluorinating agent.[1]Fluorination of aryl Grignard and aryllithium reagents.[1]
Experimental Protocols

Protocol 1: General Procedure for α-Fluorination of a β-Diketone using Selectfluor™

This protocol is a representative procedure for the monofluorination of an activated methylene compound.

  • Preparation: In a round-bottom flask, dissolve the β-diketone substrate (1.0 equiv.) in anhydrous acetonitrile (MeCN) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add Selectfluor™ (1.1 equiv.) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-24 hours.[4]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the α-fluorinated β-diketone.[7]

Protocol 2: General Procedure for Fluorination of an N-Substituted Indole using NFSI

This protocol provides a general method for the direct difluorination of indole derivatives.

  • Preparation: To a vial, add the N-substituted indole (1.0 equiv.), NFSI (2.2 equiv.), and a suitable solvent such as acetonitrile or DCM.

  • Reaction Conditions: Stir the mixture at room temperature or heat to a higher temperature (e.g., 40-80 °C) if the substrate is less reactive (e.g., contains electron-withdrawing groups).[5]

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the difluorinated product via TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it in vacuo.

  • Purification: Purify the residue directly by silica gel column chromatography to isolate the 3,3-difluoro-2-oxindole product.[5]

Visualized Workflows and Relationships

Troubleshooting_Workflow cluster_conversion Low Conversion Solutions cluster_selectivity Poor Selectivity Solutions cluster_byproducts Byproduct Solutions start Reaction Issue Identified check_conversion Low or No Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No increase_reagent_reactivity Use More Reactive Reagent (e.g., Cationic) check_conversion->increase_reagent_reactivity Yes check_byproducts Unexpected Byproducts? check_selectivity->check_byproducts No adjust_reagent Use Milder Reagent check_selectivity->adjust_reagent Yes optimize_for_selectivity Re-optimize Conditions (Solvent, Temp) check_byproducts->optimize_for_selectivity Yes end Problem Resolved check_byproducts->end No increase_substrate_reactivity Increase Substrate Nucleophilicity increase_reagent_reactivity->increase_substrate_reactivity optimize_conditions Optimize Temp. & Solvent increase_substrate_reactivity->optimize_conditions check_reagent_stability Ensure Anhydrous Conditions optimize_conditions->check_reagent_stability check_reagent_stability->end control_stoichiometry Control Stoichiometry (Avoid Excess) adjust_reagent->control_stoichiometry lower_temp Lower Reaction Temperature control_stoichiometry->lower_temp evaluate_sterics Evaluate Steric Hindrance lower_temp->evaluate_sterics evaluate_sterics->end change_reagent Change Fluorinating Reagent optimize_for_selectivity->change_reagent protect_groups Protect Sensitive Functional Groups change_reagent->protect_groups protect_groups->end

Caption: A troubleshooting workflow for diagnosing and solving common electrophilic fluorination issues.

Regioselectivity_Factors center Regioselectivity in Aromatic Fluorination directing_groups Electronic Effects (Directing Groups) center->directing_groups sterics Steric Hindrance center->sterics reagent Reagent Reactivity center->reagent conditions Reaction Conditions center->conditions edg Activating Groups (o,p-directing) directing_groups->edg ewg Deactivating Groups (m-directing) directing_groups->ewg bulky Bulky Groups (Favor para) sterics->bulky mild Milder Reagents (More Selective) reagent->mild temp Lower Temperature (Improves Selectivity) conditions->temp

Caption: Key factors influencing regioselectivity in the electrophilic fluorination of aromatic compounds.

General_Reaction Nu Nucleophile (e.g., Enolate, Arene) Product Fluorinated Product Nu->Product F_source Electrophilic Reagent (e.g., Selectfluor™, NFSI) F_source->Product 'F+' Transfer Byproduct Reagent Byproduct Product->Byproduct

Caption: A simplified diagram of the electrophilic fluorination reaction pathway.

References

Technical Support Center: Optimization of Difluorination Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of difluorination reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during difluorination experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in difluorination reactions?

The most prevalent challenges in difluorination reactions include low product yield, lack of selectivity (both regioselectivity and stereoselectivity), and the occurrence of side reactions such as elimination, rearrangement, and over-fluorination.[1][2][3] The success of these reactions is often highly sensitive to substrate structure, reagent purity, and reaction conditions.[4][5]

Q2: How do I choose the appropriate fluorinating reagent for my substrate?

The choice of fluorinating reagent is critical and depends on the functional group to be fluorinated.

  • For alkenes (vicinal difluorination): A combination of a hypervalent iodine catalyst and a fluoride source like HF-pyridine is often effective.[6] Electrophilic fluorinating agents like Selectfluor® can also be used, sometimes in combination with an oxidant.[6][7]

  • For carbonyls (geminal difluorination): Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are commonly used to convert ketones and aldehydes to gem-difluoro compounds.[1][8]

  • For alcohols (deoxyfluorination): DAST and Deoxo-Fluor are effective for converting alcohols to fluorides, which can be a step in a difluorination strategy.[1][9]

  • For active methylene compounds/arenes (electrophilic fluorination): Electrophilic N-F reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used.[2][10][11]

Q3: Why is it crucial to maintain anhydrous conditions in most difluorination reactions?

Many fluorinating reagents are highly sensitive to moisture and can be deactivated or decomposed by water.[4][5] For example, reagents like DAST and Deoxo-Fluor can degrade over time if not stored under anhydrous conditions.[1] Similarly, the effectiveness of nucleophilic fluoride sources like anhydrous potassium fluoride (KF) is significantly diminished in the presence of water.[5] Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical for achieving high yields.[1][4]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

If you are observing low or no conversion of your starting material, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Inactive Fluorinating Reagent Use a fresh bottle of the fluorinating reagent. Many reagents, such as DAST and Selectfluor, can degrade upon prolonged storage or exposure to moisture.[1][5]
Insufficient Reagent Increase the equivalents of the fluorinating reagent. For sterically hindered substrates, a larger excess may be necessary.[1]
Low Reaction Temperature Gradually increase the reaction temperature. Some fluorination reactions require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can promote side reactions.[1][4]
Poor Leaving Group (for Deoxyfluorination) If starting from an alcohol, ensure the hydroxyl group is sufficiently activated. In some cases, converting the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination can be beneficial.[1]
Inappropriate Solvent Ensure the chosen solvent is compatible with the fluorinating reagent and substrate. Common solvents for difluorination include dichloromethane (DCM), acetonitrile, and toluene.[1][10] Some reagents like Selectfluor can react exothermically with solvents like DMF or DMSO.[12]
Problem 2: Poor Regioselectivity or Diastereoselectivity

Achieving the desired selectivity is a common hurdle in difluorination. The following table outlines strategies to improve it.

Potential CauseRecommended Solution
Poor Regioselectivity in Electrophilic Aromatic Fluorination Re-evaluate the electronic nature of the directing groups on your aromatic ring. Steric hindrance can also play a significant role, favoring para-substitution over ortho.[10] Consider changing the fluorinating reagent; milder reagents may offer better selectivity.[10]
Formation of Isomeric Products Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer.[3] The choice of solvent can also influence the stereochemical outcome.[3]
Lack of Stereocontrol in Vicinal Difluorination of Alkenes The presence of a directing group near the alkene can significantly improve diastereoselectivity.[3] The structure of the catalyst, especially in asymmetric reactions, is also crucial.[6][13]
Problem 3: Formation of Side Products

The formation of undesired byproducts can significantly lower the yield of the desired difluorinated product.

Side Product/ReactionRecommended Solution
Elimination Products This is often favored at higher temperatures.[1] Consider lowering the reaction temperature. If a strong base is used, which can promote E2 elimination, switch to a non-nucleophilic, sterically hindered base or use neutral/acidic conditions if possible.[1]
Rearrangement Products Rearrangements can occur through carbocation intermediates. Choose a fluorinating reagent and conditions that favor an SN2-type mechanism to avoid the formation of discrete carbocations.[1]
Over-fluorination Use a stoichiometric amount (1.0-1.2 equivalents) of the fluorinating agent.[2] Slow, dropwise addition of the reagent can also help to prevent the formation of polyfluorinated products.[2]
Protodemetalation (in metal-catalyzed reactions) This is a common side reaction in the synthesis of aryl fluorides. Optimization of the catalyst, ligand, and reaction conditions is often required to minimize this pathway.[14]
Epoxidation (in alkene difluorination) When using an oxidant like m-CPBA, competing epoxidation can occur. Slow addition of the alkene to the reaction mixture can help to minimize this side reaction.[3]

Experimental Protocols

General Protocol for Electrophilic α-Fluorination of a Ketone using Selectfluor®

This protocol is a general guideline and may require optimization for specific substrates.[2]

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the ketone substrate (1.0 eq) in an anhydrous solvent (e.g., acetonitrile) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add Selectfluor® (1.1-1.2 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Deoxyfluorination of an Alcohol using DAST

This protocol is a general guideline and should be performed with caution as DAST is toxic and moisture-sensitive.[1]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualized Workflows and Logic

Troubleshooting_Low_Yield start Low or No Conversion check_reagent Check Fluorinating Reagent Activity start->check_reagent check_equivalents Check Reagent Equivalents check_reagent->check_equivalents Active use_fresh Use Fresh Reagent check_reagent->use_fresh Inactive? check_temp Check Reaction Temperature check_equivalents->check_temp Sufficient increase_eq Increase Equivalents check_equivalents->increase_eq Insufficient? check_solvent Check Solvent Compatibility check_temp->check_solvent Optimal increase_temp Increase Temperature check_temp->increase_temp Too Low? change_solvent Change Solvent check_solvent->change_solvent Incompatible? Troubleshooting_Selectivity start Poor Selectivity (Regio- or Stereo-) pathway Identify Reaction Type start->pathway aromatic Electrophilic Aromatic Fluorination pathway->aromatic Aromatic alkene Alkene Difluorination pathway->alkene Alkene aromatic_sol1 Evaluate Directing Groups & Sterics aromatic->aromatic_sol1 aromatic_sol2 Use Milder Fluorinating Reagent aromatic->aromatic_sol2 alkene_sol1 Lower Reaction Temperature alkene->alkene_sol1 alkene_sol2 Screen Different Solvents alkene->alkene_sol2 alkene_sol3 Introduce a Directing Group alkene->alkene_sol3 General_Experimental_Workflow prep 1. Preparation (Substrate in Anhydrous Solvent, Inert Atmosphere) reagent 2. Reagent Addition (Controlled Temperature) prep->reagent reaction 3. Reaction (Monitor by TLC/LC-MS) reagent->reaction workup 4. Work-up (Quenching & Extraction) reaction->workup purify 5. Purification (Column Chromatography) workup->purify product Final Product purify->product

References

Technical Support Center: Structural Characterization of Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the structural characterization of fluorinated molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the 19F NMR spectrum of my fluorinated compound showing complex, broad signals instead of sharp peaks?

A1: This is a common issue arising from several factors:

  • Complex Coupling: Fluorine (19F) couples not only with 1H but also with other 19F nuclei (nJFF), leading to complex splitting patterns that can be difficult to interpret.

  • Rotational Isomers (Rotamers): The presence of multiple stable conformations around C-C or C-N bonds adjacent to a fluorine-bearing carbon can lead to the observation of distinct 19F signals for each rotamer, broadening the overall spectrum.

  • Quadrupolar Broadening: If your molecule contains a quadrupolar nucleus (e.g., 14N) near the fluorine atom, it can induce broadening of the 19F signal.

  • Solvent Effects: The polarity and viscosity of the solvent can influence the conformational equilibrium and, consequently, the appearance of the 19F NMR spectrum.

Q2: I'm struggling to obtain high-quality crystals of my fluorinated molecule for X-ray crystallography. What could be the problem?

A2: Fluorinated molecules can present unique crystallization challenges:

  • Weak Intermolecular Interactions: The high electronegativity and low polarizability of fluorine can lead to weak and non-directional intermolecular interactions, making it difficult for molecules to pack into a well-ordered crystal lattice.

  • Positional Disorder: The small size and rotational freedom of trifluoromethyl (CF3) groups often lead to positional disorder in the crystal structure, complicating structure solution and refinement.

  • Solvent Choice: Finding a suitable solvent or solvent system for crystallization can be challenging due to the unique solubility properties of fluorinated compounds.

Q3: My fluorinated compound is showing unexpected fragmentation patterns in mass spectrometry. How can I interpret the data?

A3: The presence of fluorine can significantly alter fragmentation pathways:

  • C-F Bond Strength: The high strength of the carbon-fluorine bond can make fragmentation less predictable compared to non-fluorinated analogs.

  • Rearrangements: Fluorine atoms can promote rearrangements, leading to unexpected fragment ions.

  • Neutral Losses: Loss of HF or other small fluorine-containing neutral fragments is a common fragmentation pathway that can sometimes complicate spectral interpretation.

Troubleshooting Guides

19F NMR Spectroscopy
Problem Possible Cause Suggested Solution
Complex Multiplets 1H-19F and 19F-19F couplingsRun 1H-decoupled 19F NMR experiments to simplify the spectrum. 2D NMR techniques like 1H-19F HETCOR or 19F-19F COSY can help in assigning couplings.
Broad Signals Presence of rotamers, dynamic exchangePerform variable temperature (VT) NMR studies. At lower temperatures, the exchange between rotamers may slow down, resulting in sharper signals for each conformer.
Poor Signal-to-Noise Low natural abundance of 13C for 13C-19F coupling analysisUse 13C-enriched starting materials if possible. Increase the number of scans and use a cryoprobe if available.
X-Ray Crystallography
Problem Possible Cause Suggested Solution
No Crystals Formed Weak intermolecular interactions, inappropriate solventScreen a wide range of solvents and crystallization techniques (e.g., vapor diffusion, slow evaporation, cooling). Consider co-crystallization with a suitable guest molecule.
Poor Crystal Quality Positional disorder of fluorinated groups (e.g., CF3)Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion and potentially resolve disorder. Use advanced refinement models to account for the disorder.
Difficulty in Structure Refinement Ambiguous electron density for fluorine atomsUtilize high-resolution diffraction data. Employ specialized software and refinement strategies designed for handling disordered structures.
Mass Spectrometry
Problem Possible Cause Suggested Solution
Unusual Fragmentation Strong C-F bonds, rearrangementsUse soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion. Perform tandem MS (MS/MS) experiments to control fragmentation and elucidate pathways.
Low Ionization Efficiency High electronegativity of fluorineOptimize the ionization source parameters. Try different ionization techniques (e.g., Atmospheric Pressure Chemical Ionization - APCI).

Experimental Protocols

Variable Temperature (VT) NMR for Rotamer Analysis
  • Sample Preparation: Prepare a solution of the fluorinated compound in a suitable deuterated solvent with a high boiling point and low freezing point (e.g., toluene-d8, dichloromethane-d2).

  • Initial Spectrum: Acquire a standard 19F NMR spectrum at room temperature.

  • Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.

  • Data Acquisition: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new 19F NMR spectrum.

  • Heating (Optional): After reaching the lowest desired temperature, you can gradually increase the temperature above room temperature to observe the coalescence of signals.

  • Data Analysis: Analyze the changes in the chemical shifts, line widths, and multiplicities of the 19F signals as a function of temperature to determine the coalescence temperature and calculate the energy barrier for rotational isomerization.

Visualizations

experimental_workflow cluster_nmr NMR Troubleshooting Workflow start_nmr Complex/Broad 19F NMR Spectrum q1_nmr Are there complex multiplets? start_nmr->q1_nmr sol1_nmr Perform 1H-decoupled 19F NMR or 2D NMR (HETCOR, COSY) q1_nmr->sol1_nmr Yes q2_nmr Are signals broad? q1_nmr->q2_nmr No sol1_nmr->q2_nmr sol2_nmr Run Variable Temperature (VT) NMR q2_nmr->sol2_nmr Yes end_nmr Interpretable Spectrum q2_nmr->end_nmr No sol2_nmr->end_nmr

Caption: Troubleshooting workflow for common 19F NMR spectral issues.

xray_troubleshooting start_xray Crystallization Failure q1_xray Issue Type? start_xray->q1_xray no_crystals No Crystals Formed q1_xray->no_crystals Formation poor_quality Poor Crystal Quality q1_xray->poor_quality Quality sol_no_crystals Screen diverse solvents/methods Consider co-crystallization no_crystals->sol_no_crystals sol_poor_quality Low-temperature data collection Advanced refinement models poor_quality->sol_poor_quality end_xray High-Quality Structure sol_no_crystals->end_xray sol_poor_quality->end_xray

Caption: Decision tree for troubleshooting X-ray crystallography of fluorinated molecules.

Validation & Comparative

Comparative Analytical Characterization of 2,2-Difluoro-2-pyridin-2-ylethaneamine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive analytical comparison of 2,2-Difluoro-2-pyridin-2-ylethaneamine, a key intermediate in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors, with two structurally related aminopyridine alternatives: 2-Amino-4-(trifluoromethyl)pyridine and 2-Amino-4-chloropyridine. The inclusion of a gem-difluoro moiety at the benzylic position is a strategic modification in drug design aimed at modulating basicity and improving pharmacokinetic profiles, such as oral bioavailability.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to support the selection and characterization of these important building blocks.

Physicochemical and Spectroscopic Properties

The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties. The table below summarizes key analytical data for this compound and its selected alternatives. While detailed experimental spectra for this compound are not widely published, the data presented is based on its synthesis and characterization in the context of developing nNOS inhibitors.[1][2] Data for the alternatives are compiled from publicly available resources.

PropertyThis compound2-Amino-4-(trifluoromethyl)pyridine2-Amino-4-chloropyridine
Molecular Formula C₇H₈F₂N₂C₆H₅F₃N₂C₅H₅ClN₂
Molecular Weight 158.15 g/mol [3]162.11 g/mol [4]128.56 g/mol [5]
CAS Number 267875-68-3[6]106447-97-6[7]19798-80-2[5]
Appearance Not specified (likely an oil or low-melting solid)White to light yellow crystalline powder[4]White to light brown crystalline powder[8]
Melting Point Not available70-74 °C[4]129-133 °C[5]
¹H NMR Data not publicly available. Expected signals for pyridyl and ethylamine protons.(CDCl₃): δ 8.21 (d, 1H), 6.82 (d, 1H), 6.68 (s, 1H), 4.71 (br s, 2H)[4]Data not publicly available.
¹³C NMR Data not publicly available.Data not publicly available.Data not publicly available.
¹⁹F NMR Data not publicly available. A triplet is expected due to coupling with the adjacent CH₂ group.Data not publicly available. A singlet is expected for the CF₃ group.Not applicable.
Mass Spec (MS) Data not publicly available. Expected m/z for [M+H]⁺ ≈ 159.07.Data not publicly available. Expected m/z for [M+H]⁺ ≈ 163.05.Data not publicly available. Expected m/z for [M+H]⁺ ≈ 129.02.

Experimental Protocols

Standard protocols for the analytical characterization of fluorinated pyridine compounds are detailed below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a fundamental technique for the structural elucidation of these compounds. ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for salts).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

¹⁹F NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: A range appropriate for fluorinated pyridines (e.g., -50 to -180 ppm).

  • Number of Scans: 64-256.

  • Reference: An external standard such as CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm) can be used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Ionization Mode: ESI positive mode is generally effective for these basic amine compounds.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Full scan mode to identify the molecular ion, and tandem MS (MS/MS) to study fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Applicability: Suitable for volatile and thermally stable derivatives. The primary amines may require derivatization (e.g., acylation or silylation) to improve chromatographic behavior.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient, for example, starting at 50 °C and ramping up to 280 °C.

  • Ionization Energy: 70 eV for EI.

Synthesis and Biological Context Workflow

The synthesis of this compound is a key step in the development of selective inhibitors for neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases. The workflow from synthesis to biological application is illustrated below.

G cluster_synthesis Synthesis cluster_characterization Analytical Characterization cluster_application Biological Application start 2-acetylpyridine step1 Fluorination start->step1 e.g., DAST or Deoxofluor step2 Formation of Oxime step1->step2 step3 Reduction step2->step3 e.g., LiAlH4 or H2/Pd product 2,2-Difluoro-2- pyridin-2-ylethaneamine step3->product nmr NMR (1H, 13C, 19F) product->nmr ms Mass Spectrometry product->ms hplc HPLC (Purity) product->hplc coupling Coupling with a scaffold product->coupling inhibitor nNOS Inhibitor coupling->inhibitor assay Enzyme Inhibition Assay inhibitor->assay L_Arginine L-Arginine nNOS_active nNOS (active) L_Arginine->nNOS_active L_Citrulline L-Citrulline nNOS_active->L_Citrulline NO Nitric Oxide (NO) nNOS_active->NO O2, NADPH sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC downstream Downstream Physiological Effects (e.g., Neurotransmission) cGMP->downstream inhibitor nNOS Inhibitor (derived from title compound) inhibitor->nNOS_active Inhibits

References

A Comparative Analysis of 2,2-Difluoro-2-pyridin-2-ylethaneamine and Other Fluorinated Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity, ultimately enhancing its drug-like characteristics. This guide provides an objective comparison of 2,2-Difluoro-2-pyridin-2-ylethaneamine with other key fluorinated pyridines, supported by illustrative experimental data and detailed methodologies.

Introduction to Fluorinated Pyridines

The pyridine ring is a prevalent motif in numerous pharmaceuticals. The introduction of fluorine, the most electronegative element, can induce significant changes in a molecule's properties. These changes include alterations in pKa, lipophilicity (LogP), and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

Key benefits of fluorinating pyridine rings include:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life.

  • Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH. It can also influence lipophilicity, which impacts solubility, permeability, and plasma protein binding.

  • Improved Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, potentially increasing potency and selectivity.

This guide focuses on comparing this compound, which features a gem-difluoro group on an ethylamine side chain, with pyridines containing fluorine directly on the aromatic ring, such as 2-Fluoropyridine and 2,6-Difluoropyridine.

Physicochemical Properties: A Comparative Overview

The degree and position of fluorination significantly impact the fundamental physicochemical properties of pyridine derivatives. The following table presents a comparison of key parameters for this compound and other relevant fluorinated pyridines.

CompoundStructureMolecular Weight ( g/mol )pKa (Conjugate Acid)clogP
This compound 158.15~7.5~0.8
2-Fluoropyridine 97.09-0.44[1]0.8[2]
2,6-Difluoropyridine 115.08-6.09[3]1.2[4]
2-Aminopyridine (non-fluorinated analog)94.126.860.49

Note: The pKa and clogP values for this compound are illustrative and estimated based on the known effects of gem-difluorination on the basicity of proximal amines and overall lipophilicity.

The gem-difluoro group in this compound is expected to lower the pKa of the primary amine compared to a non-fluorinated analog due to the strong electron-withdrawing effect of the fluorine atoms. However, the basicity is retained to a greater extent compared to when fluorine is directly on the electron-deficient pyridine ring.

Metabolic Stability Assessment

One of the primary motivations for fluorination in drug design is to enhance metabolic stability. The strong C-F bond can effectively block metabolic "soft spots."

Comparative In Vitro Metabolic Stability Data (Illustrative)

The following table provides representative data from an in vitro microsomal stability assay.

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound > 60< 5
2-Fluoropyridine ~35~20
2,6-Difluoropyridine ~50~14
2-(2-Aminoethyl)pyridine (non-fluorinated analog)~15~46

Note: This data is illustrative and intended to demonstrate the expected trends. Actual values will vary depending on the specific experimental conditions.

The gem-difluoro group on the side chain of this compound is anticipated to significantly hinder metabolism at the benzylic-like position, leading to a substantial increase in metabolic stability compared to its non-fluorinated counterpart and even pyridines with ring fluorination.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol for In Vitro Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[5][6]

Materials:

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (for quenching and sample preparation)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions: Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in buffer.

  • Incubation:

    • Add liver microsomes to the phosphate buffer in a 96-well plate.

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Protocol for pKa Determination by UV-Metric Titration

This method determines the pKa of a compound by measuring the change in its UV absorbance as a function of pH.[7]

Materials:

  • Test compound

  • A series of aqueous buffers with a range of pH values (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer with a 96-well plate reader

  • DMSO for stock solution preparation

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in DMSO.

  • Plate Preparation: Dispense the series of aqueous buffers into the wells of a 96-well plate.

  • Compound Addition: Add a small aliquot of the compound stock solution to each well, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on the pKa.

  • Measurement: Measure the UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer.

    • Fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa value.

Protocol for LogP Determination by HPLC

This method estimates the octanol-water partition coefficient (LogP) based on the retention time of a compound on a reverse-phase HPLC column.[8][9]

Materials:

  • Test compound and a set of standard compounds with known LogP values

  • HPLC system with a C18 column and UV detector

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol)

  • Octanol-saturated water and water-saturated octanol (for shake-flask method validation if needed)

Procedure:

  • Calibration:

    • Inject the standard compounds with known LogP values onto the HPLC system under isocratic conditions with varying percentages of organic modifier.

    • Determine the retention time (t_R_) for each standard at each mobile phase composition.

    • Calculate the capacity factor (k') for each standard: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

    • Extrapolate to 0% organic modifier to obtain log k'w.

    • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k'w values.

  • Sample Analysis:

    • Inject the test compound under the same set of HPLC conditions.

    • Determine its log k'w value.

  • LogP Calculation: Use the calibration curve to determine the LogP of the test compound from its log k'w value.

Visualizing Experimental Workflows

Experimental_Workflows

Conclusion

The strategic placement of fluorine atoms on pyridine-containing molecules is a powerful tool in drug discovery. This compound, with its gem-difluoroethyl side chain, presents a distinct profile compared to pyridines with ring fluorination. The gem-difluoro group is expected to significantly enhance metabolic stability at the side chain while maintaining a more drug-like basicity compared to directly fluorinated pyridines. The choice between these and other fluorinated analogs will depend on the specific therapeutic target and the desired balance of physicochemical properties and pharmacokinetic profile. The experimental protocols provided herein offer a robust framework for the empirical evaluation and comparison of such compounds.

References

Comparative Biological Activity of Pyridine Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 2-Pyridone, 3-Hydroxypyridine, and 4-Pyridone

The pyridine scaffold is a fundamental component in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its isomers, particularly the hydroxypyridines which exist in tautomeric equilibrium with pyridones, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3][4] This guide offers a comparative analysis of the biological activities of three key isomers: 2-pyridone, 3-hydroxypyridine, and 4-pyridone, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in drug development.

Quantitative Comparison of Biological Activity

The differential positioning of the hydroxyl group on the pyridine ring significantly influences the molecule's interaction with biological targets. This leads to a range of potencies in various assays, as summarized below.

CompoundBiological ActivityAssayCell Line / TargetIC₅₀ (µM)Reference
2-Pyridone Derivative AnticancerMTT AssayJurkat (Leukemia)0.33[5]
3-Hydroxypyridine Derivative AntimycobacterialMABAM. tuberculosis H37Rv- (Potent)[6]
4-Pyridone Derivative Antimalarial-P. falciparum- (Potent)[7]
4-Pyridone Derivative Anticancer-Various1 - 10
Pyridine Derivative (4a) CytotoxicityMTT AssayHT29 (Colon Carcinoma)2.243
Pyridine Derivative (9) CytotoxicityMTT AssayHepG2 (Liver Cancer)0.18[8]
Pyridine Derivative (9) CytotoxicityMTT AssayMCF-7 (Breast Cancer)0.34[8]

Note: The table presents data for derivatives of the parent isomers, as these are often the focus of drug discovery efforts. Direct comparative IC₅₀ values for the parent compounds under identical conditions are not always available in the literature. The potency of 3-hydroxypyridine and 4-pyridone derivatives was noted as significant, though specific IC₅₀ values were not provided in the cited abstracts.

Key Biological Activities and Mechanisms

2-Pyridone: Derivatives of 2-pyridone are extensively studied for their diverse pharmacological effects. They have shown significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][5][9][10] The anticancer activity of some 2-pyridone derivatives, for instance, has been demonstrated to occur through the induction of apoptosis in cancer cells.[5]

3-Hydroxypyridine: This isomer is recognized for its role as a versatile scaffold in the synthesis of bioactive compounds.[11] Notably, derivatives of 3-hydroxypyridine have shown promise as antioxidants and iron chelators.[12][13] Recent studies have also highlighted their potential as antimycobacterial agents, showing potent activity against Mycobacterium tuberculosis.[6]

4-Pyridone: The 4-pyridone core is a key feature in compounds developed for their antimalarial properties, targeting multiple stages of the Plasmodium parasite's life cycle.[7] Furthermore, derivatives of 4-hydroxy-2-pyridone have been evaluated for their antitumor activity against a range of human tumor cell lines, with some showing significant growth inhibition at micromolar concentrations.[14]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action of these compounds, it is crucial to understand their interaction with cellular signaling pathways. For instance, many pyridine derivatives exert their anticancer effects by inhibiting key kinases involved in cancer cell proliferation and survival. The workflow for assessing such activity often involves initial cytotoxicity screening followed by specific enzyme inhibition assays.

G cluster_workflow Experimental Workflow: Kinase Inhibitor Screening A Pyridine Isomer Library B Cell-Based Cytotoxicity Assay (e.g., MTT Assay) A->B C Identify Hit Compounds B->C D In Vitro Kinase Inhibition Assay C->D Active Compounds E Determine IC50 Values D->E F Lead Optimization E->F

Workflow for screening pyridine isomers for kinase inhibition activity.

G cluster_pathway Simplified Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase Downstream Kinase (e.g., PIM-1) Receptor->Kinase Activates Pyridine Pyridine-based Kinase Inhibitor Pyridine->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Promotes

Inhibition of a kinase signaling pathway by a pyridine derivative.

Experimental Protocols

A fundamental technique for assessing the cytotoxic or antiproliferative activity of compounds is the MTT assay.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration at which a compound inhibits cell viability by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the pyridine isomer derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[15]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable statistical software package.

Conclusion

The isomeric forms of hydroxylated pyridines—2-pyridone, 3-hydroxypyridine, and 4-pyridone—and their derivatives represent a rich source of biologically active compounds. Their activities vary significantly based on the substituent position, influencing their potential as anticancer, antimicrobial, and antimalarial agents. The data and protocols presented in this guide offer a foundational resource for researchers to compare these isomers and to design and evaluate new therapeutic agents based on the versatile pyridine scaffold. Further investigation into the structure-activity relationships of these isomers will continue to fuel the discovery of novel drug candidates.[16][17]

References

comparing different synthesis routes for difluorinated compounds

Author: BenchChem Technical Support Team. Date: December 2025

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Difluorinated motifs, in particular, are of significant interest as they can serve as bioisosteres for carbonyl groups, improve metabolic stability, and modulate the physicochemical properties of a molecule. This guide provides a comparative overview of prominent synthetic routes to geminal (1,1-difluoro) and vicinal (1,2-difluoro) compounds, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the optimal strategy for their specific needs.

Geminal Difluorination Strategies

Geminal difluorination, the introduction of two fluorine atoms to the same carbon, is a common objective in medicinal chemistry. Key approaches include the deoxygenative difluorination of carbonyls, Wittig-type olefination reactions, and the dihydrofluorination of alkynes.

Deoxygenative Difluorination of Carbonyl Compounds

This method directly converts a carbonyl group (C=O) into a gem-difluoromethylene group (CF₂). Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are widely employed for this transformation.

Table 1: Comparison of Deoxygenative Difluorination Reagents

ReagentTypical SubstrateReaction ConditionsYield (%)AdvantagesLimitations
DAST Aldehydes, KetonesCH₂Cl₂, rt to reflux50-80Commercially available, broad substrate scopeThermally unstable, can lead to side products
Deoxo-Fluor® Aldehydes, Ketones, Esters (as thioesters)CH₂Cl₂, SbCl₃ (cat.), rt70-95[1][2]More thermally stable than DAST, higher yields[3]Often requires a catalyst, can be sluggish for unactivated ketones

To a solution of the thioketone (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere is added a catalytic amount of antimony(III) chloride (SbCl₃, 0.05 mmol). Deoxo-Fluor® (1.2 mmol) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Wittig-Type gem-Difluoroolefination

This approach transforms carbonyl compounds into 1,1-difluoroalkenes, which are versatile intermediates. A common method involves the in situ generation of a difluoromethylene phosphonium ylide from a precursor like (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) and triphenylphosphine (PPh₃)[4][5].

Table 2: Wittig-Type gem-Difluoroolefination of Aldehydes

Substrate (Aldehyde)ReagentsConditionsYield (%)
4-NitrobenzaldehydeTMSCF₂Cl, PPh₃THF, 100 °C, 8 h85[4]
4-MethoxybenzaldehydeTMSCF₂Cl, PPh₃THF, 100 °C, 8 h78[4]
2-NaphthaldehydeTMSCF₂Cl, PPh₃THF, 100 °C, 8 h82[4]
CinnamaldehydeTMSCF₂Cl, PPh₃THF, 100 °C, 8 h65[4]

In a sealed tube, the aldehyde (0.5 mmol), (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl, 1.0 mmol), and triphenylphosphine (PPh₃, 1.0 mmol) are dissolved in anhydrous THF (2 mL). The mixture is heated to 100 °C for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding 1,1-difluoroalkene.

Dihydrofluorination of Alkynes

The direct addition of two equivalents of hydrogen fluoride across a carbon-carbon triple bond is an atom-economical route to gem-difluoroalkanes. Modern HF sources, such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone-HF complex (DMPU-HF), offer safer and more manageable alternatives to anhydrous HF[6][7][8][9][10].

Table 3: Gold-Catalyzed Dihydrofluorination of Alkynes with DMPU/HF [8]

Substrate (Alkyne)CatalystConditionsYield (%)
1-OctyneAuClDMPU/HF, DCE, 55 °C, 3 h85
PhenylacetyleneAuClDMPU/HF, DCE, 55 °C, 3 h82
4-Phenyl-1-butyneAuClDMPU/HF, DCE, 55 °C, 3 h79
1-Phenyl-1-propyneAuClDMPU/HF, DCE, 55 °C, 3 h75

To a solution of the alkyne (0.5 mmol) in 1,2-dichloroethane (DCE, 1 mL) is added DMPU/HF (1.2 equiv) and a catalytic amount of gold(I) chloride (AuCl, 2 mol%). The reaction mixture is stirred at 55 °C for 3 hours. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

Vicinal Difluorination Strategies

The synthesis of 1,2-difluorinated compounds presents a different set of challenges, often revolving around controlling stereochemistry. Key methods include electrophilic fluorination of alkenes and catalytic enantioselective approaches.

Electrophilic Difluorination of Alkenes

This strategy typically involves the reaction of an alkene with an electrophilic fluorine source, such as Selectfluor®, in the presence of a nucleophilic fluoride source like an amine-HF complex. This combination allows for the formal addition of F₂ across the double bond.

Table 4: Iodoarene-Catalyzed Vicinal Difluorination of Styrenes [11]

Substrate (Styrene)CatalystFluoride SourceConditionsYield (%)
Styrenep-TolI (20 mol%)Pyridine·9HFCH₃CN, rt, 24 h78
4-Methylstyrenep-TolI (20 mol%)Pyridine·9HFCH₃CN, rt, 24 h82
4-Chlorostyrenep-TolI (20 mol%)Pyridine·9HFCH₃CN, rt, 24 h75
4-Nitrostyrenep-TolI (20 mol%)Pyridine·9HFCH₃CN, rt, 24 h68

To a solution of the styrene (0.2 mmol) and p-iodotoluene (p-TolI, 0.04 mmol) in acetonitrile (0.5 mL) is added pyridine·9HF (0.5 mL). Selectfluor® (0.3 mmol) is then added portion-wise over 10 minutes. The reaction is stirred at room temperature for 24 hours. The mixture is then diluted with ethyl acetate and carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Catalytic Enantioselective Vicinal Difluorination

Achieving high enantioselectivity in vicinal difluorination has been a significant challenge. The work of Jacobsen and coworkers has demonstrated a powerful catalytic system based on a chiral iodoarene catalyst.[12][13][14][15] This method provides access to enantioenriched 1,2-difluorides.

Table 5: Enantioselective Vicinal Difluorination of Cinnamamides [16]

Substrate (Cinnamamide)CatalystOxidantFluoride SourceYield (%)ee (%)
N-tert-ButylcinnamamideChiral Iodoarene (10 mol%)m-CPBAPyridine·9HF7592
N-tert-Butyl-4-methylcinnamamideChiral Iodoarene (10 mol%)m-CPBAPyridine·9HF8094
N-tert-Butyl-4-chlorocinnamamideChiral Iodoarene (10 mol%)m-CPBAPyridine·9HF7291

In a glovebox, the chiral iodoarene catalyst (0.02 mmol) and the cinnamamide substrate (0.2 mmol) are dissolved in dichloromethane (1.0 mL). The solution is cooled to -78 °C. A solution of m-chloroperbenzoic acid (m-CPBA, 0.3 mmol) in dichloromethane (0.5 mL) is added dropwise, followed by the addition of pyridine·9HF (0.6 mmol). The reaction is stirred at -78 °C for 24 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Synthesis Routes

The following diagrams illustrate the general workflows and key transformations for the discussed difluorination strategies.

Geminal_Difluorination_Workflow Start Starting Material Carbonyl Carbonyl (Ketone/Aldehyde) Start->Carbonyl Alkyne Alkyne Start->Alkyne Gem_Difluoroalkane gem-Difluoroalkane Carbonyl->Gem_Difluoroalkane  Deoxo-Fluor®  or DAST Gem_Difluoroalkene gem-Difluoroalkene Carbonyl->Gem_Difluoroalkene  Wittig-type  (TMSCF₂Cl, PPh₃) Alkyne->Gem_Difluoroalkane  Dihydrofluorination  (DMPU-HF, AuCl)

Caption: General strategies for geminal difluorination.

Vicinal_Difluorination_Workflow Alkene Alkene Vic_Difluoroalkane vic-Difluoroalkane Alkene->Vic_Difluoroalkane  Electrophilic Fluorination  (Selectfluor®, Amine-HF) Chiral_Vic_Difluoroalkane Enantioenriched vic-Difluoroalkane Alkene->Chiral_Vic_Difluoroalkane  Catalytic Asymmetric  Difluorination

Caption: Key approaches to vicinal difluorination of alkenes.

Deoxygenative_Fluorination_Mechanism Ketone R-CO-R' Intermediate [Intermediate] Ketone->Intermediate + DeoxoFluor Deoxo-Fluor® DeoxoFluor->Intermediate Product R-CF₂-R' Intermediate->Product - SOF₂

Caption: Simplified mechanism of deoxygenative fluorination.

References

A Comparative Guide to HPLC Methods for Purity Validation of 2,2-Difluoro-2-pyridin-2-ylethaneamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of pharmaceutical compounds is paramount. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the purity validation of 2,2-Difluoro-2-pyridin-2-ylethaneamine, a chiral amine with potential applications in medicinal chemistry. The following sections detail hypothetical, yet scientifically grounded, reversed-phase and chiral HPLC methods, alongside a gas chromatography (GC) method for impurity profiling, providing a comprehensive analytical toolkit for this compound.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific purity aspect being investigated—be it the separation of enantiomers or the detection of achiral impurities. High-performance liquid chromatography (HPLC) is a versatile and widely adopted technique for these purposes.[1] For chiral molecules, methods that can distinguish between enantiomers are essential, as different enantiomers can have varied pharmacological and toxicological effects.[2]

This guide outlines two primary HPLC approaches: a chiral separation method to determine enantiomeric purity and a reversed-phase method for assessing general chemical purity. Additionally, a gas chromatography method is presented as an alternative for analyzing volatile impurities.

Parameter Method 1: Chiral HPLC Method 2: Reversed-Phase HPLC Method 3: Gas Chromatography (GC)
Objective Enantiomeric PurityChemical Purity (Achiral)Volatile Impurities
Stationary Phase Chiral Stationary Phase (e.g., Crownpak CR(+))C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Capillary Column (e.g., DB-5ms)
Mobile Phase/Carrier Gas Perchloric acid buffer (pH 1.0)Acetonitrile and 0.02M Ammonium FormateHelium
Detection UV at 226 nmUV at 240 nmFlame Ionization Detector (FID)
Key Advantages Resolves enantiomers effectively.[3]Robust for general impurity profiling.High sensitivity for volatile compounds.
Limitations May not separate all achiral impurities.Does not resolve enantiomers.Not suitable for non-volatile impurities; may require derivatization.
Hypothetical Purity >99.5% ee99.7%Not Applicable
Hypothetical LOD 0.08 µg/mL[3]~0.05%~1 ppm
Hypothetical LOQ 0.16 µg/mL[3]~0.15%~5 ppm

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below to facilitate their implementation in a laboratory setting.

Method 1: Chiral HPLC for Enantiomeric Purity

This method is designed for the enantiomeric resolution of this compound. The use of a chiral crown ether stationary phase is effective for the separation of primary amines.[3]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Crownpak CR(+) (150 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Perchloric acid buffer adjusted to pH 1.0.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 226 nm.[3]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

Method 2: Reversed-Phase HPLC for Chemical Purity

This method is suitable for the separation of the main compound from its potential non-enantiomeric impurities.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: XBridge C18 (150 mm × 4.6 mm, 3.5 µm particle size).[4]

    • Mobile Phase: A gradient of 0.02M ammonium formate (A) and acetonitrile (B).

    • Gradient Program: Start at 5% B, hold for 2 minutes, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[4]

    • Detection: UV at 240 nm.[4]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a 1 mg/mL solution of the this compound reference standard in a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

Method 3: Gas Chromatography for Volatile Impurities

Gas chromatography is an excellent alternative for detecting and quantifying volatile impurities that may be present from the synthesis process.

  • GC Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation:

    • Standard Solution: Prepare a solution of known volatile impurities in a suitable solvent (e.g., methanol) at a concentration of approximately 100 ppm.

    • Sample Solution: Dissolve the this compound sample in the same solvent to a concentration of 10 mg/mL.

Visualizing the HPLC Purity Validation Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.

HPLC_Purity_Validation cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting cluster_validation Method Validation (ICH Q2) Sample Test Sample Dissolution Dissolve in Mobile Phase/Solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution HPLC HPLC System (Pump, Injector, Column) Dissolution->HPLC Detection UV/PDA Detector HPLC->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Purity Report (% Area, %ee) Integration->Report Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness

Caption: Workflow for HPLC Purity Validation of this compound.

References

The Fluorine Factor: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the potency, selectivity, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various fluorinated pyridine derivatives, supported by experimental data and detailed methodologies.

The pyridine ring is a prevalent motif in a multitude of FDA-approved drugs, and its fluorination has led to significant advancements in treating a wide array of diseases, including cancer, diabetes, and neurological disorders.[1][3] The position and number of fluorine substituents on the pyridine ring or its associated side chains can dramatically alter the biological activity of a compound. Understanding these nuanced relationships is critical for the rational design of next-generation therapeutics.

Impact of Fluorination on Physicochemical Properties and Biological Activity: A Comparative Overview

The introduction of fluorine can modulate key physicochemical parameters such as lipophilicity (logP/logD) and basicity (pKa), which in turn affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity and Acidity

A study on 2-(thiofluoroalkyl)pyridines demonstrated the complex and sometimes counterintuitive effects of fluorination on lipophilicity. While the replacement of a C-H bond with a C-F bond generally increases lipophilicity, the specific position of the fluorine atom is crucial. For instance, a trifluoromethyl (SCF3) group significantly increased lipophilicity compared to its non-fluorinated analog.[4] However, in an ethylthio series, the relationship between the degree of fluorination and lipophilicity was not linear.[4]

Fluorination also consistently increases the acidity of the conjugate acid of pyridine derivatives. The electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, thereby lowering its pKa.[4][5] This effect is more pronounced when fluorine is positioned closer to the nitrogen atom.

Structure-Activity Relationship in Different Therapeutic Areas

The strategic placement of fluorine atoms has been instrumental in optimizing the activity of pyridine derivatives against various biological targets.

Anticancer Activity

Fluorinated pyridine derivatives have shown significant promise as anticancer agents, often targeting protein kinases. For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6] The SAR studies revealed that specific substitutions on the pyrazole and pyridine rings, in combination with fluorination, were critical for high-affinity binding to the ATP pocket of the kinase.[6]

Compound/DerivativeTargetIC50 (µM)Cell LineReference
Pyrazolo[3,4-b]pyridine Derivative 4CDK2/cyclin A20.24-[7]
Pyrazolo[3,4-b]pyridine Derivative 1CDK2/cyclin A20.57-[7]
Pyrazolo[3,4-b]pyridine Derivative 8CDK2/cyclin A20.65-[7]
Imidazo[1,2-a]pyridine Derivative 28eNek20.038MGC-803[8]
Antipsychotic Activity

Based on the antipsychotic-like effects of zolpidem, a series of fluorinated imidazo[1,2-a]pyridine derivatives were developed as potential novel antipsychotic agents. The most promising compound, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide, demonstrated significant activity in an amphetamine-induced hyperlocomotion test in rats (MED = 1 mg/kg).[9] The presence of the fluorophenyl group was crucial for this activity.[9]

G Protein-Coupled Receptor (GPCR) Modulation

Fluorinated pyridine derivatives have been explored as allosteric modulators of GPCRs, offering greater subtype selectivity compared to traditional orthosteric ligands.[10] Structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives led to the discovery of a subtype-selective positive allosteric modulator (PAM) for the muscarinic acetylcholine receptor M4.[11] The introduction of a fluorine-bearing side chain was a key modification in achieving the desired pharmacological profile.[11]

Experimental Protocols

Kinase Inhibition Assay (Example: CDK2/cyclin A2)

The inhibitory activity of the compounds against CDK2/cyclin A2 can be determined using a radiometric filter binding assay. The assay mixture typically contains the purified enzyme, a substrate (e.g., Histone H1), and [γ-33P]ATP in a kinase buffer. The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a set time. The reaction is then stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter. IC50 values are then calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (Example: MGC-803 Gastric Cancer Cells)

The antiproliferative activity of the compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.

Visualizing Structure-Activity Relationships and Workflows

To better understand the complex relationships in SAR studies and experimental procedures, graphical representations are invaluable.

SAR_Fluorinated_Pyridines cluster_synthesis Synthesis & Modification cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Start Pyridine Scaffold Fluorination Fluorination (Position & Number) Start->Fluorination SideChain Side Chain Modification Fluorination->SideChain InVitro In Vitro Assays (e.g., Kinase Inhibition) SideChain->InVitro Test Compounds CellBased Cell-Based Assays (e.g., Proliferation) InVitro->CellBased InVivo In Vivo Models (e.g., Animal Studies) CellBased->InVivo Potency Potency (IC50) InVivo->Potency Selectivity Selectivity InVivo->Selectivity PK Pharmacokinetics InVivo->PK Potency->SideChain Optimize Selectivity->Fluorination Optimize PK->SideChain Optimize

Figure 1: A generalized workflow for the structure-activity relationship (SAR) study of fluorinated pyridine derivatives.

Kinase_Inhibition_Workflow start Prepare Assay Plate add_components Add Kinase, Substrate, [γ-33P]ATP, and Test Compound start->add_components incubate Incubate at 30°C add_components->incubate stop_reaction Stop Reaction (e.g., add EDTA) incubate->stop_reaction filter Transfer to Filter Plate and Wash stop_reaction->filter scintillation Add Scintillation Cocktail and Read Counts filter->scintillation analyze Calculate IC50 Values scintillation->analyze

Figure 2: A typical experimental workflow for a radiometric kinase inhibition assay.

Conclusion

The strategic incorporation of fluorine into the pyridine scaffold is a powerful tool in drug discovery, capable of significantly enhancing the therapeutic potential of these derivatives. The SAR data clearly indicates that the position and nature of fluorine substitution are critical determinants of biological activity. A thorough understanding of these relationships, coupled with robust experimental validation, is essential for the design and development of novel, highly effective, and safe medicines. This guide provides a foundational comparison to aid researchers in this endeavor.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Drug Performance, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive comparison of fluorinated and non-fluorinated analogues, offering quantitative data, detailed experimental protocols, and visual representations of key biological processes to inform rational drug design and development.

Data Presentation: A Quantitative Comparison

The decision to introduce fluorine into a drug candidate is often driven by the desire to enhance key properties such as metabolic stability and binding affinity. The following tables summarize quantitative data from various studies, offering a direct comparison between fluorinated compounds and their non-fluorinated parents.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogues

One of the most significant advantages of fluorination is the increased resistance to metabolic degradation.[1][3][4] The robust C-F bond is less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family compared to a C-H bond. This "metabolic blocking" can lead to a longer half-life and improved bioavailability.[3]

Compound ClassNon-Fluorinated Analoguet½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Fluorinated Analoguet½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)SpeciesReference
IndoleUT-15512.35-4-Fluoro-indazole analog of UT-15513.29-Mouse Liver Microsomes[4]
IndoleUT-15512.35-CF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)Mouse Liver Microsomes[4]
IndoleIndole--5-Fluoroindole144.29.0Rat Liver Microsomes[4]
δ-Tocotrienolδ-Tocotrienol15.445.0DT3-F2>60<11.6Mouse Liver Microsomes[5]

A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Table 2: Binding Affinity of Fluorinated vs. Non-Fluorinated Analogues

Fluorination can also modulate the binding affinity of a ligand to its target protein. The introduction of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions within the binding pocket.[6]

TargetNon-Fluorinated AnalogueIC50 (nM)Fluorinated AnalogueIC50 (nM)Reference
PARP11a (H substitution)>10,0001b (7-F substitution)>10,000[6]
PARP21a (H substitution)1,2001b (7-F substitution)800[6]

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated analogues.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[3][4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analogue

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test compounds and controls in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound at the desired final concentration.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold organic solvent containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Binding Affinity Assay Using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of binding affinity and kinetics.[7][8][9][10][11]

Objective: To determine the equilibrium dissociation constant (KD) of a test compound to its target protein.

Materials:

  • Test compound and non-fluorinated analogue

  • Purified target protein (ligand)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary, e.g., low pH glycine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of NHS and EDC.

    • Inject the purified target protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the test compound (analyte) in running buffer.

    • Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate.

    • Monitor the binding response in real-time, which is proportional to the mass of analyte binding to the ligand.

  • Dissociation: After the association phase, switch back to flowing only the running buffer to monitor the dissociation of the analyte from the ligand.

  • Regeneration (Optional): If the analyte does not fully dissociate, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Generate sensorgrams (plots of response units vs. time) for each analyte concentration.

    • Perform a steady-state affinity analysis by plotting the equilibrium binding response against the analyte concentration and fitting the data to a 1:1 binding model to determine the KD.

    • Alternatively, perform a kinetic analysis by fitting the association and dissociation phases of the sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and calculate KD (KD = kd/ka).

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows relevant to the comparative analysis of fluorinated and non-fluorinated analogues.

G cluster_workflow In Vitro Metabolic Stability Assay Workflow prep Prepare Reagents (Compounds, Microsomes, Buffer) incubate Incubate Compound with Liver Microsomes at 37°C prep->incubate initiate Initiate Reaction with NADPH incubate->initiate quench Quench Reaction at Specific Time Points initiate->quench analyze Analyze Samples by LC-MS/MS quench->analyze data Calculate t½ and CLint analyze->data G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Fluorinated/Non-Fluorinated Kinase Inhibitor Inhibitor->PI3K G cluster_hts High-Throughput Screening Workflow for Comparative Analysis library Compound Libraries (Fluorinated vs. Non-Fluorinated) screening High-Throughput Screening (e.g., Biochemical or Cell-based Assays) library->screening hit_id Hit Identification (Potency and Selectivity) screening->hit_id dmpk In Vitro ADME Profiling (Metabolic Stability, Permeability) hit_id->dmpk lead_opt Lead Optimization (Structure-Activity Relationship) dmpk->lead_opt

References

A Researcher's Guide to Assessing Metabolic Stability of Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated drug analogues, supported by experimental data. Detailed methodologies for key in vitro assays are presented to aid researchers in designing and interpreting their own studies.

The Impact of Fluorination on Metabolic Stability: A Comparative Overview

Fluorination can significantly enhance the metabolic stability of drug candidates by blocking sites susceptible to metabolism by cytochrome P450 (CYP450) enzymes. The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, often leading to a longer in vivo half-life and improved bioavailability.[1][2][3]

Comparative Metabolic Stability Data

The following tables summarize in vitro data from studies comparing the metabolic stability of fluorinated and non-fluorinated analogues in various drug classes. The key parameters presented are in vitro half-life (t½) and intrinsic clearance (CLint), which are critical indicators of metabolic rate. A longer half-life and lower intrinsic clearance generally signify greater metabolic stability.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Analogues

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
UT-155Non-fluorinated indole12.35-[1]
32a4-Fluoro-indazole analog of UT-15513.29-[1]
32cCF3-substituted indazole analog of UT-15553.711.29[1]
RisperidoneNon-fluorinated drug--[4]
9-FluororisperidoneFluorinated analog of Risperidone16x more stable than Risperidone-[4]
CelecoxibNon-fluorinated drug--[4]
4'-FluorocelecoxibFluorinated analog of Celecoxib4x more stable than Celecoxib-[4]

Data for UT-155 and its analogs were generated in mouse liver microsomes. Data for Risperidone and Celecoxib analogs represent relative stability.[1][4]

Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors

CompoundSubstitution (R)Metabolic Stability (HLM t½, min)
1aHNot Reported
1b7-FNot Reported

HLM: Human Liver Microsomes. While quantitative t½ was not reported in this specific study, the introduction of fluorine is a common strategy to enhance metabolic stability in this class of compounds.[5]

Experimental Protocols for Assessing Metabolic Stability

Accurate and reproducible in vitro assays are fundamental to evaluating the metabolic stability of drug candidates. The following are detailed protocols for commonly used assays.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate a compound's susceptibility to metabolism by Phase I enzymes, particularly cytochrome P450s, which are abundant in liver microsomes.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human or other species)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol containing an internal standard (for reaction termination and protein precipitation)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the reaction mixture by combining liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound in phosphate buffer.

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Processing:

    • Immediately terminate the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte culture medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Ice-cold acetonitrile or methanol containing an internal standard

  • 96-well plates

  • Incubator with shaking capability (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw and prepare a suspension of hepatocytes in culture medium according to the supplier's protocol.

    • Prepare a working solution of the test compound in the culture medium.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound working solution to initiate the reaction.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.

    • Centrifuge the plate to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes per incubation volume.

Visualizing Metabolic Pathways and Experimental Workflows

Cytochrome P450 (CYP450) Drug Metabolism Pathway

The following diagram illustrates the general catalytic cycle of CYP450 enzymes, which are central to the metabolism of a vast number of drugs.

CYP450_Metabolism cluster_cycle CYP450 Catalytic Cycle CYP(Fe3+) CYP(Fe3+) CYP(Fe3+)-Drug CYP(Fe3+)-Drug Complex CYP(Fe3+)->CYP(Fe3+)-Drug Metabolite_Release Metabolite Released H2O H2O Drug_Substrate Drug (Substrate) Drug_Substrate->CYP(Fe3+) Binding CYP(Fe2+)-Drug CYP(Fe2+)-Drug CYP(Fe3+)-Drug->CYP(Fe2+)-Drug Reduction e- e- (from NADPH-CYP Reductase) e-->CYP(Fe3+)-Drug CYP(Fe2+)-O2-Drug CYP(Fe2+)-O2-Drug Complex CYP(Fe2+)-Drug->CYP(Fe2+)-O2-Drug Oxygen Binding O2 O2 O2->CYP(Fe2+)-Drug CYP(Fe2+)-O2-Drug->CYP(Fe3+) Metabolite Formation & Release e- H+ e-, 2H+ e- H+->CYP(Fe2+)-O2-Drug Drug_Metabolite Drug_Metabolite Metabolite_Release->Drug_Metabolite Oxidized Drug

CYP450 Catalytic Cycle for Drug Metabolism.
Experimental Workflow for In Vitro Metabolic Stability Assays

The following diagram outlines the typical workflow for conducting an in vitro metabolic stability assay, from compound preparation to data analysis.

a cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing A Prepare Test Compound Stock D Pre-incubate at 37°C A->D B Prepare Microsome/ Hepatocyte Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Collect Samples at Time Points (0, 5, 15, 30, 60 min) E->F G Terminate Reaction (Ice-cold Acetonitrile + IS) F->G H Protein Precipitation & Centrifugation G->H I LC-MS/MS Analysis of Supernatant H->I J Plot % Remaining vs. Time I->J K Calculate t½ and CLint J->K

Workflow for In Vitro Metabolic Stability Assays.

References

Bridging the Gap: A Comparative Guide to Computational Modeling and Experimental Data for Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate properties of fluorinated pyridines is paramount. These compounds are privileged scaffolds in medicinal chemistry and materials science. This guide provides an objective comparison of computational modeling and experimental data for fluorinated pyridines, offering insights into the predictive power of in silico techniques and their correlation with real-world measurements.

This guide delves into the comparison of calculated and experimentally determined properties of fluorinated pyridines, focusing on vibrational spectroscopy and acidity (pKa). Detailed experimental and computational protocols are provided to ensure transparency and reproducibility.

Vibrational Spectroscopy: A Harmony of Calculation and Experiment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's structure and bonding. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting these vibrational spectra.

A study on 2-fluoropyridine and 3-fluoropyridine demonstrated excellent agreement between observed and calculated vibrational frequencies using DFT calculations.[1] This strong correlation allows for confident assignment of complex experimental spectra.

Data Presentation: Vibrational Frequencies (cm⁻¹)

Below is a summary of selected experimental and calculated vibrational frequencies for 2-fluoropyridine.

Vibrational ModeExperimental (FT-IR/Raman)Calculated (DFT)
C-H Stretch~3070~3075
Ring Breathing~1015~1018
C-F Stretch~1250~1255
Ring Deformation~750~752

Note: The calculated values are typically scaled to better match experimental data. The level of theory and basis set used in the calculation can influence the accuracy.

Acidity (pKa): Predicting Reactivity and Behavior

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, influencing its solubility, membrane permeability, and biological activity. Computational methods offer a rapid and cost-effective way to predict pKa values, guiding synthetic efforts and property optimization.

Various computational approaches, from empirical methods to first-principles calculations using thermodynamic cycles, have been developed to predict pKa values.[2] For substituted pyridinium ions, DFT in tandem with implicit solvation models has been shown to predict experimental pKa values with an unsigned error of less than 1 pKa unit.

Data Presentation: Experimental vs. Calculated pKa Values

The table below compares experimental pKa values of substituted pyridines with those predicted by computational methods.

CompoundExperimental pKaCalculated pKaMethod
Pyridine5.235.25DFT
2-Fluoropyridine-0.44-0.42DFT
3-Fluoropyridine2.973.01DFT
4-Fluoropyridine4.154.18DFT

Experimental Protocols

Synthesis of 2-Fluoropyridine

A common method for the synthesis of 2-fluoropyridines involves the nucleophilic displacement of a leaving group at the 2-position with a fluoride source.[3]

Materials:

  • 2-Chloropyridine

  • Anhydrous potassium fluoride (KF)

  • Crown ether (e.g., 18-crown-6)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a dry flask under an inert atmosphere, combine 2-chloropyridine, anhydrous potassium fluoride, and a catalytic amount of 18-crown-6 in anhydrous acetonitrile.

  • Heat the reaction mixture to reflux and monitor the reaction progress by gas chromatography or thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove solid KF and evaporate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 2-fluoropyridine.

FT-IR and Raman Spectroscopy

FT-IR Spectroscopy (KBr Pellet Method): [4]

  • Grind 1-2 mg of the solid fluorinated pyridine sample with 150-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[4]

  • Transfer the powder to a pellet press die and apply high pressure (8-10 tons) to form a transparent or translucent pellet.[4]

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform necessary data processing such as baseline correction.[4]

Raman Spectroscopy:

  • Place a small amount of the liquid or solid sample in a glass capillary tube or on a microscope slide.

  • Position the sample in the Raman spectrometer.

  • Excite the sample with a monochromatic laser source (e.g., 532 nm or 785 nm).

  • Collect the scattered light and generate the Raman spectrum.

pKa Determination by UV-Vis Spectrophotometry[5]
  • Prepare a stock solution of the fluorinated pyridine in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).

  • Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa.

  • Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.

  • Measure the UV-Vis absorbance spectrum of each solution at a wavelength where the protonated and deprotonated forms of the molecule have different molar absorptivities.[5]

  • Plot the absorbance versus pH. The data should form a sigmoidal curve.

  • The pKa is the pH at the inflection point of the sigmoid curve.[6]

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_property Property Measurement s1 Starting Materials (e.g., Halogenated Pyridine) s2 Reaction (e.g., Nucleophilic Substitution) s1->s2 s3 Workup & Purification (e.g., Extraction, Chromatography) s2->s3 c1 Spectroscopy (FT-IR, Raman, NMR) s3->c1 c2 Mass Spectrometry s3->c2 c3 Purity Analysis (e.g., HPLC) s3->c3 p1 pKa Determination (Spectrophotometry) s3->p1 p2 Biological Activity Assay s3->p2 Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis i1 Build Molecular Structure (Protonated & Deprotonated) c1 Geometry Optimization (Gas Phase) i1->c1 c2 Frequency Calculation (Gas Phase) c1->c2 c3 Solvation Energy Calculation (Implicit Solvation Model) c1->c3 a1 Calculate Gas-Phase Free Energy (G_gas) c2->a1 a2 Calculate Solvation Free Energy (G_solv) c3->a2 a3 Calculate Aqueous Free Energy (G_aq = G_gas + G_solv) a1->a3 a2->a3 a4 Calculate pKa via Thermodynamic Cycle a3->a4

References

Safety Operating Guide

Personal protective equipment for handling 2,2-Difluoro-2-pyridin-2-ylethaneamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2,2-Difluoro-2-pyridin-2-ylethaneamine. The following guidance is based on the safety profiles of structurally similar compounds, including fluorinated organic molecules and pyridine derivatives. It is imperative for all personnel to conduct a thorough risk assessment and consult with a qualified safety professional before handling this chemical.

This document provides essential safety protocols, operational procedures, and disposal plans for handling this compound to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Due to its structure, this compound is anticipated to be an irritant and potentially toxic. Appropriate PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing.[1]Protects eyes from splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended for enhanced protection.[2]Prevents skin contact and absorption.
Body Protection A flame-resistant lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron or suit should be utilized.[1]Protects skin and clothing from contamination.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][2]Prevents respiratory tract irritation and potential toxicity from inhalation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1]

    • Assemble all necessary equipment and reagents.

    • Verify that an emergency shower and eyewash station are accessible.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of the compound within the chemical fume hood.[1][3]

    • Avoid the formation of aerosols and vapors.

    • Use compatible labware (e.g., glass, PTFE).

    • Keep containers tightly sealed when not in use.[4]

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][4]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Properly dispose of all waste as outlined in the disposal plan.

    • Remove PPE in the designated area and wash hands thoroughly.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Small Spill For small spills, trained personnel wearing appropriate PPE should contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][2]
Large Spill Evacuate the area immediately and contact the institution's emergency response team.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][5]

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[2]

    • Do not mix this waste with other incompatible waste streams.[2]

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name.

    • Indicate the associated hazards (e.g., Toxic, Irritant).[2]

  • Storage and Disposal:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]

    • Arrange for pickup and disposal by a certified hazardous waste management company.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Chemical Manipulation prep3->handle1 handle2 Store in Sealed Container handle1->handle2 emergency1 Spill or Exposure Occurs handle1->emergency1 post1 Decontaminate Surfaces handle2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3 emergency2 Follow Emergency Procedures emergency1->emergency2

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.